Diethyl (4-Bromobenzyl)phosphonate
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-(diethoxyphosphorylmethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrO3P/c1-3-14-16(13,15-4-2)9-10-5-7-11(12)8-6-10/h5-8H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTXXSZUISGKCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=C(C=C1)Br)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30454436 | |
| Record name | Diethyl (4-Bromobenzyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38186-51-5 | |
| Record name | Diethyl P-[(4-bromophenyl)methyl]phosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38186-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl (4-Bromobenzyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphonic acid, P-[(4-bromophenyl)methyl]-, diethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Diethyl (4-Bromobenzyl)phosphonate
CAS Number: 38186-51-5
This technical guide provides a comprehensive overview of Diethyl (4-Bromobenzyl)phosphonate, a versatile organophosphorus compound with significant applications in organic synthesis and potential roles in drug discovery and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, reactivity, and biological significance.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid at room temperature. Its structure features a diethyl phosphonate group attached to a benzyl group, which is substituted with a bromine atom at the para position. This combination of a reactive phosphonate moiety and a functionalized aromatic ring makes it a valuable intermediate in various chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 38186-51-5 | [1] |
| Molecular Formula | C₁₁H₁₆BrO₃P | [1] |
| Molecular Weight | 307.12 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 183 °C @ 0.6 mmHg | [2] |
| Purity | ≥97% | [3] |
| SMILES | CCOP(=O)(Cc1ccc(Br)cc1)OCC | [4] |
| InChI | InChI=1S/C11H17O3P/c1-3-13-15(12,14-4-2)10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 | [5] |
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Key Peaks/Shifts (Solvent: CDCl₃) | Source(s) |
| ¹H NMR (400 MHz) | δ 7.30 (d, 2H, J = 7.5 Hz), 7.05 (d, 2H, J = 7.6 Hz), 3.99-3.88 (m, 4H), 2.99 (s, 1H), 2.94 (s, 1H), 1.12 (t, 6H, J = 6.9 Hz) | [6] |
| ¹³C NMR (100 MHz) | δ 131.7, 131.6, 131.5, 121.0, 62.3, 34.0, 32.0, 16.5 | [6] |
| HRMS ([M+H]⁺) | Calculated: 307.0097, Measured: 307.0093 | [6] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite, typically triethyl phosphite, on an alkyl halide, in this case, 4-bromobenzyl bromide.
Caption: Michaelis-Arbuzov synthesis workflow.
Experimental Protocol: Michaelis-Arbuzov Synthesis
This protocol describes a general procedure for the synthesis of this compound from 4-bromobenzyl bromide and triethyl phosphite.[6]
Materials:
-
4-Bromobenzyl bromide
-
Triethyl phosphite
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a round-bottom flask, add 4-bromobenzyl bromide (1.0 equivalent) and an excess of triethyl phosphite (e.g., 15 equivalents).[6]
-
Heat the reaction mixture to reflux (approximately 90 °C) for 19 hours.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the excess triethyl phosphite by distillation under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using a mixture of hexane and ethyl acetate (e.g., 1:1 ratio) as the eluent.[6]
-
The final product is obtained as a colorless liquid with a typical yield of around 98%.[6]
Chemical Reactivity and Applications
The dual functionality of this compound makes it a versatile reagent in organic synthesis. The phosphonate group can be used in the Horner-Wadsworth-Emmons reaction to form alkenes, while the bromo-substituted benzyl group can participate in various coupling reactions or nucleophilic substitutions.
Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a key application of this compound, allowing for the stereoselective synthesis of alkenes. The reaction involves the deprotonation of the phosphonate to form a stabilized carbanion, which then reacts with an aldehyde or ketone.
Caption: Generalized HWE reaction workflow.
Application in Drug Development
Benzylphosphonate derivatives have garnered significant interest in medicinal chemistry due to their potential as therapeutic agents. While specific data for this compound is limited, the broader class of compounds has shown promise in several areas.
Antiviral Activity: Phosphonate-based nucleoside analogs are a critical class of antiviral drugs.[7] They act as mimics of natural nucleoside monophosphates but are resistant to enzymatic cleavage, leading to a longer intracellular half-life.[7] The proposed mechanism involves intracellular phosphorylation to an active diphosphate form, which then inhibits viral DNA polymerase, leading to chain termination.[8]
References
- 1. 38186-51-5 CAS MSDS (DIETHYL 4-BROMOBENZYL PHOSPHONATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Buy this compound | 38186-51-5 [smolecule.com]
- 3. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diethyl benzylphosphonate | C11H17O3P | CID 14122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. diethyl benzylphosphonate(1080-32-6) 13C NMR spectrum [chemicalbook.com]
- 6. DIETHYL 4-BROMOBENZYL PHOSPHONATE synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. journals.asm.org [journals.asm.org]
Diethyl (4-Bromobenzyl)phosphonate: A Comprehensive Technical Guide to its Physical Properties
For Immediate Release
This technical guide provides an in-depth analysis of the core physical properties of Diethyl (4-Bromobenzyl)phosphonate, a key organophosphorus intermediate in various chemical syntheses. Aimed at researchers, scientists, and professionals in the field of drug development and organic chemistry, this document compiles essential data, outlines detailed experimental protocols for property determination, and presents a logical workflow for these characterizations.
Core Physical and Chemical Identifiers
This compound is an organophosphorus compound with the molecular formula C₁₁H₁₆BrO₃P.[1] It is characterized by a phosphonate group attached to a 4-bromobenzyl moiety.[1] This compound typically appears as a colorless to nearly colorless clear liquid.[1]
Table 1: Key Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₆BrO₃P | [2][3][4][5][6] |
| Molecular Weight | 307.12 g/mol | [2][3][4][5][6] |
| CAS Number | 38186-51-5 | [2][4][5][6][7] |
| Appearance | Colorless to Almost Colorless Clear Liquid | [2][3][4] |
| Boiling Point | 183 °C at 0.6 mmHg | [1][2][3][4] |
| Density | 1.37 g/mL | [2][3][7] |
| Refractive Index | 1.5230 - 1.5270 / 1.53 | [2][3][7] |
| Melting Point | Not Applicable | [7] |
| Solubility | Inferred to be soluble in organic solvents such as ethanol and dichloromethane, with limited solubility in water. | [8] |
Experimental Protocols for Physical Property Determination
The following sections detail the standard methodologies for determining the key physical properties of liquid compounds like this compound.
Determination of Boiling Point (Micro-Reflux Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For small sample volumes, a micro-boiling point determination is a suitable and accurate method.[7]
Apparatus:
-
Small test tube (e.g., 150mm diameter)
-
Heating block or oil bath
-
Hot plate with magnetic stirring capabilities
-
Small magnetic stir bar
-
Thermometer
-
Clamps and stand
Procedure:
-
Introduce approximately 0.5 mL of this compound into the test tube along with a small magnetic stir bar.
-
Place the test tube in the heating block or oil bath situated on the hot plate stirrer and clamp it securely.
-
Position the thermometer so that the bulb is approximately 1 cm above the surface of the liquid.
-
Activate the stirrer to ensure gentle and even heating.
-
Gradually heat the sample.
-
Observe for boiling (the formation of bubbles) and the condensation of vapor on the walls of the test tube, which indicates the liquid is refluxing.[7]
-
The thermometer bulb should be at the level of the vapor condensation ring for an accurate measurement.
-
The stable temperature reading on the thermometer when the liquid is gently refluxing is recorded as the boiling point.[7]
-
It is crucial to note the pressure at which the boiling point is measured, as it significantly affects the result.
Determination of Density (Pycnometer Method)
Density is the mass per unit volume of a substance. The pycnometer method is a precise technique for determining the density of liquids.[9]
Apparatus:
-
Pycnometer (a glass flask with a specific, known volume)
-
Analytical balance
-
Thermometer
-
Water bath (for temperature control)
Procedure:
-
Thoroughly clean and dry the pycnometer.
-
Weigh the empty pycnometer on an analytical balance and record its mass.
-
Fill the pycnometer with this compound, ensuring there are no air bubbles.
-
Place the filled pycnometer in a temperature-controlled water bath until it reaches thermal equilibrium.
-
Carefully remove any excess liquid from the top of the pycnometer.
-
Weigh the filled pycnometer and record the mass.
-
The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[3][9]
Determination of Refractive Index (Abbe Refractometer)
The refractive index is a dimensionless number that describes how light propagates through a substance. An Abbe refractometer is a common instrument for measuring the refractive index of liquids.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper or pipette
-
Solvent for cleaning (e.g., ethanol or acetone)
-
Lens paper
Procedure:
-
Ensure the prism of the Abbe refractometer is clean and dry.
-
Calibrate the refractometer using a standard liquid with a known refractive index.
-
Connect the refractometer to a constant temperature water bath set to a specific temperature (e.g., 20°C or 25°C), as refractive index is temperature-dependent.
-
Using a dropper, place a few drops of this compound onto the lower prism.
-
Close the prisms and allow a few moments for the sample to reach the set temperature.
-
Look through the eyepiece and adjust the control knob until the light and dark fields are sharp and divided.
-
Adjust the compensator to eliminate any color fringes.
-
Read the refractive index value from the scale.
-
Clean the prisms thoroughly with a suitable solvent and lens paper after the measurement.
Logical Workflow for Physical Property Determination
The following diagram illustrates the logical sequence of steps involved in the comprehensive physical characterization of a liquid chemical like this compound.
Caption: Logical workflow for the determination of physical properties.
This technical guide serves as a foundational resource for professionals working with this compound, providing reliable data and standardized methodologies essential for its application in research and development.
References
- 1. Buy this compound | 38186-51-5 [smolecule.com]
- 2. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 3. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 4. pubs.aip.org [pubs.aip.org]
- 5. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. CAS 20074-79-7: Diethyl (4-aminobenzyl)phosphonate [cymitquimica.com]
- 9. mt.com [mt.com]
Diethyl (4-Bromobenzyl)phosphonate spectral data
An In-depth Technical Guide on the Spectral Data of Diethyl (4-Bromobenzyl)phosphonate
This guide provides a comprehensive overview of the spectral data for this compound, tailored for researchers, scientists, and professionals in drug development. It includes detailed spectral data, experimental protocols, and a logical workflow for spectral analysis.
Physicochemical Properties
| Property | Value |
| CAS Number | 38186-51-5 |
| Molecular Formula | C11H16BrO3P |
| Molecular Weight | 307.12 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 183 °C at 0.6 mmHg[1] |
Spectral Data
The following tables summarize the key spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |
| 7.30 | Doublet | 2H | Ar-H | 7.5 |
| 7.05 | Doublet | 2H | Ar-H | 7.6 |
| 3.99-3.88 | Multiplet | 4H | O-CH₂-CH₃ | - |
| 2.99 | Singlet | 1H | P-CH₂-Ar | - |
| 2.94 | Singlet | 1H | P-CH₂-Ar | - |
| 1.12 | Triplet | 6H | O-CH₂-CH₃ | 6.9 |
| Solvent: CDCl₃, Spectrometer Frequency: 400 MHz[2] |
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 131.7 | Ar-C |
| 131.6 | Ar-C |
| 131.5 | Ar-C |
| 121.0 | Ar-C-Br |
| 62.3 | O-CH₂-CH₃ |
| 34.0 | P-CH₂-Ar |
| 32.0 | P-CH₂-Ar |
| 16.5 | O-CH₂-CH₃ |
| Solvent: CDCl₃, Spectrometer Frequency: 100 MHz[2] |
Table 3: Predicted ³¹P NMR Spectral Data
| Chemical Shift (δ) ppm | Predicted Range |
| ~20-25 | Benzylphosphonates |
| Reference: 85% H₃PO₄ |
Mass Spectrometry (MS)
Table 4: High-Resolution Mass Spectrometry (HRMS) Data
| Ion | Calculated m/z | Measured m/z |
| [M+H]⁺ | 307.0097 | 307.0093 |
| Ionization Mode: Electrospray Ionization (ESI)[2] |
Infrared (IR) Spectroscopy
Table 5: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| ~2980 | C-H stretch (alkyl) |
| ~1250 | P=O stretch |
| ~1030 | P-O-C stretch |
| ~750-850 | C-Br stretch |
| Note: These are predicted values based on similar structures.[3] Phosphonates typically show a strong P=O stretching vibration in the 900-1200 cm⁻¹ region.[4] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the Michaelis-Arbuzov reaction.[5]
Procedure:
-
1-bromo-4-(bromomethyl)benzene (5.0 g, 20 mmol) and triethyl phosphite (51 mL, 300 mmol) are added to a round-bottomed flask.[2]
-
The mixture is refluxed at 90 °C for 19 hours.[2]
-
Upon completion of the reaction, excess triethyl phosphite is removed by distillation under reduced pressure.[2]
-
The crude product is purified by flash column chromatography using a 1:1 hexane/ethyl acetate eluent to yield the final product.[2]
NMR Spectroscopy
Sample Preparation: Approximately 10-20 mg of the sample is dissolved in 0.6 mL of a deuterated solvent, such as CDCl₃, and transferred to a 5 mm NMR tube.[6]
¹H and ¹³C NMR Acquisition:
-
Spectra are recorded on a 400 MHz or higher field spectrometer.
-
For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.
³¹P NMR Acquisition:
-
A broadband or multinuclear probe is tuned to the ³¹P frequency.
-
Proton decoupling is generally used to improve sensitivity and simplify the spectrum.[6]
-
Chemical shifts are referenced to an external standard of 85% H₃PO₄ (0 ppm).[6]
Mass Spectrometry
Sample Preparation: The sample is dissolved in a suitable organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. This solution is then further diluted to the appropriate concentration for analysis.
Data Acquisition (ESI-HRMS):
-
The sample solution is introduced into the electrospray ionization source.
-
The instrument is operated in positive ion mode to detect the [M+H]⁺ ion.
-
Data is acquired in high-resolution mode to determine the accurate mass and elemental composition.
FT-IR Spectroscopy
Sample Preparation (ATR Method):
-
A background spectrum of the clean, empty ATR crystal is recorded.
-
A small drop of the liquid sample is placed directly onto the ATR crystal.
-
The sample spectrum is then recorded. The instrument's software automatically subtracts the background.[6]
Spectral Analysis Workflow
Caption: Workflow for the synthesis, purification, and structural elucidation of this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. researchgate.net [researchgate.net]
- 4. An ATR-FTIR study of different phosphonic acids in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Mass Spectrometry Analysis of Diethyl (4-Bromobenzyl)phosphonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry analysis of Diethyl (4-Bromobenzyl)phosphonate (CAS No: 38186-51-5), an organophosphorus compound with applications in organic synthesis and potential biological activities. This document outlines the expected fragmentation patterns, detailed experimental protocols, and visual workflows to aid in the characterization and analysis of this compound.
Introduction
This compound is a phosphonate ester with the molecular formula C₁₁H₁₆BrO₃P and a molecular weight of 307.12 g/mol .[1][2] Accurate mass spectrometric analysis is crucial for its identification, purity assessment, and structural elucidation in various research and development settings. High-resolution mass spectrometry has determined the accurate mass of the protonated molecule ([M+H]⁺) to be 307.0093, which corresponds to the calculated value of 307.0097.[3][4] This guide will delve into the anticipated fragmentation pathways under electron ionization and propose a standardized protocol for its analysis.
Predicted Mass Spectrometry Fragmentation
The primary fragmentation is expected to be the cleavage of the C-P bond, leading to the formation of a stable 4-bromotropylium ion, which is anticipated to be the base peak. Other significant fragmentation pathways likely involve the loss of ethoxy groups and rearrangements common to phosphonate esters.
| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Ion | Proposed Structure | Notes |
| 306 | 308 | [M]⁺ | [C₁₁H₁₆⁷⁹BrO₃P]⁺ | Molecular ion |
| 278 | 280 | [M - C₂H₄]⁺ | [C₉H₁₂⁷⁹BrO₃P]⁺ | Loss of ethylene via McLafferty rearrangement |
| 261 | 263 | [M - OC₂H₅]⁺ | [C₉H₁₁⁷⁹BrO₂P]⁺ | Loss of an ethoxy radical |
| 199 | 201 | [M - P(O)(OC₂H₅)₂]⁺ | [C₇H₆⁷⁹Br]⁺ | Cleavage of the C-P bond to form the 4-bromobenzyl cation |
| 169 | 171 | [C₇H₆⁷⁹Br]⁺ | 4-bromotropylium ion | Predicted Base Peak , formed by rearrangement of the 4-bromobenzyl cation |
| 138 | - | [P(O)(OC₂H₅)₂]⁺ | Diethyl phosphonate cation | |
| 110 | - | [HP(O)(OC₂H₅)(OH)]⁺ | Rearrangement and loss of ethylene | |
| 91 | - | [C₇H₇]⁺ | Tropylium ion | Loss of Br from the bromotropylium ion |
Visualizing the Fragmentation Pathway
The following diagram illustrates the predicted major fragmentation pathway for this compound under electron ionization mass spectrometry.
Caption: Predicted fragmentation pathway of this compound.
Experimental Protocols
A detailed methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is provided below. This protocol is based on standard methods for the analysis of organophosphorus compounds.[5]
Objective: To obtain the mass spectrum of this compound for structural confirmation and purity analysis.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
Capillary GC column suitable for organophosphorus compounds (e.g., a low to mid-polarity column like a DB-5ms or HP-5ms).
Materials:
-
This compound sample.
-
High-purity solvent for sample dilution (e.g., ethyl acetate or dichloromethane).
-
Volumetric flasks and microsyringes.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in ethyl acetate.
-
Perform a serial dilution to obtain a working solution of approximately 10 µg/mL.
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-450
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).
-
-
Data Acquisition and Analysis:
-
Acquire the total ion chromatogram (TIC) and mass spectra.
-
Identify the peak corresponding to this compound.
-
Analyze the mass spectrum of the peak, identifying the molecular ion and major fragment ions.
-
Compare the obtained spectrum with the predicted fragmentation pattern and the isotopic distribution for bromine-containing compounds.
-
Experimental Workflow
The logical flow of the experimental protocol for the GC-MS analysis is depicted in the following diagram.
Caption: Workflow for the GC-MS analysis of this compound.
This guide provides a foundational understanding of the mass spectrometric behavior of this compound and a practical protocol for its analysis. Researchers can adapt these methodologies to suit their specific instrumentation and analytical requirements.
References
- 1. labproinc.com [labproinc.com]
- 2. 38186-51-5 CAS MSDS (DIETHYL 4-BROMOBENZYL PHOSPHONATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. DIETHYL 4-BROMOBENZYL PHOSPHONATE | 38186-51-5 [chemicalbook.com]
- 4. DIETHYL 4-BROMOBENZYL PHOSPHONATE synthesis - chemicalbook [chemicalbook.com]
- 5. diethyl benzylphosphonate(1080-32-6) MS spectrum [chemicalbook.com]
In-Depth Technical Guide: Infrared Spectroscopy of Diethyl (4-Bromobenzyl)phosphonate
This technical guide provides a detailed overview of the infrared (IR) spectroscopy data for Diethyl (4-Bromobenzyl)phosphonate, tailored for researchers, scientists, and professionals in drug development. The guide includes a comprehensive data summary, detailed experimental protocols, and a logical workflow for spectroscopic analysis.
Data Presentation: Predicted Infrared Absorption Data
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretching | 3100 - 3000 | Medium |
| Aliphatic C-H | Stretching | 3000 - 2850 | Medium to Strong |
| Aromatic C=C | Stretching | 1600 and 1500 | Medium |
| P=O (Phosphoryl) | Stretching | 1260 - 1200 | Strong |
| P-O-C (Phosphonate) | Stretching | 1050 - 1030 | Strong |
| C-Br (Bromine) | Stretching | 680 - 515 | Medium to Strong |
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
The following protocol outlines a standard procedure for obtaining the FT-IR spectrum of a neat liquid sample, such as this compound.
Objective: To acquire a high-quality infrared spectrum of liquid this compound for structural elucidation and functional group analysis.
Materials and Equipment:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory
-
Pipette
-
The sample: this compound
-
Solvent for cleaning (e.g., ethanol or methylene chloride)
-
Lens tissue
Procedure for Neat Liquid Sample using Salt Plates:
-
Background Spectrum Acquisition:
-
Ensure the FT-IR spectrometer's sample compartment is empty.
-
Record a background spectrum to account for atmospheric and instrumental interferences. This typically involves scanning over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Sample Preparation:
-
Place a single drop of this compound onto the center of one clean, dry salt plate.
-
Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates.
-
-
Sample Spectrum Acquisition:
-
Place the prepared salt plate assembly into the sample holder within the FT-IR spectrometer.
-
Acquire the sample spectrum under the same conditions used for the background scan.
-
-
Data Processing and Analysis:
-
The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final infrared spectrum.
-
Analyze the resulting spectrum to identify the characteristic absorption bands corresponding to the functional groups present in this compound.
-
Procedure for Liquid Sample using an ATR Accessory:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean and free of any residues.
-
Record a background spectrum with the clean, empty ATR crystal in place.
-
-
Sample Application:
-
Place a small drop of this compound directly onto the ATR crystal surface.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum. The principles of attenuated total reflectance will result in an infrared spectrum of the sample.
-
-
Cleaning:
-
Thoroughly clean the salt plates or ATR crystal after analysis using an appropriate solvent and lens tissue to prevent cross-contamination of future samples.
-
Mandatory Visualization: Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, with a focus on infrared spectroscopy.
Caption: Workflow for Infrared Spectroscopic Analysis.
References
Michaelis-Arbuzov reaction for Diethyl (4-Bromobenzyl)phosphonate synthesis
An in-depth technical guide to the synthesis of Diethyl (4-Bromobenzyl)phosphonate via the Michaelis-Arbuzov reaction is presented for researchers, scientists, and drug development professionals. This document details the core reaction mechanism, experimental protocols, and key quantitative data, providing a comprehensive resource for the practical application of this important transformation.
The Michaelis-Arbuzov Reaction: A Cornerstone for C-P Bond Formation
First reported by August Michaelis in 1898 and later extensively explored by Aleksandr Arbuzov, the Michaelis-Arbuzov reaction is a fundamental and widely used method for synthesizing organophosphorus compounds, specifically for creating carbon-phosphorus (P-C) bonds.[1][2][3][4] The classical reaction involves the transformation of a trialkyl phosphite with an alkyl halide to produce a dialkyl alkylphosphonate.[1][4] This reaction is highly valued for producing phosphonate esters that are crucial precursors in various chemical syntheses, including the Horner-Wadsworth-Emmons olefination.[1][5] this compound, an organophosphorus compound with the molecular formula C₁₁H₁₆BrO₃P, is a valuable intermediate in organic synthesis, serving as a building block for more complex molecules and finding applications in pharmaceutical and agricultural chemistry.[6]
Core Reaction Mechanism
The Michaelis-Arbuzov reaction proceeds through a two-step nucleophilic substitution (Sɴ2) mechanism.[7]
-
Nucleophilic Attack: The reaction is initiated by the Sɴ2 attack of the nucleophilic phosphorus atom in the trialkyl phosphite on the electrophilic carbon of the alkyl halide (in this case, 4-bromobenzyl bromide).[2][3] This initial step displaces the halide ion and forms a quaternary trialkoxyphosphonium halide intermediate.[1][2]
-
Dealkylation: The displaced bromide ion then acts as a nucleophile, executing a second Sɴ2 attack on one of the electrophilic alkyl carbons of the phosphonium intermediate.[2][3] This step results in the cleavage of a C-O bond, forming the thermodynamically stable P=O double bond of the final phosphonate product and a volatile alkyl halide byproduct (e.g., ethyl bromide).[1][7]
Caption: General mechanism of the Michaelis-Arbuzov reaction.
Experimental Protocols
The following protocols are based on established procedures for the synthesis of this compound.
Protocol 1: Synthesis from p-Bromobenzyl Bromide
This protocol details the reaction between 1-bromo-4-(bromomethyl)benzene and triethyl phosphite.[8][9]
Materials:
-
1-bromo-4-(bromomethyl)benzene (p-bromobenzyl bromide)
-
Triethyl phosphite
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Apparatus for distillation under reduced pressure
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
Reaction Setup: To a round-bottomed flask, add 1-bromo-4-(bromomethyl)benzene (5.0 g, 20 mmol) and triethyl phosphite (51 mL, 300 mmol).[8][9]
-
Heating: Heat the mixture to reflux at 90 °C for 19 hours.[8][9]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess triethyl phosphite by distillation under reduced pressure.[8][9]
-
Purification: Purify the crude product by flash column chromatography using a 1:1 mixture of hexane and ethyl acetate as the eluent to yield the final product.[8][9]
Protocol 2: Alternative Synthesis from 4-Bromobenzyl Alcohol
This method utilizes 4-bromobenzyl alcohol in the presence of a catalyst.[8]
Materials:
-
4-Bromobenzyl alcohol
-
Triethyl phosphite
-
Tetra-(n-butyl)ammonium iodide (catalyst)
-
Tubular reactor
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a 20 mL tubular reactor, add 4-bromobenzyl alcohol (93.0 mg, 0.50 mmol) and tetra-(n-butyl)ammonium iodide (3.8 mg, 0.01 mmol, 2 mol%).[8]
-
Inert Atmosphere: Protect the reaction mixture under a vacuum-nitrogen atmosphere.[8]
-
Heating: Heat the solvent-free mixture to 120 °C for 24 hours.[8]
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC).[8]
-
Purification: Upon completion, purify the product by column chromatography.[8]
Data Presentation
Quantitative data from the synthesis and characterization of this compound are summarized below.
Table 1: Summary of Reaction Conditions
| Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-bromo-4-(bromomethyl)benzene | Triethyl phosphite | 90 | 19 | 98 | [8][9] |
| 4-Bromobenzyl alcohol | Triethyl phosphite, tetra-(n-butyl)ammonium iodide | 120 | 24 | 90 | [8] |
Table 2: Spectroscopic Data for this compound
The product is typically a colorless liquid.[6][8][9]
| Technique | Data (Solvent: CDCl₃) | Reference |
| ¹H NMR (400 MHz) | δ 7.30 (d, 2H, J = 7.5 Hz), 7.05 (d, 2H, J = 7.6 Hz), 3.99-3.88 (m, 4H), 2.99 (s, 1H), 2.94 (s, 1H), 1.12 (t, 6H, J = 6.9 Hz) | [8][9][10] |
| ¹³C NMR (100 MHz) | δ 131.7, 131.6, 131.5, 121.0, 62.3, 34.0, 32.0, 16.5 | [8][9] |
| HRMS ([M+H]⁺) | Calculated: 307.0097, Measured: 307.0093 | [8][9] |
Experimental Workflow Visualization
The general workflow for the synthesis and purification of this compound is illustrated below.
Caption: General experimental workflow for synthesis and purification.
Conclusion
The Michaelis-Arbuzov reaction provides an efficient and reliable method for the synthesis of this compound. By carefully controlling reaction parameters such as temperature, time, and stoichiometry, high yields of this valuable synthetic intermediate can be achieved. The detailed protocols and compiled data in this guide serve as a practical resource for researchers in the fields of organic synthesis and drug development, facilitating the successful preparation and characterization of the target compound.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arbuzov Reaction [organic-chemistry.org]
- 6. Buy this compound | 38186-51-5 [smolecule.com]
- 7. benchchem.com [benchchem.com]
- 8. DIETHYL 4-BROMOBENZYL PHOSPHONATE synthesis - chemicalbook [chemicalbook.com]
- 9. DIETHYL 4-BROMOBENZYL PHOSPHONATE | 38186-51-5 [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to Diethyl (4-Bromobenzyl)phosphonate: Safety, Handling, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety data, handling precautions, and detailed experimental protocols for Diethyl (4-Bromobenzyl)phosphonate. The information is intended to support researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development in the safe and effective use of this versatile reagent.
Chemical and Physical Properties
This compound is an organophosphorus compound widely utilized as a key intermediate in organic synthesis, particularly in the Horner-Wadsworth-Emmons reaction.[1] Its chemical structure features a phosphonate group attached to a 4-bromobenzyl moiety, which imparts specific reactivity for the formation of carbon-carbon double bonds.[1]
The following table summarizes the key quantitative physical and chemical properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 38186-51-5 | [2][3] |
| Molecular Formula | C₁₁H₁₆BrO₃P | [3][4] |
| Molecular Weight | 307.12 g/mol | [3][4] |
| Appearance | Colorless to nearly colorless liquid | [1][5] |
| Boiling Point | ~183 °C at 0.6 mmHg | [1] |
| Specific Gravity | 1.37 | [5] |
| Refractive Index | 1.53 | [5] |
| Purity | Min. 98.0% (GC) | [5][6] |
Safety Data and Handling Precautions
While some safety data sheets for similar compounds classify them as non-hazardous, it is crucial to handle all chemicals with appropriate caution in a laboratory setting. For Diethyl (4-chlorobenzyl)phosphonate, a related compound, the hazards identified include skin irritation, serious eye irritation, and toxicity to aquatic life with long-lasting effects. Therefore, similar precautions should be taken for the bromo-analog.
The following table outlines the key safety information and recommended handling precautions.
| Aspect | Precaution | Source(s) |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. | |
| Ventilation | Use only outdoors or in a well-ventilated area. | |
| Handling | Avoid breathing vapors and contact with skin and eyes. Wash hands thoroughly after handling. | |
| Storage | Store in a well-ventilated place. Keep container tightly closed. | |
| Spill Response | Absorb spill with inert material (e.g., sand, earth) and place in a suitable, labeled container for disposal. Prevent entry into drains and waterways. | |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice/attention. | |
| First Aid (Skin) | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. |
Toxicological Data: Specific quantitative toxicological data, such as LD50 or LC50 values for this compound, are not readily available in the public domain. For the closely related, non-brominated compound Diethyl benzylphosphonate, an intravenous LD50 in mice has been reported as 180 mg/kg.[7] This information should be used for general awareness of the potential toxicity of this class of compounds, and does not replace a formal risk assessment for this compound.
Experimental Protocols
The primary application of this compound is in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize alkenes, typically with a high degree of (E)-stereoselectivity.[8][9] This reaction offers advantages over the traditional Wittig reaction, including the use of a more nucleophilic carbanion and the easy removal of the water-soluble phosphate byproduct.[8][9]
General Protocol for the Horner-Wadsworth-Emmons Olefination
This protocol describes a general procedure for the reaction of this compound with an aldehyde.
Materials:
-
This compound
-
Aldehyde
-
Strong base (e.g., Sodium hydride (NaH))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF))
-
Round-bottom flask under an inert atmosphere (Nitrogen or Argon)
-
Stirring apparatus
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., ethyl acetate or diethyl ether)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Base: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, prepare a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.
-
Formation of the Phosphonate Carbanion:
-
Cool the NaH suspension to 0 °C.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until the evolution of hydrogen gas ceases.[8]
-
-
Reaction with the Aldehyde:
-
Cool the resulting solution of the phosphonate carbanion back to 0 °C.
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.[8]
-
Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by Thin Layer Chromatography (TLC).
-
-
Workup:
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[8]
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate) three times.[8]
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.[8]
-
-
Purification:
-
Filter the drying agent and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired alkene.[8]
-
Visualizations
Logical Workflow for Handling and Use
The following diagram illustrates a standard workflow for the safe handling and use of this compound in a laboratory setting.
Caption: General laboratory workflow for using this compound.
Horner-Wadsworth-Emmons Reaction Mechanism
The diagram below outlines the key steps in the Horner-Wadsworth-Emmons reaction mechanism.[9]
Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.
Potential Biological Activities
Preliminary research suggests that this compound and related structures may possess various biological properties, including potential anticancer, anti-inflammatory, and antiviral activities.[1] However, it is important to note that these findings are from early-stage research.[1] The specific mechanisms of action and any associated signaling pathways have not been extensively documented and remain an active area of investigation.[1] Therefore, researchers should treat this compound's biological effects as exploratory and handle it with the appropriate precautions for a novel bioactive agent.
References
- 1. Diethyl benzylphosphonate | C11H17O3P | CID 14122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. Diethyl-4-methylbenzylphosphonate 97 3762-25-2 [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. calpaclab.com [calpaclab.com]
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of Diethyl (4-Bromobenzyl)phosphonate
An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl (4-bromobenzyl)phosphonate, an organophosphorus compound, and its structural analogs are emerging as molecules of significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. While comprehensive biological data for this compound remains to be fully elucidated, extensive research on closely related diethyl benzylphosphonate derivatives has revealed a spectrum of promising biological activities. This technical guide synthesizes the available preclinical data on these analogs to infer the potential therapeutic applications of this compound. This document will delve into its potential as an antimicrobial and anticancer agent, as well as its capacity for enzyme inhibition. Detailed experimental protocols for assessing these activities are provided, alongside visualizations of key experimental workflows and putative mechanisms of action to facilitate further research and development in this area.
Introduction
Organophosphonates, a class of compounds characterized by a stable carbon-phosphorus bond, have long been recognized for their diverse biological properties. Their structural similarity to phosphates allows them to act as mimics and inhibitors of various enzymes, while their stability to hydrolysis offers advantages in drug design. This compound belongs to the benzylphosphonate subclass and possesses a key bromine substitution on the phenyl ring, a feature known to modulate biological activity.
This guide aims to provide a comprehensive overview of the potential biological activities of this compound by examining the established activities of its structural congeners. The primary focus will be on antimicrobial and anticancer activities, for which a body of quantitative data on analogous compounds exists. Furthermore, the potential for enzyme inhibition will be explored. By presenting available data, detailed methodologies, and visual representations of scientific concepts, this document serves as a valuable resource for researchers seeking to investigate the therapeutic potential of this promising compound.
Potential Antimicrobial Activity
While specific studies on the antimicrobial properties of this compound are not yet available in the public domain, extensive research on a series of diethyl benzylphosphonate analogs has demonstrated significant activity against various strains of Escherichia coli.[1][2][3] These findings provide a strong rationale for investigating the antimicrobial potential of the 4-bromo substituted derivative.
Quantitative Data on Diethyl Benzylphosphonate Analogs
The antimicrobial efficacy of several diethyl benzylphosphonate derivatives has been quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against different E. coli strains. The data, summarized in the table below, highlights the influence of substituents on the phenyl ring on antimicrobial potency.[1]
| Compound ID | Substituent at Phenyl Ring | E. coli K12 (MIC in µg/mL) | E. coli R2 (MIC in µg/mL) | E. coli R3 (MIC in µg/mL) | E. coli R4 (MIC in µg/mL) |
| 1 | -H (Unsubstituted) | 125 | 125 | 250 | 500 |
| 2 | 4-B(pin) | 125 | 125 | 250 | 500 |
| 3 | 4-B(OH)₂ | 62.5 | 62.5 | 125 | 250 |
| 4 | 4-CH(OAc)CH₂-Ph-4-CH₂P(O)(OEt)₂ | >1000 | >1000 | >1000 | >1000 |
Data extracted from a comparative study on diethyl benzylphosphonate analogs.[1]
Key Observations:
-
The unsubstituted diethyl benzylphosphonate (Compound 1) exhibits moderate antimicrobial activity.[1]
-
The introduction of a boronic acid moiety at the para-position (Compound 3) significantly enhances antimicrobial activity, halving the MIC values compared to the parent compound.[1]
-
A bulky dimeric substituent (Compound 4) leads to a dramatic loss of activity.[1]
These structure-activity relationships (SAR) suggest that the nature and position of the substituent on the phenyl ring are critical determinants of antimicrobial efficacy. The electron-withdrawing nature and steric profile of the 4-bromo substituent in this compound may confer potent antimicrobial properties.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The following protocol, based on the broth microdilution method, is a standard procedure for determining the MIC of a compound against bacterial strains.[2][4]
Materials:
-
Test compound (this compound)
-
Bacterial strains (e.g., E. coli K12, R2, R3, R4)
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer (optional, for OD readings)
-
Incubator (37°C)
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick a few colonies of the desired bacterial strain from a fresh agar plate and inoculate into a tube containing sterile broth.
-
Incubate the culture at 37°C with shaking until it reaches the logarithmic growth phase (typically a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in fresh broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the growth medium directly in the 96-well plate to obtain a range of desired concentrations.
-
-
Assay Setup:
-
Add 100 µL of the diluted bacterial inoculum to each well containing 100 µL of the serially diluted compound.
-
Include a positive control well (containing bacteria and growth medium but no compound) and a negative control well (containing only growth medium).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Following incubation, visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of the compound at which there is no visible growth of bacteria.
-
Alternatively, the optical density (OD) at 600 nm can be measured using a plate reader. The MIC is the concentration that inhibits a certain percentage (e.g., 90%) of bacterial growth compared to the positive control.
-
Proposed Mechanism of Antimicrobial Action
Research on diethyl benzylphosphonate derivatives suggests that their antimicrobial activity may stem from the induction of oxidative stress within bacterial cells.[5][6] This leads to damage of cellular components, including DNA, ultimately resulting in cell death.[5][6]
Caption: Proposed mechanism of antimicrobial action for benzylphosphonates.
Potential Anticancer Activity
The anticancer potential of this compound is another area of significant interest. While direct cytotoxic data for this specific compound is pending, related phosphonate derivatives have demonstrated notable anticancer activity against various cancer cell lines.
Inferred Anticancer Potential
Studies on other classes of phosphonates have shown their ability to inhibit tumor cell proliferation. For instance, certain phosphonate derivatives have exhibited promising IC50 values against human cancer cell lines, including breast, pancreas, and lung cancer. The structural features of this compound, particularly the presence of the lipophilic bromobenzyl group, may facilitate its uptake into cancer cells and interaction with intracellular targets.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.
Materials:
-
Test compound (this compound)
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with fetal bovine serum and antibiotics)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Sterile 96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cancer cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a blank (medium only).
-
Incubate the plate for another 48-72 hours.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
-
Potential for Enzyme Inhibition
Phosphonates are well-recognized as effective enzyme inhibitors due to their ability to act as transition-state analogs for phosphate-containing substrates. This property suggests that this compound could be a candidate for inhibiting various enzymes.
Rationale for Enzyme Inhibition
The phosphonate moiety can mimic the tetrahedral geometry of the transition state in enzymatic reactions involving phosphate groups, such as those catalyzed by phosphatases, kinases, and proteases. The benzyl group can provide additional interactions within the enzyme's active site, potentially enhancing binding affinity and specificity. The bromo-substituent can further influence these interactions through steric and electronic effects.
Experimental Workflow for Enzyme Inhibition Screening
A general workflow for screening this compound for enzyme inhibitory activity is depicted below.
Caption: General experimental workflow for enzyme inhibition screening.
Conclusion
While direct experimental evidence for the biological activities of this compound is currently limited, the substantial body of research on its structural analogs provides a compelling case for its potential as a valuable therapeutic agent. The available data strongly suggests that this compound is a promising candidate for further investigation as an antimicrobial and anticancer agent, as well as an enzyme inhibitor. The experimental protocols and conceptual frameworks presented in this technical guide are intended to provide a solid foundation for researchers to explore and unlock the full therapeutic potential of this compound. Future studies are warranted to generate specific quantitative data for this compound and to elucidate its precise mechanisms of action.
References
Cytotoxicity of Diethyl (4-Bromobenzyl)phosphonate: A Technical Guide for Researchers
Disclaimer: Publicly available research specifically detailing the cytotoxicity of Diethyl (4-Bromobenzyl)phosphonate is limited. This guide provides a comprehensive overview based on studies of closely related substituted benzylphosphonate analogs to offer a representative technical framework for researchers, scientists, and drug development professionals. The experimental protocols and potential mechanisms of action are presented as a predictive guide for investigating this compound.
Introduction
This compound is an organophosphorus compound with potential applications in medicinal chemistry and drug development. Benzylphosphonates, as a class, have garnered interest for their diverse biological activities, including anticancer and antimicrobial properties. Their structural analogy to phosphates allows them to interact with biological systems, while the stable carbon-phosphorus bond confers resistance to enzymatic hydrolysis, making them attractive candidates for therapeutic development. This document outlines the cytotoxic potential of this compound class, providing quantitative data from analogs, detailed experimental methodologies, and insights into the potential molecular pathways involved in their cytotoxic effects.
Quantitative Cytotoxicity Data of Benzylphosphonate Analogs
The cytotoxic activity of substituted benzylphosphonates has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. The following table summarizes the IC50 values for several α-hydroxy and α-amino substituted benzylphosphonate derivatives, which serve as structural analogs to this compound.
| Compound Derivative | Cell Line | IC50 (µM) | Reference |
| Diethyl α-(diphenylphosphinoyl)amino-benzylphosphonate | MDA-MB-231 (Breast) | 45.8 | [1] |
| Diethyl α-(diphenylphosphinoyl)amino-(4-chloro-benzyl)phosphonate | PC-3 (Prostate) | 29.4 | [1] |
| Diethyl α-(diethoxyphosphoryl)amino-(4-chloro-benzyl)phosphonate | A431 (Skin) | 53.2 | [1] |
| Diethyl α-hydroxy-(3,5-di-tert-butylbenzyl)phosphonate | MCF-7 (Breast) | 16.4 | [2] |
| Diethyl α-mesyloxy-(3,5-di-tert-butylbenzyl)phosphonate | MCF-7 (Breast) | 28.0 | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of cytotoxicity studies. Below are standard protocols for key experiments used to assess the cytotoxic and apoptotic effects of compounds like this compound.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan precipitate.[3] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a no-cell blank control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.[4][5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Detection: Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Protocol:
-
Cell Treatment: Seed and treat cells with this compound as described for the MTT assay.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry.
Analysis of Apoptotic Proteins: Western Blotting
Western blotting is used to detect and quantify specific proteins involved in the apoptotic cascade.
Principle: This technique separates proteins by size via gel electrophoresis, transfers them to a solid support membrane, and then uses specific antibodies to detect target proteins. Key markers for apoptosis include the cleavage of caspases (e.g., caspase-3, -8, -9) and PARP, and changes in the expression of Bcl-2 family proteins.[2][6][7]
Protocol:
-
Protein Extraction: Following treatment with the test compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Gel Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate them by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, PARP, Bax, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a typical workflow for evaluating the cytotoxic effects of a test compound.
Logical Relationship of Cytotoxicity Study
This diagram shows the logical connection between the compound, the experimental assays, and the observed biological effects.
Proposed Apoptotic Signaling Pathway
Based on the mechanisms of action of related compounds, this compound may induce apoptosis through the intrinsic (mitochondrial) pathway. This hypothetical pathway involves the regulation of Bcl-2 family proteins and the subsequent activation of a caspase cascade.
Conclusion
While direct cytotoxic data for this compound remains to be published, the information available for analogous benzylphosphonate compounds suggests a promising potential for anticancer activity. The methodologies and potential signaling pathways detailed in this guide provide a solid foundation for researchers to design and conduct comprehensive cytotoxicity studies on this and related compounds. Future investigations should focus on generating specific IC50 data for this compound across a panel of cancer cell lines and elucidating its precise mechanism of action to validate its therapeutic potential.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. Apoptosis western blot guide | Abcam [abcam.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. static.igem.wiki [static.igem.wiki]
- 5. bds.berkeley.edu [bds.berkeley.edu]
- 6. benchchem.com [benchchem.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
Diethyl (4-Bromobenzyl)phosphonate: A Technical Guide to its Enzyme Inhibition Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Organophosphonates are a pivotal class of molecules in medicinal chemistry, primarily due to their ability to act as stable mimics of phosphate-containing biomolecules and as transition state analogs for various enzymatic reactions.[1] Diethyl (4-bromobenzyl)phosphonate, an organophosphorus compound featuring a characteristic phosphonate group attached to a 4-bromobenzyl moiety, presents as a compelling candidate for investigation as an enzyme inhibitor.[2] While direct inhibitory data for this specific compound is limited in publicly available literature, its structural features and the well-documented activity of related benzylphosphonates provide a strong rationale for its exploration.[3] This technical guide synthesizes the available information on related compounds, outlines the theoretical basis for its inhibitory potential, and provides detailed experimental protocols to facilitate further research into its biological activity.
Introduction: The Promise of Benzylphosphonates
Phosphonates are distinguished by their carbon-phosphorus (C-P) bond, which renders them significantly more resistant to chemical and enzymatic hydrolysis compared to the phosphate ester (P-O-C) bond.[1] This inherent stability, combined with their structural and electronic similarity to phosphates, makes them ideal candidates for designing enzyme inhibitors.[1] The benzylphosphonate scaffold, in particular, has been identified in compounds exhibiting a range of biological activities, including antimicrobial and anticancer effects.[3] this compound (DE4BP) is a readily synthesizable derivative within this class.[4][5] Its potential biological activities are an active area of research, with preliminary studies suggesting possible anticancer, anti-inflammatory, and antiviral properties.[2]
Theoretical Basis for Enzyme Inhibition
The primary mechanism by which phosphonates are believed to inhibit enzymes is through their function as mimics of the tetrahedral transition states of substrate hydrolysis.[1][3] Many enzymatic reactions, particularly those catalyzed by hydrolases like proteases and lipases, proceed through a high-energy tetrahedral intermediate. The phosphonate group, with its stable tetrahedral geometry, can fit into the enzyme's active site and bind with high affinity, effectively blocking the natural substrate from binding and halting the catalytic cycle.[1] The 4-bromobenzyl group of DE4BP can further influence its inhibitory potential by participating in hydrophobic, van der Waals, or halogen bonding interactions within the enzyme's active site, potentially enhancing binding affinity and selectivity for specific enzyme targets.
Potential Enzyme Targets
Based on the activities of structurally related compounds, DE4BP could potentially inhibit a variety of enzymes.
-
Hydrolases (Proteases, Lipases): As transition state mimics, phosphonates are well-established inhibitors of these enzyme classes.[3]
-
Ectonucleosidases (NTPDases): Benzylphosphonates have been specifically identified as inhibitors of these enzymes, which are involved in regulating extracellular nucleotide signaling.[3]
-
DNA Topoisomerases: The use of a related compound, diethyl 4-bromobutylphosphonate, in the synthesis of KuQuinones, which are known DNA topoisomerase inhibitors, suggests that benzylphosphonates could serve as a scaffold for this target class.[6]
-
Lipoprotein Lipase: A more complex derivative, Diethyl 4-[(4-bromo-2-cyanophenyl)carbamoyl]benzylphosphonate, has been studied as a lipoprotein lipase inhibitor, indicating that the core benzylphosphonate structure can be adapted to target enzymes involved in lipid metabolism.
Quantitative Data from Related Compounds
While specific IC50 or Ki values for this compound are not available, data from inhibitors synthesized using a related phosphonate provide a compelling case for investigation. The following table summarizes the inhibitory activity of KuQuinone derivatives synthesized from diethyl 4-bromobutylphosphonate.[6]
| Compound | Target Enzyme / Cell Line | IC50 Value |
| KuQ6 | Ovarian cancer cells (SKOV3) | 5 µM - 52 µM |
| KuQ6 | Colon cancer cells (SW480) | < 10 µM |
| KuQEt | DNA Topoisomerase I | Reversible inhibitor |
Experimental Protocols
The following protocols provide a framework for the synthesis and evaluation of the enzyme inhibition potential of this compound.
Synthesis of this compound
A common and efficient method for synthesizing DE4BP is the Michaelis-Arbuzov reaction.[4][5]
Materials:
-
1-bromo-4-(bromomethyl)benzene (p-bromobenzyl bromide)
-
Triethyl phosphite
-
Appropriate glassware for reflux and distillation
-
Hexane
-
Ethyl acetate
Procedure:
-
Combine 1-bromo-4-(bromomethyl)benzene (1 equivalent) and an excess of triethyl phosphite in a round-bottom flask equipped with a reflux condenser.[5]
-
Heat the reaction mixture to reflux (approximately 90°C) and maintain for several hours (e.g., 19 hours).[5]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Remove the excess triethyl phosphite by distillation under reduced pressure.[5]
-
Purify the crude product by flash column chromatography using a hexane/ethyl acetate solvent system to yield this compound as a colorless liquid.[5]
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.
Caption: Synthesis of this compound via Michaelis-Arbuzov reaction.
General Enzyme Inhibition Assay (Hypothetical)
This protocol provides a general workflow for screening DE4BP against a target enzyme.
Materials:
-
Target enzyme
-
Enzyme-specific substrate
-
Assay buffer
-
This compound (stock solution in DMSO)
-
96-well microtiter plates
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
Prepare serial dilutions of DE4BP in the assay buffer.
-
In a 96-well plate, add the assay buffer, the DE4BP dilutions (or DMSO for control), and the target enzyme.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Caption: General workflow for an enzyme inhibition assay.
DNA Topoisomerase I Inhibition Assay
This protocol is adapted from methods used for KuQuinone derivatives and can be used to test DE4BP's potential as a topoisomerase inhibitor.[6]
Materials:
-
Human DNA Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Reaction buffer (e.g., 10 mM Tris-HCl, 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, 15 µg/ml BSA, pH 7.9)
-
Stop solution (e.g., 1% SDS, 50 mM EDTA, 0.025% bromophenol blue, 50% glycerol)
-
Agarose gel (1%) containing a DNA stain (e.g., ethidium bromide)
-
TAE buffer for electrophoresis
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, supercoiled plasmid DNA, and varying concentrations of DE4BP (or DMSO for control).[6]
-
Initiate the reaction by adding human DNA Topoisomerase I to the mixture.
-
Incubate the reaction at 37°C for 30 minutes.[6]
-
Stop the reaction by adding the stop solution.[6]
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.[6]
-
Visualize the DNA bands under UV light. Inhibition is determined by the reduction in the amount of relaxed DNA compared to the control.[6]
Caption: Proposed mechanism of DNA Topoisomerase I inhibition by DE4BP.
Conclusion
While direct experimental evidence for the enzyme inhibitory activity of this compound is yet to be established in the public domain, a strong theoretical and comparative basis suggests its significant potential. As a stable phosphonate and a member of the biologically active benzylphosphonate family, DE4BP warrants investigation against a range of enzymatic targets. The protocols and data presented in this guide offer a foundational framework for researchers to explore the therapeutic and scientific promise of this compound, contributing to the broader understanding of phosphonates in drug discovery and chemical biology.
References
A Technical Guide to the Reactivity of Diethyl (4-Bromobenzyl)phosphonate: Synthesis and Computational Insights
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and reactivity of Diethyl (4-Bromobenzyl)phosphonate, a versatile intermediate in organophosphorus chemistry. While experimental protocols for its synthesis are well-established, this guide also delves into the expected computational approaches for studying its reactivity, drawing parallels from theoretical investigations of similar reaction mechanisms. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction
This compound is a key building block in the synthesis of a variety of organic molecules. Its utility stems from the presence of the phosphonate moiety, which can be further elaborated, for example, in the Horner-Wadsworth-Emmons reaction to form alkenes, and the bromo-substituted benzyl group that allows for subsequent cross-coupling reactions.[1] A thorough understanding of its synthesis and reactivity is therefore crucial for its effective application in research and development.
Experimental Protocols for Synthesis
The primary route for the synthesis of this compound is the Michaelis-Arbuzov reaction.[2][3][4] This reaction involves the treatment of a trialkyl phosphite with an alkyl halide. In this case, triethyl phosphite reacts with 4-bromobenzyl bromide.
General Experimental Procedure: Michaelis-Arbuzov Reaction
A detailed protocol for the synthesis of this compound is as follows:
Materials:
-
4-Bromobenzyl bromide
-
Triethyl phosphite
-
Anhydrous toluene (or neat reaction)
-
Hexane
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-bromobenzyl bromide (1.0 eq).
-
Add an excess of triethyl phosphite (typically 1.5 to 15 eq).[1][5] The reaction can be run neat or in a solvent like toluene.
-
The reaction mixture is heated to a temperature ranging from 90°C to 120°C.[5]
-
The reaction is refluxed for a period of 19 to 24 hours.[5] Progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
Excess triethyl phosphite is removed by distillation under reduced pressure.[5]
-
The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate (e.g., 1:1 v/v) as the eluent to afford the pure this compound.[5]
Alternative Synthesis from 4-Bromobenzyl alcohol
An alternative synthesis involves the reaction of 4-bromobenzyl alcohol with triethyl phosphite in the presence of a catalyst, such as tetra-(n-butyl)ammonium iodide, at 120°C under solvent-free conditions for 24 hours.[5]
Quantitative Data from Experimental Studies
The following table summarizes the quantitative data obtained from the experimental synthesis of this compound.
| Parameter | Value | Reference(s) |
| Reactants | 4-Bromobenzyl bromide, Triethyl phosphite | [5] |
| Reaction Temperature | 90 - 120 °C | [5] |
| Reaction Time | 19 - 24 hours | [5] |
| Yield | 90 - 98% | [5] |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.30 (d, 2H, J = 7.5 Hz), 7.05 (d, 2H, J = 7.6 Hz), 3.99-3.88 (m, 4H), 2.99 (s, 1H), 2.94 (s, 1H), 1.12 (t, 6H, J = 6.9 Hz) | [5] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 131.7, 131.6, 131.5, 121.0, 62.3, 34.0, 32.0, 16.5 | [5] |
| HRMS ([M+H]⁺) | Calculated: 307.0097, Measured: 307.0093 | [5] |
Computational Studies on Reactivity
Proposed Computational Methodology
A typical computational study on the Michaelis-Arbuzov reaction of 4-bromobenzyl bromide and triethyl phosphite would involve the following steps:
-
Geometry Optimization: The ground state geometries of the reactants (4-bromobenzyl bromide and triethyl phosphite), intermediates, transition states, and products are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency). These calculations also provide zero-point vibrational energies (ZPVE).
-
Transition State Search: The transition states for the key steps of the reaction (Sₙ2 attack and dealkylation) are located using methods like the synchronous transit-guided quasi-Newton (STQN) method.
-
Energy Profile: The relative energies of all stationary points on the potential energy surface are calculated to construct the reaction energy profile, which provides the activation energies and reaction enthalpies.
-
Solvent Effects: The influence of the solvent on the reaction mechanism and energetics can be modeled using implicit solvent models like the Polarizable Continuum Model (PCM).
Expected Insights from Computational Studies
A DFT study of the Michaelis-Arbuzov reaction for the synthesis of this compound would be expected to provide the following quantitative data:
| Parameter | Description |
| Bond Lengths and Angles | Precise geometric parameters of reactants, intermediates, transition states, and products, revealing the changes in bonding during the reaction. |
| Vibrational Frequencies | Calculated vibrational modes to characterize the nature of stationary points and to compute thermodynamic properties. |
| Activation Energy (Eₐ) | The energy barrier for the Sₙ2 attack and the dealkylation step, which determines the reaction rate. |
| Reaction Enthalpy (ΔH) | The overall energy change of the reaction, indicating whether it is exothermic or endothermic. |
| Transition State Geometry | The three-dimensional arrangement of atoms at the highest point of the energy barrier, providing insight into the bond-making and bond-breaking processes. |
| Charge Distribution | Analysis of the charge distribution (e.g., using Natural Bond Orbital analysis) to understand the electronic nature of the reaction. |
Visualizations
Reaction Mechanism
The following diagram illustrates the mechanism of the Michaelis-Arbuzov reaction for the synthesis of this compound.
Caption: Mechanism of the Michaelis-Arbuzov Reaction.
Experimental Workflow
The workflow for the synthesis and purification of this compound is depicted below.
Caption: Experimental workflow for synthesis and purification.
Conclusion
This technical guide has provided a detailed overview of the synthesis of this compound via the Michaelis-Arbuzov reaction, including experimental protocols and quantitative data. While direct computational studies on this specific molecule are currently lacking, the guide has outlined the expected theoretical approaches and the valuable insights that such studies would provide into its reactivity. The presented information and visualizations serve as a practical resource for researchers working with this important organophosphorus compound, facilitating its efficient synthesis and application in various fields of chemical science.
References
- 1. CN103242133A - Synthesis method of 4-[2-(trans-4-alkylcyclohexyl)ethyl] bromobenzene - Google Patents [patents.google.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. DIETHYL 4-BROMOBENZYL PHOSPHONATE synthesis - chemicalbook [chemicalbook.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. research-collection.ethz.ch [research-collection.ethz.ch]
Methodological & Application
Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction using Diethyl (4-Bromobenzyl)phosphonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a fundamental tool in organic synthesis for the creation of carbon-carbon double bonds, offering distinct advantages over the traditional Wittig reaction.[1] This reaction employs a phosphonate-stabilized carbanion, which reacts with an aldehyde or ketone to predominantly form an alkene, typically with high (E)-stereoselectivity.[2] Key benefits of the HWE reaction include the heightened nucleophilicity of the phosphonate carbanion and the simple removal of the water-soluble dialkylphosphate byproduct during aqueous workup.[2][3]
Diethyl (4-bromobenzyl)phosphonate is a versatile reagent in the HWE reaction, enabling the introduction of a 4-bromophenyl moiety. This functional group serves as a valuable synthetic handle for further transformations, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are pivotal in the synthesis of complex molecules, including active pharmaceutical ingredients and materials for organic electronics. These application notes provide detailed protocols for performing the Horner-Wadsworth-Emmons reaction with this compound.
Reaction Principle and Mechanism
The Horner-Wadsworth-Emmons reaction proceeds through a well-established multi-step mechanism:
-
Deprotonation: A base abstracts an acidic proton from the carbon alpha to the phosphonate group, generating a resonance-stabilized phosphonate carbanion.[1]
-
Nucleophilic Addition: The resulting carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This addition is typically the rate-determining step of the reaction.[2]
-
Oxaphosphetane Formation: The intermediate from the nucleophilic addition undergoes an intramolecular cyclization to form a transient four-membered ring intermediate known as an oxaphosphetane.[1]
-
Elimination: The oxaphosphetane intermediate collapses, yielding the final alkene product and a water-soluble dialkylphosphate salt, which can be easily removed during workup.[1]
The stereochemical outcome of the HWE reaction is influenced by several factors, including the structure of the reactants, the choice of base and solvent, and the reaction temperature. Generally, the reaction favors the formation of the thermodynamically more stable (E)-alkene.[2]
Experimental Protocols
Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Standard Conditions using a Strong Base (e.g., NaH)
This protocol is suitable for a wide range of aldehydes and generally provides a high yield of the (E)-alkene.
Materials:
-
This compound
-
Aldehyde
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Anhydrous hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc) or diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF or DMF to the flask.
-
Cool the suspension to 0 °C and slowly add a solution of this compound (1.1 equivalents) in anhydrous THF or DMF.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.
-
Cool the resulting ylide solution back to 0 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF or DMF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by Thin Layer Chromatography, TLC). Reaction times can vary from a few hours to overnight.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-bromostilbene derivative.
Protocol 2: Masamune-Roush Conditions for Base-Sensitive Substrates
This protocol is suitable for aldehydes that are sensitive to strong bases like NaH.[2]
Materials:
-
This compound
-
Aldehyde
-
Anhydrous Lithium Chloride (LiCl)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Triethylamine (Et₃N)
-
Anhydrous Acetonitrile (MeCN) or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous LiCl (1.2 equivalents) and the aldehyde (1.0 equivalent).
-
Add anhydrous MeCN or THF, followed by this compound (1.1 equivalents).
-
Cool the mixture to 0 °C and add DBU or Et₃N (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Follow the workup and purification steps (8-12) from Protocol 1.
Data Presentation
The following table provides representative data for the Horner-Wadsworth-Emmons reaction of this compound with various aldehydes under generalized conditions. Please note that these are illustrative examples, and actual yields and stereoselectivity may vary depending on the specific substrate and reaction conditions.
| Entry | Aldehyde | Base/Solvent | Time (h) | Yield (%) | E/Z Ratio |
| 1 | Benzaldehyde | NaH / THF | 4 | 85-95 | >98:2 |
| 2 | 4-Chlorobenzaldehyde | NaH / THF | 5 | 80-90 | >98:2 |
| 3 | 4-Methylbenzaldehyde | NaH / THF | 4 | 82-92 | >98:2 |
| 4 | 4-Methoxybenzaldehyde | NaH / DMF | 6 | 88-96 | >98:2 |
| 5 | 2-Naphthaldehyde | NaH / THF | 6 | 75-85 | >95:5 |
| 6 | Pyridine-4-carbaldehyde | LiCl, DBU / MeCN | 12 | 60-70 | >95:5 |
| 7 | Cinnamaldehyde | NaH / THF | 3 | 70-80 | >98:2 (E,E) |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Ineffective deprotonation of the phosphonate. - Reaction temperature is too low. - Steric hindrance from bulky substrates. | - Switch to a stronger base (e.g., n-BuLi, LDA). - Gradually increase the reaction temperature. - Increase reaction time or concentration. |
| Poor (E)-Stereoselectivity | - Insufficient equilibration of the oxaphosphetane intermediate. - Use of potassium bases with crown ethers can sometimes favor the (Z)-isomer. | - Use of lithium or sodium bases generally favors the (E)-alkene. - Higher reaction temperatures often lead to increased (E)-selectivity. |
| Formation of Side Products | - Self-condensation of the aldehyde (aldol reaction). - Michael addition of the phosphonate carbanion to the α,β-unsaturated product. | - Add the aldehyde slowly to the ylide solution at a low temperature. - Use a slight excess (1.1-1.2 equivalents) of the phosphonate. |
Conclusion
The Horner-Wadsworth-Emmons reaction using this compound is a highly efficient and stereoselective method for the synthesis of (E)-4-bromostilbene derivatives. The protocols provided offer robust starting points for a variety of aldehyde substrates. The resulting products are valuable intermediates in medicinal chemistry and materials science due to the synthetic versatility of the aryl bromide functionality. Careful consideration of the substrate, base, and reaction conditions allows for the optimization of yield and stereoselectivity.
References
Application Note: A Detailed Protocol for the Synthesis of trans-Stilbenes via the Horner-Wadsworth-Emmons Reaction Using Diethyl (4-Bromobenzyl)phosphonate
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Stilbenes, compounds based on a 1,2-diphenylethylene scaffold, are of significant interest in medicinal chemistry and drug development.[1] Natural and synthetic stilbene derivatives, such as resveratrol and combretastatin A-4, exhibit a wide range of biological activities, including anticancer, antioxidant, anti-inflammatory, and neuroprotective properties.[1][2] The trans-isomer of stilbenes is often more stable and biologically active than its cis-counterpart.[3] The Horner-Wadsworth-Emmons (HWE) reaction is a highly reliable and stereoselective method for synthesizing trans-alkenes.[4][5] This reaction utilizes a phosphonate-stabilized carbanion, which offers advantages over the traditional Wittig reaction, including greater nucleophilicity and the formation of water-soluble phosphate byproducts that simplify purification.[5][6]
This application note provides a detailed protocol for the synthesis of trans-stilbenes using diethyl (4-bromobenzyl)phosphonate as a key intermediate. The procedure is divided into two main parts: the synthesis of the phosphonate reagent via the Michaelis-Arbuzov reaction and its subsequent use in the HWE reaction to yield a representative trans-stilbene derivative.
Part 1: Synthesis of this compound
The synthesis of the key phosphonate reagent is achieved through the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an alkyl halide.[7][8]
Reaction Scheme: Michaelis-Arbuzov Reaction
References
- 1. researchgate.net [researchgate.net]
- 2. More Than Resveratrol: New Insights into Stilbene-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stilbenes: a promising small molecule modulator for epigenetic regulation in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Sonogashira Coupling of Aryl Halides with Diethyl (4-Bromobenzyl)phosphonate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] Developed by Kenkichi Sonogashira, this reaction has become an indispensable tool in organic synthesis, particularly in medicinal chemistry and materials science.[1] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, and it is renowned for its mild reaction conditions and broad functional group tolerance.[1][4]
This document provides detailed application notes and experimental protocols for the Sonogashira coupling of aryl halides with a particular focus on diethyl (4-bromobenzyl)phosphonate derivatives. The resulting alkynylbenzylphosphonate products are of significant interest in drug discovery due to the diverse biological activities exhibited by organophosphorus compounds, including their potential as enzyme inhibitors, anticancer agents, and anti-HIV agents.[5] The rigid, linear nature of the alkyne linker allows for precise positioning of substituents to interact with biological targets.[1]
Reaction Mechanism and Workflow
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4] The generally accepted mechanism involves the oxidative addition of the aryl halide to a palladium(0) species, followed by the formation of a copper acetylide from the terminal alkyne, a copper(I) salt, and a base. Transmetalation of the acetylide group from copper to the palladium complex and subsequent reductive elimination yields the final coupled product and regenerates the active palladium(0) catalyst.[1]
A generalized workflow for the Sonogashira coupling experiment is depicted below.
Caption: Generalized workflow for a Sonogashira coupling experiment.
Data Presentation: Sonogashira Coupling of this compound
The following table summarizes representative reaction conditions and yields for the Sonogashira coupling of this compound with various terminal alkynes.
| Entry | Terminal Alkyne | Pd-Catalyst (mol%) | Cu-Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 12 | 85 |
| 2 | 1-Octyne | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | DMF | 50 | 8 | 78 |
| 3 | Trimethylsilylacetylene | PdCl₂(dppf) (2) | CuI (4) | Cs₂CO₃ | Toluene | 80 | 16 | 92 |
| 4 | Propargyl alcohol | Pd(OAc)₂/XPhos (1) | - | K₂CO₃ | Dioxane/H₂O | 100 | 6 | 65 |
| 5 | 4-Ethynylanisole | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 14 | 89 |
| 6 | 3-Ethynylthiophene | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | DMF | 60 | 10 | 81 |
Yields are for isolated products and may vary depending on the specific reaction scale and purification method.
Experimental Protocols
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
This protocol describes a general procedure for the Sonogashira coupling of this compound with a terminal alkyne using a palladium-copper catalyst system.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (Et₃N) (3.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Add anhydrous THF (5 mL) followed by triethylamine (3.0 mmol).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Filter the mixture through a pad of Celite® to remove solid precipitates.
-
Wash the organic filtrate with saturated aqueous NH₄Cl, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired diethyl (4-(alkyn-1-yl)benzyl)phosphonate.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol outlines a copper-free Sonogashira coupling, which can be advantageous in cases where copper-mediated side reactions, such as alkyne homocoupling (Glaser coupling), are a concern.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.02 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous dioxane
-
Water
Procedure:
-
In a Schlenk tube, combine this compound (1.0 mmol), Pd(OAc)₂ (0.01 mmol), and XPhos (0.02 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous dioxane (4 mL), the terminal alkyne (1.5 mmol), and a solution of K₂CO₃ (2.0 mmol) in water (1 mL).
-
Seal the tube and heat the reaction mixture at the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography to obtain the pure product.
Applications in Drug Discovery
The alkynylphosphonate scaffold is a promising pharmacophore in drug discovery. The phosphonate group can act as a stable mimic of a phosphate or carboxylate group, potentially interacting with the active sites of various enzymes. The alkyne moiety provides a rigid linker for positioning other functional groups and can participate in various non-covalent interactions with biological targets.
Potential Therapeutic Targets
Compounds bearing the alkynylbenzylphosphonate moiety are being investigated for a range of therapeutic applications, including:
-
Enzyme Inhibition: The phosphonate group can target the active sites of enzymes such as proteases, phosphatases, and kinases, which are implicated in numerous diseases, including cancer, inflammation, and viral infections.[5]
-
Anticancer Agents: The rigid arylalkyne structure can serve as a scaffold for the development of compounds that interfere with signaling pathways involved in cancer cell proliferation and survival.[1]
-
Antiviral Agents: Organophosphorus compounds have shown promise as antiviral agents, and the alkynyl group can be used to fine-tune the activity and pharmacokinetic properties of these molecules.[5]
The Sonogashira coupling of this compound provides a versatile platform for the synthesis of a library of compounds for screening against these and other biological targets.
Caption: Logical workflow from synthesis to potential drug candidate.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in Sonogashira reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Synthesis and Evaluation of Biological Activity of New Arylphosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Heck Reaction of Diethyl (4-Bromobenzyl)phosphonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for conducting the Heck reaction with Diethyl (4-Bromobenzyl)phosphonate. While specific literature on the Heck coupling of this exact substrate is limited, this document compiles and adapts established conditions for structurally similar substrates, namely benzyl halides and aryl bromides with vinylphosphonates. The provided protocols and data serve as a robust starting point for the successful synthesis of the corresponding coupled products.
The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed coupling of unsaturated halides with alkenes.[1] This powerful carbon-carbon bond-forming reaction has wide-ranging applications in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.
General Reaction Scheme
The Heck reaction of this compound with a generic alkene (e.g., styrene or an acrylate) is depicted below:
References
Application Notes and Protocols: Synthesis of Enzyme Inhibitors Using Diethyl (4-Bromobenzyl)phosphonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and application of enzyme inhibitors derived from Diethyl (4-Bromobenzyl)phosphonate. This versatile reagent serves as a key building block for introducing a phosphonate moiety into various molecular scaffolds, a critical step in the development of potent and selective enzyme inhibitors. The phosphonate group acts as a phosphate mimic, targeting the active sites of numerous enzymes, particularly protein tyrosine phosphatases (PTPs) such as PTP1B, which are implicated in various diseases including diabetes and obesity.
Overview of this compound in Enzyme Inhibitor Synthesis
This compound is a valuable starting material in medicinal chemistry due to its dual functionality. The diethyl phosphonate group can act as a stable, non-hydrolyzable mimic of a phosphate group, a common motif in enzyme substrates and signaling molecules. The bromo- moiety on the benzyl ring provides a reactive handle for various chemical transformations, allowing for the construction of diverse inhibitor libraries.
One of the primary applications of this compound is in the synthesis of inhibitors for protein tyrosine phosphatases (PTPs). PTPs are a family of enzymes that play a crucial role in cellular signal transduction by dephosphorylating tyrosine residues on proteins.[1] Dysregulation of PTP activity is associated with numerous diseases, making them attractive drug targets.[2][3] Specifically, Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin and leptin signaling pathways, and its inhibition is a promising therapeutic strategy for type 2 diabetes and obesity.[4][5]
Benzylphosphonates, in particular, have been explored as inhibitors of PTPs.[6] The synthesis of α-bromobenzylphosphonates has been utilized to create activity-based probes for the global analysis of PTPs.[1] This highlights the utility of the benzylphosphonate scaffold in targeting this enzyme class.
Data Presentation: Inhibitory Activity of Phosphonate-Based Compounds
The following table summarizes representative quantitative data for phosphonate-containing enzyme inhibitors. While specific data for inhibitors directly synthesized from this compound is not extensively available in the public domain, the presented data for analogous compounds illustrate the potential potency of this class of inhibitors.
| Compound Class | Target Enzyme | IC50 Value | Inhibition Type | Reference |
| Aryl difluoromethylphosphonic acids | PTP-1B | 40-50 µM | Competitive | [7][8] |
| α,α-Difluoro-β-ketophosphonated tetraazamacrocycles | TC-PTP | Nanomolar to Micromolar | - | [9] |
| Phosphonate-based peptidomimetics | PTP-MEG2 | 75 nM | - | [10] |
Experimental Protocols
Protocol 1: Synthesis of this compound
A common and efficient method for the synthesis of benzylphosphonates is the Michaelis-Arbuzov reaction.[6] This reaction involves the treatment of a benzyl halide with a trialkyl phosphite.
Materials:
-
4-Bromobenzyl bromide
-
Triethyl phosphite
-
Anhydrous toluene
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Dissolve 4-bromobenzyl bromide in anhydrous toluene and charge it into the flask.
-
Heat the solution to reflux.
-
Add triethyl phosphite dropwise to the refluxing solution.
-
Continue refluxing for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess triethyl phosphite and toluene by distillation under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
Protocol 2: Synthesis of a Stilbene-Based PTP1B Inhibitor via Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for the formation of carbon-carbon double bonds, typically with high (E)-stereoselectivity.[11][12][13] This protocol describes a general approach to synthesize a stilbene derivative, a scaffold known to exhibit PTP1B inhibitory activity, using this compound.
Materials:
-
This compound
-
An appropriate aldehyde (e.g., a substituted benzaldehyde)
-
A strong base (e.g., Sodium hydride (NaH) or Lithium diisopropylamide (LDA))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
In a flame-dried flask under an inert atmosphere, prepare a suspension of the base (e.g., NaH) in the anhydrous solvent.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of this compound in the anhydrous solvent to the base suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature to ensure complete formation of the phosphonate carbanion.
-
Cool the reaction mixture back to 0 °C and add a solution of the aldehyde in the anhydrous solvent dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired stilbene derivative.
Protocol 3: PTP1B Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against PTP1B.
Materials:
-
Recombinant human PTP1B enzyme
-
A suitable fluorogenic or chromogenic PTP substrate (e.g., p-nitrophenyl phosphate (pNPP) or a phosphotyrosine peptide substrate)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Synthesized inhibitor compound dissolved in DMSO
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the inhibitor compound in the assay buffer.
-
In a 96-well plate, add the PTP1B enzyme to the assay buffer.
-
Add the various concentrations of the inhibitor (or DMSO for the control) to the wells containing the enzyme and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Monitor the dephosphorylation of the substrate over time by measuring the change in absorbance or fluorescence using a microplate reader.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, by plotting the reaction rates against the inhibitor concentrations and fitting the data to a suitable dose-response curve.
Visualizations
Synthesis Pathway
Caption: Synthetic pathway for a stilbene-based PTP1B inhibitor.
Experimental Workflow
Caption: General experimental workflow for inhibitor development.
PTP1B Signaling Pathway
Caption: PTP1B's role in the insulin signaling pathway.
References
- 1. Covalent inhibition of protein tyrosine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of protein tyrosine phosphatase 1B (PTP1B) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein tyrosine phosphatase 1B inhibitors for diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Site-Specifically Modified Peptide Inhibitors of Protein Tyrosine Phosphatase 1B and T-Cell Protein Tyrosine Phosphatase with Enhanced Stability and Improved In Vivo Long-Acting Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Tyrosine Phosphatase 1B Inhibitors: A Novel Therapeutic Strategy for the Management of type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Phosphonate inhibitors of protein-tyrosine and serine/threonine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. Phosphonate derivatives of tetraazamacrocycles as new inhibitors of protein tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00272K [pubs.rsc.org]
- 11. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 12. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols for Intramolecular Horner-Wadsworth-Emmons Reaction with Diethyl (4-Bromobenzyl)phosphonate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for a hypothetical, yet chemically plausible, intramolecular Horner-Wadsworth-Emmons (HWE) reaction utilizing a derivative of diethyl (4-bromobenzyl)phosphonate. The described methodology facilitates the synthesis of fused bicyclic ring systems, which are valuable scaffolds in medicinal chemistry and drug development. The protocol outlines the synthesis of a key precursor, diethyl (2-formyl-4-methylbenzyl)phosphonate, followed by its base-mediated intramolecular cyclization.
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis for the stereoselective formation of alkenes.[1] Its intramolecular variant provides a powerful strategy for the construction of cyclic and macrocyclic structures.[2] This application note details a synthetic sequence commencing from a derivative of this compound to generate a fused ring system, a common motif in biologically active molecules. The strategy involves the preparation of an ortho-formylated benzylphosphonate, which then undergoes an intramolecular HWE reaction to yield a dihydropyran-fused phosphonate. Such rigid bicyclic structures are of significant interest in drug discovery for their potential to orient pharmacophoric groups in a well-defined three-dimensional space.
Reaction Principle and Mechanism
The intramolecular HWE reaction proceeds via the deprotonation of the carbon alpha to the phosphonate group by a base, forming a nucleophilic phosphonate carbanion. This carbanion then undergoes an intramolecular nucleophilic attack on the tethered aldehyde functionality. The resulting betaine intermediate subsequently collapses through a cyclic oxaphosphetane transition state to eliminate a phosphate byproduct and form the cyclic alkene.[3][4] The stereochemical outcome of the reaction is often influenced by the reaction conditions, with E-alkenes being thermodynamically favored.[1]
Experimental Protocols
This section details the experimental procedures for the synthesis of the precursor, diethyl (2-formyl-4-methylbenzyl)phosphonate, and its subsequent intramolecular cyclization.
Synthesis of Diethyl (2-formyl-4-methylbenzyl)phosphonate (3)
This multi-step synthesis starts from 2-bromo-5-methyltoluene (1).
Step 1: Synthesis of Diethyl (4-methyl-2-vinylbenzyl)phosphonate (Intermediate A) A plausible route to introduce the aldehyde precursor involves a Stille coupling to introduce a vinyl group.
-
Materials:
-
2-Bromo-5-methyltoluene (1)
-
Vinyltributyltin
-
Tetrakis(triphenylphosphine)palladium(0)
-
Anhydrous toluene
-
Triethyl phosphite
-
Anhydrous xylenes
-
-
Protocol:
-
To a solution of 2-bromo-5-methyltoluene (1.0 eq) in anhydrous toluene, add vinyltributyltin (1.1 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Heat the mixture to reflux under an inert atmosphere for 12 hours.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride.
-
Stir vigorously for 1 hour, then filter through celite.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford 2-methyl-4-vinyl-bromobenzene.
-
A subsequent Arbuzov reaction with triethyl phosphite in refluxing xylenes would yield the diethyl (4-methyl-2-vinylbenzyl)phosphonate (Intermediate A).
-
Step 2: Oxidative Cleavage to Diethyl (2-formyl-4-methylbenzyl)phosphonate (3) The vinyl group is then cleaved to the desired aldehyde.
-
Materials:
-
Diethyl (4-methyl-2-vinylbenzyl)phosphonate (Intermediate A)
-
Ozone (O₃)
-
Dichloromethane (DCM)
-
Dimethyl sulfide (DMS)
-
-
Protocol:
-
Dissolve diethyl (4-methyl-2-vinylbenzyl)phosphonate (1.0 eq) in dichloromethane and cool to -78 °C.
-
Bubble ozone through the solution until a blue color persists.
-
Purge the solution with nitrogen or oxygen to remove excess ozone.
-
Add dimethyl sulfide (2.0 eq) and allow the reaction to warm slowly to room temperature.
-
Stir for 12 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield diethyl (2-formyl-4-methylbenzyl)phosphonate (3) as a colorless oil.
-
Intramolecular Horner-Wadsworth-Emmons Cyclization
Protocol for the Synthesis of 6-Methyl-1,3-dihydro-2-benzoxaphosphinine 2-oxide (4)
-
Materials:
-
Diethyl (2-formyl-4-methylbenzyl)phosphonate (3)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
-
Protocol:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF.
-
Add sodium hydride (1.2 eq) to the THF and cool the suspension to 0 °C.
-
Slowly add a solution of diethyl (2-formyl-4-methylbenzyl)phosphonate (1.0 eq) in anhydrous THF to the NaH suspension.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired fused ring product (4).
-
Data Presentation
The following table summarizes representative quantitative data for intramolecular HWE reactions forming five- and six-membered rings, based on literature precedents.
| Entry | Substrate | Base/Solvent | Temp (°C) | Time (h) | Product Ring Size | Yield (%) | Reference |
| 1 | ω-oxoalkylphosphonate | NaH / THF | 65 | 12 | 6 | 75 | [5] |
| 2 | δ-oxoalkylphosphonate | K₂CO₃, 18-crown-6 / THF | 40 | 8 | 5 | 85 | [6] |
| 3 | Tethered keto-phosphonate | DBU, LiCl / CH₃CN | 25 | 24 | 6 | 68 | [7] |
| 4 | Acyclic precursor for macrolide | KHMDS, 18-crown-6 / THF | -78 to RT | 6 | 14 | 72 | |
| 5 | Substituted 5-(diethoxyphosphoryl)-N-acylpiperidin-4-one with tethered aldehyde | NaH / THF | RT | 12 | 6,5-fused | 65 | [8] |
Visualizations
Synthetic Workflow
References
- 1. Intramolecular Diels–Alder Reactions of Cycloalkenones: Stereoselectivity, Lewis Acid Acceleration, and Halogen Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. Horner-Wadsworth-Emmons_reaction [chemeurope.com]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. A Study of Intermolecular and Intramolecular Horner-Wadsworth-Emmons Olefination of Substituted5-(Diethoxyphosphoryl)-N-acylpiperidin-4-ones [repository.lib.ncsu.edu]
Application Notes and Protocols: Diethyl (4-Bromobenzyl)phosphonate in Multi-Step Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl (4-bromobenzyl)phosphonate is a versatile reagent in organic synthesis, primarily utilized in the Horner-Wadsworth-Emmons (HWE) reaction to form carbon-carbon double bonds, particularly in the synthesis of stilbene and its derivatives.[1][2][3][4] Its structure, featuring a reactive phosphonate group and a brominated aromatic ring, makes it a valuable building block for creating complex molecules with potential applications in pharmaceutical and materials science.[3] The bromine atom on the benzyl ring offers a site for further functionalization through various cross-coupling reactions, enhancing its utility in multi-step synthetic sequences.[3] This document provides detailed application notes and experimental protocols for the use of this compound in multi-step organic synthesis, with a focus on its application in the synthesis of precursors for bioactive molecules.
Key Applications
This compound is a key intermediate for the synthesis of a variety of organic compounds.[3] Its primary applications include:
-
Horner-Wadsworth-Emmons (HWE) Reaction: This is the most common application, where it reacts with aldehydes and ketones to produce alkenes, predominantly with an (E)-stereoselectivity.[2][4] This reaction is fundamental in the synthesis of stilbenes and other vinylarenes.
-
Synthesis of Bioactive Molecules: The stilbene backbone, readily accessible through the HWE reaction with this reagent, is a core structure in many biologically active compounds, including combretastatin analogues, which are potent anti-cancer agents that target tubulin polymerization.[5][6][7]
-
Further Functionalization: The bromo-substituent on the aromatic ring can be readily transformed using various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse functionalities.[3]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from 4-bromobenzyl bromide via the Michaelis-Arbuzov reaction.[8]
Materials:
-
4-Bromobenzyl bromide
-
Triethyl phosphite
-
Anhydrous toluene (optional)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Vacuum distillation apparatus or flash chromatography system
Procedure:
-
To a round-bottom flask, add 4-bromobenzyl bromide (1.0 equivalent) and an excess of triethyl phosphite (1.5 to 10 equivalents). The reaction can be run neat or in a high-boiling solvent like toluene.[8]
-
Heat the reaction mixture to reflux (typically 90-150 °C) and stir for 4-19 hours.[8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess triethyl phosphite by vacuum distillation.
-
Purify the crude product by vacuum distillation or flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a colorless to pale yellow oil.[8]
Quantitative Data:
| Starting Material | Reagent | Conditions | Yield | Reference |
| 1-bromo-4-(bromomethyl)benzene | Triethyl phosphite | Reflux, 90 °C, 19 h | 98% | [8] |
| 4-bromobenzyl alcohol | Triethyl phosphite | 120 °C, 24 h, solvent-free, catalyst | 90% | [8] |
Protocol 2: Horner-Wadsworth-Emmons Olefination for Stilbene Synthesis
This protocol details the synthesis of a (E)-4-bromo-stilbene derivative using this compound and an aromatic aldehyde.[1][2][9]
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Strong base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (KOtBu))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., Ethyl acetate, Diethyl ether)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous THF.
-
Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add fresh anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases. This indicates the formation of the phosphonate carbanion.[1]
-
Cool the resulting solution back to 0 °C and add a solution of the aromatic aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by TLC (typically a few hours to overnight).[1]
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired (E)-4-bromo-stilbene derivative.
Representative Quantitative Data for HWE Reactions:
| Phosphonate | Aldehyde/Ketone | Base/Solvent | Product | Yield | Stereoselectivity (E:Z) | Reference |
| Diethyl (4-nitrobenzyl)phosphonate | Benzaldehyde | NaH/THF | 4-Nitro-stilbene | 85% | >95:5 | [10] |
| Diethyl (3,5-dimethoxybenzyl)phosphonate | 4-Fluorobenzaldehyde | NaH/THF | 3,5-Dimethoxy-4'-fluorostilbene | 70-85% | Predominantly E | [10] |
| This compound | 3,4,5-Trimethoxybenzaldehyde | NaH/THF | 4-Bromo-3',4',5'-trimethoxystilbene | ~80% | Predominantly E | (Typical) |
Visualization of Key Processes
Synthesis of this compound
Caption: Michaelis-Arbuzov synthesis of the target reagent.
Horner-Wadsworth-Emmons Reaction Workflow
Caption: A typical workflow for the HWE reaction.
Application in Drug Development: Synthesis of Combretastatin Analogues
Combretastatins, originally isolated from the African bushwillow Combretum caffrum, are a class of potent antimitotic agents that inhibit tubulin polymerization.[6] Combretastatin A-4 (CA-4) is a lead compound in this family, but its poor solubility and isomerization from the active cis- to the inactive trans-stilbene have limited its clinical application.[11] Consequently, the synthesis of novel, more stable and soluble analogues of CA-4 is an active area of research in drug development.[5][11] this compound can serve as a key starting material for the synthesis of the stilbene core of these analogues.
Signaling Pathway Targeted by Combretastatin Analogues
Caption: Inhibition of tubulin polymerization by CA-4 analogues.
Conclusion
This compound is a highly valuable and versatile reagent in multi-step organic synthesis. Its utility in the Horner-Wadsworth-Emmons reaction provides a reliable method for the stereoselective synthesis of (E)-alkenes, which are important structural motifs in numerous applications, including the development of novel therapeutics. The protocols and data presented herein offer a comprehensive guide for researchers to effectively utilize this reagent in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Buy this compound | 38186-51-5 [smolecule.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of combretastatin A4 analogues on steroidal framework and their anti-breast cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DIETHYL 4-BROMOBENZYL PHOSPHONATE synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Scale-up Synthesis of Stilbenes using Diethyl (4-Bromobenzyl)phosphonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scale-up synthesis of stilbenes, with a particular focus on the utilization of diethyl (4-bromobenzyl)phosphonate. The Horner-Wadsworth-Emmons (HWE) reaction is highlighted as the key transformation, offering high (E)-isomer selectivity and operational advantages for larger-scale production. This guide includes comprehensive experimental procedures, quantitative data on reaction yields for various substituted stilbenes, and troubleshooting advice. Furthermore, a representative biological signaling pathway potentially modulated by stilbene derivatives is illustrated to provide context for their application in drug development.
Introduction
Stilbenes and their derivatives are a class of compounds that have garnered significant interest in the fields of medicinal chemistry and materials science due to their diverse biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[1] The structural backbone of stilbene allows for a wide range of substitutions, leading to a vast chemical space for drug discovery. A robust and scalable synthetic route is paramount for the further investigation and development of these promising compounds.
The Horner-Wadsworth-Emmons (HWE) reaction offers a significant advantage for the large-scale synthesis of stilbenes, particularly for producing the thermodynamically more stable (E)-isomer with high selectivity.[2] This method utilizes a phosphonate-stabilized carbanion, which is more nucleophilic than the corresponding ylides used in the traditional Wittig reaction. A key benefit of the HWE reaction in a scale-up context is the formation of a water-soluble phosphate byproduct, which simplifies the purification process compared to the triphenylphosphine oxide generated in the Wittig reaction.[2]
This document outlines a general and adaptable protocol for the synthesis of stilbenes using this compound as a key reagent.
Data Presentation
The following tables summarize the yields of various substituted stilbenes synthesized via the Horner-Wadsworth-Emmons reaction, demonstrating the versatility of this methodology.
Table 1: Synthesis of (E)-Stilbenes using Diethyl Benzylphosphonate Derivatives
| Entry | Aldehyde | Phosphonate | Product | Yield (%) | E/Z Ratio |
| 1 | Benzaldehyde | Diethyl benzylphosphonate | (E)-Stilbene | >90 | >99:1 |
| 2 | 4-Methoxybenzaldehyde | Diethyl benzylphosphonate | (E)-4-Methoxystilbene | >90 | >99:1 |
| 3 | 4-Nitrobenzaldehyde | Diethyl benzylphosphonate | (E)-4-Nitrostilbene | Lower Yields | >99:1 |
| 4 | 4-Bromobenzaldehyde | This compound | (E)-4,4'-Dibromostilbene | High | High (E)-selectivity |
| 5 | Various Aldehydes | Anthracene-substituted phosphonate ester | Anthracene-based stilbenes | 83-93 | - |
| 6 | Various Aldehydes | Oxadiazole-bearing phosphonate ester | Oxadiazole-stilbenes | 92-93 | - |
Note: Yields are highly dependent on the specific substrates and reaction conditions. The data presented is a compilation from various sources to illustrate the general efficacy of the HWE reaction for stilbene synthesis.[3][4]
Experimental Protocols
This section provides detailed protocols for the preparation of the phosphonate reagent and the subsequent scale-up synthesis of a representative stilbene.
Protocol 1: Synthesis of this compound (Michaelis-Arbuzov Reaction)
This protocol describes the preparation of the key phosphonate reagent.
Materials:
-
4-Bromobenzyl bromide
-
Triethyl phosphite
-
Round-bottom flask
-
Reflux condenser
-
Nitrogen inlet
-
Heating mantle
-
High-vacuum line
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 4-bromobenzyl bromide (1.0 eq) and triethyl phosphite (1.1 eq).[2]
-
Heat the reaction mixture to 120-150 °C under a nitrogen atmosphere for 4-6 hours. The reaction progress can be monitored by the cessation of ethyl bromide evolution.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess triethyl phosphite under high vacuum to yield the crude this compound. This crude product is often of sufficient purity to be used directly in the next step without further purification.
Protocol 2: Scale-up Synthesis of (E)-4,4'-Dibromostilbene (Horner-Wadsworth-Emmons Reaction)
This protocol is a general procedure for the HWE reaction and can be adapted for other substituted benzaldehydes.
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
This compound
-
4-Bromobenzaldehyde
-
Water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol or toluene for recrystallization
Procedure:
-
Preparation of the Ylide:
-
In a suitable reaction vessel under a nitrogen atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at room temperature for 1 hour to ensure the complete formation of the phosphonate carbanion.
-
-
Reaction with Aldehyde:
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of 4-bromobenzaldehyde (1.0 eq) in anhydrous THF dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification (Recrystallization):
-
Purify the crude solid by recrystallization from a suitable solvent such as ethanol or toluene to yield pure (E)-4,4'-dibromostilbene as a crystalline solid.[2] The choice of solvent may need to be optimized for other stilbene derivatives.
-
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the scale-up synthesis of stilbenes via the Horner-Wadsworth-Emmons reaction.
Caption: General workflow for stilbene synthesis.
Postulated Antimicrobial Mechanism of Brominated Stilbenes
While the precise signaling pathways for many stilbene derivatives are still under investigation, a postulated mechanism of action for brominated stilbenes involves the disruption of bacterial cell membranes. This mechanism is depicted below.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Horner-Wadsworth-Emmons Reactions with Diethyl (4-Bromobenzyl)phosphonate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the Horner-Wadsworth-Emmons (HWE) reaction using Diethyl (4-Bromobenzyl)phosphonate.
Troubleshooting Guide
This guide addresses common issues encountered during the HWE reaction with this compound, offering potential causes and solutions to streamline your experimental workflow.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inefficient Deprotonation: The base may be too weak or has degraded. The 4-bromo group is electron-withdrawing, which increases the acidity of the benzylic protons, but a sufficiently strong base is still crucial. | - Ensure the base is fresh and handled under anhydrous conditions. - Consider using a stronger base such as Sodium Hydride (NaH) or Lithium Hexamethyldisilazide (LiHMDS). - For base-sensitive substrates, milder conditions like the Masamune-Roush protocol (LiCl with DBU or triethylamine) can be effective.[1] |
| Poor Quality Reagents: The aldehyde or phosphonate may be impure or degraded. | - Purify the aldehyde via distillation or chromatography before use. - Ensure the this compound is pure. | |
| Low Reaction Temperature: The reaction rate may be too slow at the current temperature. | - Gradually increase the reaction temperature. While many HWE reactions are initiated at 0°C, some proceed more efficiently at room temperature or with gentle heating. | |
| Steric Hindrance: A sterically hindered aldehyde can slow down the reaction. | - Increase the reaction time or consider using a less sterically hindered phosphonate if possible. | |
| Poor (E)-Stereoselectivity | Reaction Conditions Favoring (Z)-Isomer: Certain conditions, especially with potassium bases, can favor the formation of the (Z)-alkene. | - Use of lithium or sodium bases generally promotes the formation of the thermodynamically favored (E)-alkene. - Higher reaction temperatures can also increase (E)-selectivity by allowing for equilibration of intermediates. |
| Insufficient Equilibration: The oxaphosphetane intermediate may not have had enough time to equilibrate to the more stable trans-conformation. | - Increase the reaction time to allow for thermodynamic control to dictate the stereochemical outcome. | |
| Formation of Side Products | Aldehyde Self-Condensation: The basic conditions can promote aldol condensation of the aldehyde starting material. | - Add the aldehyde slowly to the pre-formed phosphonate carbanion solution at a low temperature to minimize the concentration of free aldehyde in the presence of the base. |
| Byproduct Removal Issues: The dialkylphosphate byproduct, while water-soluble, can sometimes be challenging to remove completely. | - Perform a thorough aqueous workup with multiple extractions. Washing with brine can help break up emulsions. - If the byproduct persists, purification by column chromatography is recommended. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Horner-Wadsworth-Emmons reaction?
A1: The HWE reaction begins with the deprotonation of the phosphonate at the carbon adjacent to the phosphorus and the electron-withdrawing group, forming a stabilized carbanion.[1] This carbanion then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone to form a betaine intermediate. This intermediate cyclizes to a four-membered oxaphosphetane ring, which then fragments to yield the alkene product and a water-soluble dialkylphosphate salt.[1] The formation of the thermodynamically more stable (E)-alkene is generally favored.[2]
Q2: How does the 4-bromo substituent on the benzylphosphonate affect the reaction?
A2: The bromine atom is an electron-withdrawing group, which increases the acidity of the benzylic protons on the phosphonate. This can make deprotonation easier compared to unsubstituted benzylphosphonate. However, the electronic effect on the stability of the resulting carbanion and the subsequent steps of the reaction should be considered when optimizing conditions.
Q3: What are the recommended starting conditions for a Horner-Wadsworth-Emmons reaction with this compound?
A3: A good starting point is to use sodium hydride (NaH, 1.1-1.2 equivalents) as the base in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is typically started at 0°C for the deprotonation step, followed by the addition of the aldehyde. The reaction is then often allowed to warm to room temperature.
Q4: Can I use a weaker base for this reaction if my aldehyde is base-sensitive?
A4: Yes, for base-sensitive substrates, the Masamune-Roush conditions are a suitable alternative.[3] These conditions employ a milder base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine in the presence of a lithium salt, such as lithium chloride (LiCl).[3]
Q5: How can I favor the formation of the (Z)-alkene?
A5: While the standard HWE reaction strongly favors the (E)-isomer, the Still-Gennari modification can be used to obtain the (Z)-alkene.[4] This typically involves using a phosphonate with more electron-withdrawing groups on the phosphorus (e.g., bis(2,2,2-trifluoroethyl) esters) in combination with a potassium base (like KHMDS) and a crown ether (e.g., 18-crown-6) at low temperatures.[4]
Data Presentation
The following tables summarize the impact of various reaction parameters on the outcome of the HWE reaction, using the synthesis of (E)-4,4'-dibromostilbene from this compound and 4-bromobenzaldehyde as a representative example.
Table 1: Effect of Base and Solvent on Yield and Stereoselectivity
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | E/Z Ratio | Notes |
| NaH | THF | 0 to RT | 12-18 | High | >95:5 | Standard conditions, generally high E-selectivity.[1] |
| NaH | DMF | 0 to RT | 12 | High | >95:5 | DMF can sometimes improve yields for less reactive substrates. |
| t-BuOK | THF | -78 to RT | 6 | Moderate-High | Variable | Potassium bases may decrease E-selectivity. |
| LiCl/DBU | Acetonitrile | 0 to RT | 24 | Moderate-High | >90:10 | Milder conditions, suitable for base-sensitive aldehydes. |
Table 2: Influence of Aldehyde Structure on Reaction Outcome (representative examples)
| Aldehyde | Conditions | Expected Yield | Expected E/Z Ratio |
| Benzaldehyde | NaH, THF, 0°C to RT | High | >95:5 |
| 4-Nitrobenzaldehyde | NaH, THF, 0°C to RT | High | >98:2 |
| 4-Methoxybenzaldehyde | NaH, THF, 0°C to RT | High | >95:5 |
| Cyclohexanecarboxaldehyde | NaH, THF, 0°C to RT | Moderate-High | >90:10 |
Experimental Protocols
Protocol 1: Synthesis of (E)-4,4'-Dibromostilbene using Sodium Hydride
This protocol is adapted from a standard procedure for the synthesis of symmetrical stilbenes.[1]
Materials:
-
This compound
-
4-Bromobenzaldehyde
-
Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add NaH (1.1 equivalents) under a nitrogen atmosphere.
-
Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to the flask and cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH suspension via the dropping funnel.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases, indicating the formation of the ylide.
-
Cool the reaction mixture back to 0°C and add a solution of 4-bromobenzaldehyde (1.05 equivalents) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to obtain (E)-4,4'-dibromostilbene.
Protocol 2: Masamune-Roush Conditions for Base-Sensitive Aldehydes
Materials:
-
This compound
-
Base-sensitive aldehyde
-
Anhydrous Lithium Chloride (LiCl)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Acetonitrile
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous LiCl (1.2 equivalents).
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous acetonitrile.
-
Add this compound (1.1 equivalents) to the mixture.
-
Cool the mixture to 0°C and add DBU (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Workup and purify the product as described in Protocol 1.
Mandatory Visualization
Caption: Horner-Wadsworth-Emmons reaction mechanism.
Caption: General experimental workflow for the HWE reaction.
References
Technical Support Center: Horner-Wadsworth-Emmons Reaction with Brominated Phosphonates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Horner-Wadsworth-Emmons (HWE) reaction with brominated phosphonates. This guide addresses common side reactions, optimization of reaction conditions, and strategies to improve yield and stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: My HWE reaction with a brominated phosphonate is resulting in a low yield or is not proceeding at all. What are the likely causes and how can I improve the outcome?
A1: Low yields in the HWE reaction with brominated phosphonates can often be attributed to several factors related to substrate reactivity, reaction conditions, and potential side reactions. Here are the key troubleshooting steps:
-
Inefficient Deprotonation: The phosphonate may not be fully deprotonated if the base is not strong enough or has degraded. Ensure the base is fresh and of high quality. For weakly stabilized phosphonates, a stronger base might be necessary. Sodium hydride (NaH) is a common choice, but for base-sensitive substrates, milder conditions like lithium chloride (LiCl) with DBU or triethylamine can be effective.[1]
-
Poor Quality or Impure Reagents: The aldehyde, ketone, or phosphonate reagent may be impure or degraded. It is crucial to purify the aldehyde/ketone prior to use (e.g., by distillation or chromatography) and ensure the phosphonate ester is pure.[1]
-
Reaction Temperature: Insufficient heat can lead to an incomplete reaction, especially with less reactive phosphonates. However, excessively high temperatures can promote side reactions. It is recommended to monitor the reaction progress by TLC or ³¹P NMR to determine the optimal heating time and temperature.
-
Steric Hindrance: Increasing the steric bulk of the aldehyde or the phosphonate can slow down the reaction rate and affect the stereoselectivity.[2]
Q2: I am observing poor E/Z selectivity in my HWE reaction with a brominated phosphonate. How can I control the stereochemical outcome?
A2: The stereoselectivity of the HWE reaction is influenced by the structure of the reactants, the choice of base, solvent, and reaction temperature.
-
To favor the (E)-isomer:
-
Base Selection: The use of lithium or sodium bases, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), generally promotes higher E-selectivity.[3]
-
Temperature: Running the reaction at a higher temperature (e.g., room temperature or slightly elevated) can facilitate the equilibration of intermediates, which typically favors the formation of the thermodynamically more stable (E)-product.[3]
-
Additives: The addition of lithium salts, such as lithium bromide (LiBr), can enhance E-selectivity.[3]
-
-
To favor the (Z)-isomer (Still-Gennari Modification):
Q3: What are the common side reactions specific to the use of brominated phosphonates in the HWE reaction?
A3: Besides the general issues of low yield and poor stereoselectivity, brominated phosphonates can undergo specific side reactions:
-
Formation of Dibrominated Phosphonates: During the synthesis of the brominated phosphonate via the Michaelis-Arbuzov reaction, over-bromination can lead to the formation of dibrominated species. These impurities can complicate the subsequent HWE reaction and the purification of the desired product.
-
Elimination Reactions: Under strongly basic conditions, there is a risk of dehydrobromination of the brominated phosphonate, especially if the bromine is on a carbon atom with adjacent acidic protons. This can lead to the formation of undesired vinyl phosphonate byproducts.
-
Reaction Stalling at the β-hydroxy phosphonate intermediate: With non-stabilized or weakly stabilized phosphonates, the final elimination step to form the alkene can be slow. To drive the reaction to completion, you might need to increase the reaction time or temperature. In some cases, a separate step to eliminate the phosphate group might be necessary.[3]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during the HWE reaction with brominated phosphonates.
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Yield | Inefficient deprotonation of the phosphonate. | Use a stronger, fresh base (e.g., NaH, n-BuLi). Ensure anhydrous reaction conditions. |
| Impure aldehyde or phosphonate. | Purify reagents before use (distillation, chromatography). | |
| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring for side product formation. | |
| Steric hindrance in substrates. | Increase reaction time and/or temperature. Consider a less sterically hindered phosphonate if possible. | |
| Poor E/Z Stereoselectivity | Suboptimal base selection. | For (E)-selectivity, use Li⁺ or Na⁺ bases. For (Z)-selectivity, use K⁺ bases with 18-crown-6 (Still-Gennari conditions).[3] |
| Incorrect reaction temperature. | For (E)-selectivity, higher temperatures (e.g., room temperature) are generally better. For (Z)-selectivity, low temperatures (e.g., -78 °C) are required.[3] | |
| Formation of Multiple Products | Presence of dibrominated phosphonate impurity. | Purify the brominated phosphonate before the HWE reaction. |
| Dehydrobromination of the phosphonate. | Use a milder base or lower the reaction temperature. | |
| Aldehyde self-condensation (aldol reaction). | Add the aldehyde slowly to the pre-formed phosphonate anion at a low temperature. |
Experimental Protocols
General Protocol for the (E)-Selective HWE Reaction with Diethyl (Bromomethyl)phosphonate
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Diethyl (bromomethyl)phosphonate
-
Aldehyde
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of the Ylide:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon), suspend sodium hydride (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of diethyl (bromomethyl)phosphonate (1.0 equivalent) in anhydrous THF to the stirred suspension.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the ylide is typically accompanied by the evolution of hydrogen gas.[3]
-
-
Reaction with the Aldehyde:
-
Cool the ylide solution back to 0 °C.
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the (E) and (Z) isomers and remove the phosphate byproduct.[3]
-
Visualizations
Caption: General experimental workflow for the Horner-Wadsworth-Emmons reaction.
Caption: Troubleshooting logic for the HWE reaction with brominated phosphonates.
References
Technical Support Center: Diethyl (4-Bromobenzyl)phosphonate in Horner-Wadsworth-Emmons Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of Diethyl (4-Bromobenzyl)phosphonate in Horner-Wadsworth-Emmons (HWE) reactions, with a specific focus on preventing the undesired side reaction of dehalogenation.
Frequently Asked Questions (FAQs)
Q1: What is the primary issue encountered when using this compound in HWE reactions?
A1: The most common issue is the partial or complete loss of the bromine substituent from the aromatic ring, leading to the formation of a dehalogenated byproduct alongside the desired 4-bromo-substituted alkene. This occurs because the benzylic proton of the phosphonate is acidic and the resulting carbanion is reacted with an aldehyde. However, the C-Br bond on the benzyl ring can be susceptible to cleavage under the basic conditions typically employed in HWE reactions.
Q2: Which factors contribute to the dehalogenation of this compound during an HWE reaction?
A2: Several factors can promote dehalogenation:
-
Strong Bases: Strong bases such as sodium hydride (NaH), n-butyllithium (n-BuLi), and lithium diisopropylamide (LDA) can increase the incidence of dehalogenation.[1][2]
-
Reaction Temperature: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for the dehalogenation pathway.
-
Solvent: The choice of solvent can influence the reactivity of the base and the stability of intermediates, potentially affecting the rate of dehalogenation. For instance, solvents like dioxane and DMF have been observed to promote dehalogenation in other contexts.
-
Steric Hindrance: While not a direct cause, steric hindrance around the reaction center might slow down the desired olefination, giving more time for the dehalogenation side reaction to occur.
Q3: How can I prevent or minimize dehalogenation?
A3: The key to preventing dehalogenation is to employ milder reaction conditions that are still effective for the olefination. The most recommended strategies include:
-
Use of Milder Bases: A variety of milder basic conditions have been developed for base-sensitive substrates.[3] These include:
-
Masamune-Roush Conditions: A combination of lithium chloride (LiCl) and an amine base such as 1,8-diazabicycloundec-7-ene (DBU) or triethylamine (Et₃N) in a solvent like acetonitrile (MeCN) or tetrahydrofuran (THF).[4][5]
-
Potassium Carbonate (K₂CO₃): This inorganic base can be effective, often used in a biphasic system or with a phase-transfer catalyst.[6]
-
Barium Hydroxide (Ba(OH)₂): This has been shown to be an efficient and stereoselective base for HWE reactions, particularly in the synthesis of complex molecules, and is known to be remarkably free of competing side-reactions.[7][8]
-
Q4: Will using a milder base affect the stereoselectivity of my HWE reaction?
A4: The HWE reaction generally favors the formation of the (E)-alkene, and this is often maintained or even enhanced with milder conditions.[3] For instance, the Masamune-Roush conditions are known to be highly (E)-selective.[5] However, the final stereochemical outcome can also be influenced by the structure of the reactants and the precise reaction conditions.
Q5: Are there any specific recommendations for setting up an HWE reaction with this compound to avoid dehalogenation?
A5: Yes, based on established protocols for base-sensitive substrates, a good starting point is the Masamune-Roush conditions. A detailed experimental protocol is provided in the "Experimental Protocols" section below. It is always recommended to monitor the reaction progress by TLC or LC-MS to check for the formation of the dehalogenated byproduct.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Significant amount of dehalogenated product observed. | The base is too strong (e.g., NaH, n-BuLi). | Switch to milder basic conditions such as DBU/LiCl (Masamune-Roush), K₂CO₃, or Ba(OH)₂.[4][5][7] |
| The reaction temperature is too high. | Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). Monitor the reaction progress to find the optimal temperature. | |
| Low yield of the desired bromo-alkene. | Incomplete deprotonation of the phosphonate with the milder base. | Ensure all reagents and solvents are anhydrous. The presence of water can quench the base. For Masamune-Roush conditions, ensure the LiCl is thoroughly dried.[9] |
| The reaction time is insufficient. | Allow the reaction to stir for a longer period, monitoring by TLC or LC-MS until the starting material is consumed. | |
| Formation of other side products. | Self-condensation of the aldehyde. | Add the aldehyde slowly to the pre-formed phosphonate carbanion at a low temperature. |
| Reaction of the base with the aldehyde. | Use a non-nucleophilic base like DBU or an inorganic base like K₂CO₃. |
Data Presentation
| Base System | Relative Strength | Expected Dehalogenation | Typical Conditions |
| NaH, n-BuLi, LDA | Strong | High risk | Anhydrous THF or Et₂O, -78 °C to RT |
| DBU / LiCl | Mild | Low to negligible | Anhydrous MeCN or THF, 0 °C to RT[4] |
| K₂CO₃ | Mild | Low | THF/H₂O or MeCN, RT[6] |
| Ba(OH)₂ | Mild | Very low | THF or 1,4-dioxane, RT[7] |
Experimental Protocols
Protocol 1: Masamune-Roush Conditions for the HWE Reaction of this compound
This protocol is adapted from established procedures for base-sensitive substrates and is designed to minimize dehalogenation.[4][5]
Materials:
-
This compound
-
Aldehyde
-
Lithium chloride (LiCl), anhydrous
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous acetonitrile (MeCN) or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous LiCl (1.2 equivalents) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Addition of Reactants: To the flask, add anhydrous MeCN or THF, followed by the aldehyde (1.0 equivalent) and this compound (1.1 equivalents).
-
Base Addition: Cool the resulting suspension to 0 °C in an ice bath. Slowly add DBU (1.2 equivalents) dropwise to the stirred mixture.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-bromo-alkene.
Visualizations
Caption: The general reaction pathway of the Horner-Wadsworth-Emmons olefination.
Caption: Competing reaction pathways for this compound under basic conditions.
Caption: A logical workflow for troubleshooting and preventing dehalogenation in HWE reactions.
References
- 1. Phosphonic acid mediated practical dehalogenation and benzylation with benzyl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Masamune–Roush conditions for the Horner–Emmons reaction | Semantic Scholar [semanticscholar.org]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 7. Efficient Wittig–Horner synthesis of acyclic α-enones with an asymmetric carbon at the γ-position using barium hydroxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. The Horner-Wadsworth-Emmons Reaction in Natural Products Synthesis: Expedient Construction of Complex (E)-Enones Using Barium Hydroxide | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Purification of Diethyl (4-Bromobenzyl)phosphonate from crude reaction mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Diethyl (4-bromobenzyl)phosphonate from a crude reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of triethyl phosphite on 4-bromobenzyl bromide, typically with heating, to form the desired phosphonate ester.[1]
Q2: What are the primary impurities in a crude this compound reaction mixture?
A2: The primary impurities are typically unreacted starting materials, namely 4-bromobenzyl bromide and excess triethyl phosphite. Another potential impurity is ethyl bromide, a byproduct of the reaction, which can react with triethyl phosphite to form diethyl ethylphosphonate.[2][3] Oxidation of triethyl phosphite to triethyl phosphate can also occur.
Q3: Why is it necessary to remove excess triethyl phosphite?
A3: Excess triethyl phosphite is often used to drive the reaction to completion. However, its presence in the final product is undesirable as it can interfere with subsequent reactions and complicate product characterization.[4] It also has a strong, unpleasant odor.
Q4: What are the recommended methods for purifying crude this compound?
A4: The most common purification strategy involves a two-step process:
-
Vacuum Distillation: To remove the volatile, unreacted triethyl phosphite.
-
Flash Column Chromatography: To separate the this compound from non-volatile impurities like unreacted 4-bromobenzyl bromide and any side products.[5] Aqueous washes can also be employed to remove certain impurities before chromatography.
Q5: How can I monitor the progress of the purification?
A5: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the separation of this compound from its impurities during column chromatography.[4] Fractions are collected and spotted on a TLC plate to identify those containing the pure product.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low overall yield after purification. | - Incomplete reaction. - Product loss during aqueous workup. - Inefficient separation during column chromatography. | - Ensure the initial reaction has gone to completion using TLC or NMR analysis. - Minimize the number of aqueous washes. - Optimize column chromatography parameters (e.g., column dimensions, eluent polarity). |
| Product is a colored (yellow or brown) oil. | - Impurities in the starting materials. - Thermal decomposition during the reaction or distillation. | - Use purified starting materials. - If distillation is used to remove triethyl phosphite, ensure a good vacuum is achieved to keep the temperature low. Consider a shorter path distillation apparatus like a Kugelrohr. |
| TLC shows multiple spots after purification. | - Co-elution of impurities with the product. | - Adjust the polarity of the eluent system for column chromatography. A shallower gradient or an isocratic elution with an optimized solvent mixture may improve separation. - Consider using a different solvent system (e.g., dichloromethane/methanol instead of ethyl acetate/hexanes). |
| Product is not visible on the TLC plate under UV light. | - this compound may not be strongly UV-active. | - Use a visualization stain for the TLC plate. Potassium permanganate or phosphomolybdic acid stains are often effective for phosphonates.[1][6] |
| Product decomposes during vacuum distillation. | - The distillation temperature is too high. | - Use a high-vacuum pump to lower the boiling point of the compound. - Employ a short-path distillation apparatus to minimize the time the compound is exposed to high temperatures. |
| Difficulty removing all triethyl phosphite. | - Insufficient vacuum during distillation. - Co-distillation with the product. | - Ensure your vacuum system is leak-free and can achieve a low pressure. - Perform an acidic wash (e.g., with dilute HCl) during the workup to help remove the basic triethyl phosphite.[7] |
Data Presentation
The following table summarizes typical purification data for diethyl phosphonate compounds, which can serve as a reference.
| Compound | Purification Method | Eluent/Conditions | Typical Yield (%) | Typical Purity (%) |
| This compound | Flash Column Chromatography | Hexane/Ethyl Acetate (1:1) | 98 | >95 (by NMR) |
| Diethyl benzylphosphonate | Short Silica Gel Column | Hexanes/Ethyl Acetate | 98 | Not specified |
| Diethyl (dichloromethyl)phosphonate | Column Chromatography | Hexanes/Diethyl ether (20:1) | 63 | >90 (by NMR)[8] |
| Diethyl (4-bromobutyl)phosphonate | Flash Column Chromatography | Gradient of Ethyl Acetate in Hexanes (0-30%) | - | >95 |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is suitable for purifying small to medium-scale reactions where impurities have different polarities than the target compound.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Thin-Layer Chromatography (TLC) plates (silica gel coated)
-
Standard laboratory glassware for chromatography
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexanes.
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dried silica-adsorbed sample to the top of the column.
-
Elution: Begin elution with 100% hexanes. Gradually increase the polarity by adding ethyl acetate. A common gradient could be from 0% to 50% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC.
-
TLC Analysis: Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., 7:3 Hexanes:Ethyl Acetate). Visualize the spots under UV light and/or by staining with potassium permanganate. The product, being more polar than 4-bromobenzyl bromide and less polar than highly polar impurities, will have an intermediate Rf value.
-
Product Isolation: Combine the fractions containing the pure product.
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Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound as a colorless oil.
-
Purity Confirmation: Confirm the purity of the final product using analytical techniques such as NMR (¹H, ¹³C, ³¹P) and/or GC-MS.
Protocol 2: Recrystallization (Alternative Method)
Recrystallization can be an effective purification method if the product is a solid at room temperature or if a suitable solvent system can be found. Since this compound is a liquid at room temperature, this method is generally not applicable. However, for analogous solid phosphonates, the following general procedure can be used for solvent screening.
Procedure:
-
Place a small amount of the crude product in several test tubes.
-
Add a small amount of a different solvent to each test tube (e.g., ethanol, hexanes, ethyl acetate, toluene, and mixtures like hexanes/ethyl acetate).
-
Heat the test tubes to dissolve the compound.
-
Allow the solutions to cool slowly to room temperature, and then in an ice bath.
-
Observe which solvent system yields good quality crystals. The ideal solvent will dissolve the compound when hot but not when cold.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. epfl.ch [epfl.ch]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. DIETHYL 4-BROMOBENZYL PHOSPHONATE synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Diethyl (4-Bromobenzyl)phosphonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of Diethyl (4-Bromobenzyl)phosphonate.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Issue 1: Low or No Product Formation
Q: My reaction has resulted in a low yield or no desired product. What are the potential causes and solutions?
A: Low or no product formation in the synthesis of this compound, typically performed via the Michaelis-Arbuzov reaction, can stem from several factors.[1][2] A systematic check of reagents and reaction conditions is crucial for troubleshooting.
Potential Causes and Recommended Solutions:
| Potential Cause | Recommended Solution |
| Inactive Alkyl Halide | The reactivity of the benzyl halide is critical. Ensure the 4-bromobenzyl bromide has not degraded. It should be stored in a cool, dark place. Consider using a freshly opened bottle or purifying the existing stock. The general order of reactivity for alkyl halides is I > Br > Cl.[3] |
| Impure Triethyl Phosphite | Triethyl phosphite can oxidize over time to triethyl phosphate, which is unreactive in the Michaelis-Arbuzov reaction.[4] Use freshly distilled triethyl phosphite for best results. |
| Insufficient Reaction Temperature | The Michaelis-Arbuzov reaction often requires elevated temperatures to proceed at a reasonable rate, typically between 120°C and 160°C.[1][3] Ensure your reaction is heated to the appropriate temperature. Monitor the reaction progress using TLC or ³¹P NMR to determine the optimal heating time.[4] |
| Presence of Moisture | The presence of water can lead to the hydrolysis of triethyl phosphite to diethyl phosphite and ethanol, which can complicate the reaction.[4] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Presence of Significant Byproducts in the Crude Product
Q: My crude product analysis (e.g., NMR, GC-MS) shows significant impurities. What are the likely byproducts and how can I minimize their formation?
A: The formation of byproducts is a common issue. Understanding the potential side reactions is key to minimizing them.
Common Byproducts and Minimization Strategies:
| Byproduct | Formation Mechanism | Minimization Strategy |
| Triethyl Phosphate | Oxidation of the triethyl phosphite starting material.[4] | Use freshly distilled triethyl phosphite and maintain an inert atmosphere during the reaction. |
| Diethyl Benzylphosphonate | If the starting material is contaminated with benzyl bromide instead of 4-bromobenzyl bromide. | Ensure the purity of the starting 4-bromobenzyl bromide. |
| Bis(4-bromobenzyl) Ether | Formed from the self-condensation of 4-bromobenzyl alcohol if it is used as a starting material or present as an impurity. | Use purified 4-bromobenzyl halide. If starting from the alcohol, ensure complete conversion. |
| Unreacted Starting Materials | Incomplete reaction due to insufficient heating time or temperature.[3] | Monitor the reaction by TLC or NMR to ensure completion. Optimize reaction time and temperature. |
| Products of Transesterification | If alcohols are present as impurities, they can react with the phosphite esters leading to mixed phosphonates.[5] | Use anhydrous reagents and solvents. |
DOT Script for Byproduct Formation Pathways
Caption: Potential byproduct formation pathways in the synthesis of this compound.
Issue 3: Difficulty in Purifying the Product
Q: I am having trouble purifying my product. What are the best practices for purification?
A: Purification of this compound primarily involves removing unreacted triethyl phosphite and other byproducts. A combination of techniques is often most effective.
Purification Troubleshooting:
| Problem | Potential Cause | Recommended Solution |
| Product is an oil with a strong odor. | Residual triethyl phosphite.[6] | Wash the crude product with a dilute acid solution (e.g., 1M HCl) followed by a brine wash to remove residual phosphite.[6] |
| Multiple spots on TLC analysis. | Presence of multiple impurities.[6] | Perform flash column chromatography on silica gel. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent mixture (e.g., ethyl acetate/hexanes) is recommended.[6] |
| Product co-elutes with impurities during column chromatography. | Improper solvent system or column overloading.[4] | Optimize the solvent system using TLC to achieve better separation. Ensure the column is not overloaded; a general rule is a 30:1 to 100:1 ratio of silica gel to crude product by weight.[4] |
| Product decomposition during vacuum distillation. | Excessive heating temperature or presence of acidic impurities.[4] | Use a high vacuum to lower the distillation temperature. A mild basic wash of the crude product before distillation can remove acidic impurities that may catalyze decomposition.[4] |
DOT Script for Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method for synthesizing this compound is the Michaelis-Arbuzov reaction.[1][2] This reaction involves the nucleophilic attack of triethyl phosphite on 4-bromobenzyl bromide, typically with heating.[7]
Q2: Why is an excess of triethyl phosphite often used?
A2: An excess of triethyl phosphite is often used to ensure the complete conversion of the 4-bromobenzyl bromide starting material.[4] This can help to drive the reaction to completion and maximize the yield of the desired product.
Q3: What are the key analytical techniques for monitoring the reaction and characterizing the product?
A3: The following analytical techniques are essential:
-
Thin-Layer Chromatography (TLC): For qualitatively monitoring the progress of the reaction by observing the disappearance of starting materials and the appearance of the product.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify volatile impurities and confirm the mass of the product.
Q4: Can this reaction be performed without a solvent?
A4: Yes, the Michaelis-Arbuzov reaction for the synthesis of this compound is often performed "neat," meaning without a solvent.[8] The excess triethyl phosphite can act as the solvent. However, in some cases, a high-boiling inert solvent like toluene can be used.[8]
Q5: What are the typical reaction conditions?
A5: Typical reaction conditions involve heating a mixture of 4-bromobenzyl bromide and a molar excess of triethyl phosphite at a temperature ranging from 90°C to 160°C for several hours.[3][7] The reaction is usually carried out under an inert atmosphere to prevent the oxidation of triethyl phosphite.[7]
Experimental Protocol: Michaelis-Arbuzov Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
4-Bromobenzyl bromide
-
Triethyl phosphite
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
-
Vacuum distillation apparatus or flash chromatography setup
Procedure:
-
Reaction Setup: Assemble a dry round-bottom flask with a reflux condenser and a magnetic stir bar under an inert atmosphere.
-
Charging Reagents: Charge the flask with 4-bromobenzyl bromide (1.0 equivalent) and triethyl phosphite (1.5 - 3.0 equivalents).
-
Reaction: Heat the reaction mixture to 120-150°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent) or by taking small aliquots for ³¹P NMR analysis. The reaction is typically complete within 4-19 hours.[7][8]
-
Cooling: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Purification:
-
Vacuum Distillation: Remove the excess triethyl phosphite by distillation under reduced pressure. The desired product, this compound, can then be purified by vacuum distillation at a higher temperature.
-
Column Chromatography: Alternatively, the crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[7]
-
Characterization Data:
The identity and purity of the final product should be confirmed by spectroscopic methods.
| Analysis | Expected Results for this compound |
| ¹H NMR (CDCl₃) | δ (ppm): ~7.4 (d, 2H), ~7.1 (d, 2H), ~4.0 (m, 4H), ~3.1 (d, JHP ≈ 22 Hz, 2H), ~1.2 (t, 6H)[7] |
| ¹³C NMR (CDCl₃) | δ (ppm): ~131.7, ~131.6, ~121.0, ~62.3 (d), ~33.5 (d), ~16.4 (d)[7] |
| ³¹P NMR (CDCl₃) | δ (ppm): ~26.2[9] |
| Appearance | Colorless oil[7] |
References
- 1. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. DIETHYL 4-BROMOBENZYL PHOSPHONATE synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Improving yield and stereoselectivity in reactions with Diethyl (4-Bromobenzyl)phosphonate
Welcome to the technical support center for Diethyl (4-Bromobenzyl)phosphonate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve yield and stereoselectivity in your reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound primarily used for?
A1: this compound is predominantly used as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction.[1][2] This reaction is a reliable method for synthesizing alkenes (olefins) by reacting the phosphonate with an aldehyde or ketone.[3] The resulting product will feature a 4-bromostyryl group, a versatile intermediate for further chemical transformations.
Q2: How is this compound synthesized?
A2: The most common method for synthesizing this compound is the Michaelis-Arbuzov reaction.[4][5] This involves reacting 4-bromobenzyl bromide with an excess of triethyl phosphite, typically with heating.[4][6] The excess triethyl phosphite is then removed under reduced pressure to yield the final product.[4]
Q3: What are the main advantages of using the Horner-Wadsworth-Emmons reaction?
A3: The HWE reaction offers several key advantages over the traditional Wittig reaction. The phosphonate carbanions are generally more nucleophilic and less basic than Wittig ylides, allowing them to react with a wider range of aldehydes and ketones.[1][7] A significant practical advantage is that the dialkylphosphate byproduct is water-soluble, which greatly simplifies product purification through aqueous extraction.[1][7][8]
Q4: What is the expected stereochemical outcome of the HWE reaction with this reagent?
A4: The standard Horner-Wadsworth-Emmons reaction typically favors the formation of the thermodynamically more stable (E)-alkene (trans isomer).[1][3][9] However, the stereoselectivity can be influenced by various factors, including the choice of base, solvent, and reaction temperature.[10] For the synthesis of (Z)-alkenes, modified conditions such as the Still-Gennari protocol are required.[1][11]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: My HWE reaction is resulting in a low yield or no desired product. What are the common causes and solutions?
A: Low yield is a frequent issue that can often be traced back to inefficient deprotonation, reagent quality, or reaction conditions.[7]
| Possible Cause | Recommended Solution |
| Inefficient Deprotonation | The base may be too weak or has degraded. Ensure the base is fresh. For standard (E)-selectivity, strong bases like Sodium Hydride (NaH), n-Butyllithium (n-BuLi), or Lithium Hexamethyldisilazide (LiHMDS) are effective.[12] For substrates sensitive to strong bases, consider Masamune-Roush conditions (LiCl with an amine base like DBU or Et₃N).[12][13] |
| Poor Reagent Quality | The aldehyde or phosphonate may be impure. Aldehydes can oxidize to carboxylic acids. Purify the aldehyde before use (e.g., by distillation or chromatography).[7] Ensure the this compound is pure and dry. |
| Reaction Temperature Too Low | The reaction rate may be too slow. While many HWE reactions are initiated at low temperatures (-78 °C or 0 °C), some require warming to room temperature or even gentle heating to proceed to completion.[1][12] Monitor the reaction by TLC to determine the optimal temperature profile. |
| Steric Hindrance | A sterically bulky aldehyde or ketone can impede the reaction.[12] In such cases, increasing the reaction time, temperature, or using a less sterically hindered base might improve the yield. |
Issue 2: Poor (E)-Stereoselectivity
Q: I am obtaining a mixture of (E) and (Z) isomers, but I want to maximize the (E)-alkene. How can I improve the stereoselectivity?
A: Achieving high (E)-selectivity relies on allowing the reaction intermediates to equilibrate to the most thermodynamically stable conformation.
| Factor | Recommendation for High (E)-Selectivity |
| Base/Cation | Use of lithium or sodium bases (e.g., n-BuLi, NaH) generally promotes higher (E)-selectivity.[1][12] The cation plays a crucial role in the stereochemical outcome. |
| Temperature | Higher reaction temperatures (e.g., warming from -78 °C to 23 °C) often lead to increased (E)-selectivity by ensuring the intermediates can fully equilibrate.[1][12][14] |
| Solvent | Aprotic polar solvents like Tetrahydrofuran (THF) or Dimethoxyethane (DME) are standard. The choice of solvent can influence intermediate stability and, consequently, stereoselectivity.[15] |
| Reaction Time | Ensure the reaction is allowed to proceed long enough for the thermodynamic equilibrium to be established, which favors the (E)-isomer. |
Issue 3: Poor (Z)-Stereoselectivity
Q: I need to synthesize the (Z)-alkene. How can I reverse the typical stereochemical preference of the HWE reaction?
A: To favor the kinetically controlled (Z)-product, reaction conditions must be chosen to prevent equilibration of the intermediates. This is typically achieved using the Still-Gennari modification.
| Factor | Recommendation for High (Z)-Selectivity (Still-Gennari Conditions) |
| Phosphonate Reagent | While not directly modifying this compound, the principle involves using phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) to accelerate the final elimination step.[1][11][16] |
| Base/Solvent System | Use strongly dissociating conditions. A common system is Potassium Hexamethyldisilazide (KHMDS) as the base in THF with the addition of a crown ether (e.g., 18-crown-6).[1][11] |
| Temperature | The reaction must be run at a very low temperature (typically -78 °C) and quenched at that temperature to trap the kinetic (Z)-oxaphosphetane intermediate before it can equilibrate.[14][17] |
Issue 4: Formation of Side Products
Q: I am observing unexpected side products in my reaction mixture. What are they, and how can I prevent them?
A: Side reactions can compete with the desired HWE olefination, especially if the substrate has other reactive functional groups.
| Side Product | Cause and Prevention |
| Aldehyde Self-Condensation | The base can catalyze the aldol condensation of the aldehyde starting material. Solution: Add the aldehyde slowly at a low temperature to the pre-formed phosphonate carbanion solution. This keeps the instantaneous concentration of the enolizable aldehyde low.[12] |
| β-Hydroxy Phosphonate | The reaction stalls at the intermediate stage before the final elimination to the alkene. This is more common with non-stabilized phosphonates.[18] Solution: Try increasing the reaction time or temperature to promote the elimination step.[18] |
| Michael Addition | If the product is an α,β-unsaturated ketone, the phosphonate carbanion can potentially add to the product in a Michael fashion. Solution: Monitor the reaction closely and stop it once the starting material is consumed. Use of less reactive phosphonates or milder conditions can also help.[12] |
Data Presentation
The stereochemical outcome of the Horner-Wadsworth-Emmons reaction is highly dependent on the reaction parameters. The following tables provide a summary of how different conditions can influence the yield and E/Z ratio.
Table 1: Effect of Base and Temperature on Stereoselectivity
| Entry | Base | Temperature | Typical E/Z Ratio | Predominant Isomer |
| 1 | NaH | 0 °C to 25 °C | >95:5 | E |
| 2 | n-BuLi | -78 °C to 25 °C | >90:10 | E |
| 3 | KHMDS / 18-crown-6 | -78 °C | <5:95 | Z |
| 4 | LiCl / DBU | 0 °C to 25 °C | >95:5 | E |
Data is representative and compiled from general principles of the HWE reaction.[1][12][14][19][20]
Table 2: Effect of Solvent on Reaction Performance
| Entry | Solvent | Typical Yield (%) | Notes |
| 1 | THF | 85-95 | Most common, good for a wide range of temperatures. |
| 2 | DME | 80-95 | Similar to THF, sometimes offers better solvation. |
| 3 | DMF | 80-90 | Can accelerate some reactions but may be harder to remove.[21] |
| 4 | Toluene | 70-85 | Less polar, may be beneficial for specific substrates.[15] |
Yields are illustrative. Optimal solvent choice should be determined empirically for each specific transformation.[15]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis via the Michaelis-Arbuzov reaction.[4]
Materials:
-
1-bromo-4-(bromomethyl)benzene (p-bromobenzyl bromide)
-
Triethyl phosphite (excess, e.g., 5-15 equivalents)
-
Round-bottom flask, reflux condenser, heating mantle
Procedure:
-
To a round-bottom flask, add 1-bromo-4-(bromomethyl)benzene (1.0 eq) and triethyl phosphite (5-15 eq).[4]
-
Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) to reflux (approx. 90-150 °C) for several hours (e.g., 4-19 hours).[4][6]
-
Monitor the reaction progress by TLC or ³¹P NMR until the starting benzyl bromide is consumed.[5]
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess triethyl phosphite by vacuum distillation.[4]
-
The crude product can be purified further by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate eluent) to afford the pure phosphonate as a colorless liquid.[4]
Protocol 2: (E)-Selective Horner-Wadsworth-Emmons Reaction
This protocol is designed to maximize the yield of the (E)-alkene.
Materials:
-
This compound (1.1 eq)
-
Aldehyde (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Extraction solvent (e.g., ethyl acetate or diethyl ether)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: Under an inert atmosphere, add anhydrous THF to a flame-dried round-bottom flask. Add the NaH dispersion.
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of this compound in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen gas evolution ceases.[13]
-
Aldehyde Addition: Cool the resulting pale yellow or orange solution of the carbanion back to 0 °C. Add a solution of the aldehyde in anhydrous THF dropwise.[13]
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC). This can take from a few hours to overnight.[13]
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate or diethyl ether.
-
Washing and Drying: Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.[13]
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired (E)-alkene.
Mandatory Visualizations
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. DIETHYL 4-BROMOBENZYL PHOSPHONATE synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Temperature effects on stereocontrol in the Horner-Wadsworth-Emmons condensation of alpha-phosphono lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Research Portal [iro.uiowa.edu]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Diethyl (4-Bromobenzyl)phosphonate Reactions
Welcome to the technical support center for Diethyl (4-Bromobenzyl)phosphonate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the synthesis and application of this versatile reagent. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues to help you optimize your reaction outcomes.
Section 1: Synthesis of this compound via Michaelis-Arbuzov Reaction
The synthesis of this compound is most commonly achieved through the Michaelis-Arbuzov reaction, which involves the reaction of triethyl phosphite with 4-bromobenzyl bromide. While generally a robust reaction, low conversion rates and the formation of impurities can occur. This section addresses common problems in the synthesis of this phosphonate.
Frequently Asked Questions (FAQs) - Synthesis
Q1: I am observing a low yield in my Michaelis-Arbuzov reaction to synthesize this compound. What are the potential causes and how can I improve the conversion rate?
A1: Low yields in the Michaelis-Arbuzov reaction can stem from several factors related to reactant quality, reaction conditions, and potential side reactions. Here are key areas to troubleshoot:
-
Reactivity of the Alkyl Halide: The success of the Michaelis-Arbuzov reaction is highly dependent on the reactivity of the alkyl halide. 4-Bromobenzyl bromide is a primary benzylic halide and is generally reactive. However, ensure its purity, as impurities can inhibit the reaction. The general reactivity trend for the halide is I > Br > Cl.
-
Reaction Temperature: This reaction typically requires elevated temperatures to proceed at a reasonable rate. Insufficient heating can lead to incomplete conversion. A temperature range of 90-160°C is commonly employed.[1][2] It is crucial to monitor the reaction progress via techniques like Thin Layer Chromatography (TLC) or ³¹P NMR to determine the optimal heating duration.
-
Purity of Triethyl Phosphite: Triethyl phosphite is susceptible to oxidation to triethyl phosphate. Use of fresh or distilled triethyl phosphite is recommended to avoid introducing impurities that can affect the reaction.
-
Side Reactions: Although 4-bromobenzyl bromide is a primary halide, side reactions can still occur, especially at higher temperatures. These may include elimination reactions or the formation of byproducts from impurities in the starting materials.
Q2: I am having difficulty removing the excess triethyl phosphite from my product after the reaction. What are the recommended purification methods?
A2: Removing unreacted triethyl phosphite is a critical step to obtain pure this compound. The most common and effective methods are:
-
Vacuum Distillation: This is the preferred method on a larger scale. Triethyl phosphite has a significantly lower boiling point than the desired phosphonate product, allowing for its removal under reduced pressure.[3]
-
Flash Column Chromatography: For smaller scale reactions or when distillation is not feasible, flash chromatography on silica gel is an effective purification method. A gradient elution with a solvent system like hexane/ethyl acetate can separate the less polar triethyl phosphite from the more polar product.[3]
Q3: Are there any alternative, milder conditions for the synthesis of this compound?
A3: Yes, for substrates that may be sensitive to high temperatures, catalytic conditions can be employed. The use of a Lewis acid catalyst, such as zinc bromide (ZnBr₂), can promote the Michaelis-Arbuzov reaction at room temperature. An alternative greener approach involves the use of a phase-transfer catalyst system like KI/K₂CO₃ in PEG-400, which also proceeds at room temperature.[4]
Data Presentation: Michaelis-Arbuzov Reaction Conditions
The following table summarizes various reported conditions for the synthesis of benzylphosphonates, which can be adapted for this compound.
| Entry | Alkyl Halide | Phosphite | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromobenzyl bromide | Triethyl phosphite | Neat | 90 | 19 | 98 | [3] |
| 2 | Benzyl chloride | Diethyl phosphite | KI/K₂CO₃ in PEG-400 | Room Temp | 6 | High | [4] |
| 3 | Benzyl bromide | Triethyl phosphite | ZnBr₂ in Dichloromethane | Room Temp | 24 | ~85 |
Experimental Protocol: Synthesis of this compound
This protocol is a general procedure based on the Michaelis-Arbuzov reaction.
Materials:
-
4-Bromobenzyl bromide
-
Triethyl phosphite
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Set up a dry round-bottom flask equipped with a reflux condenser under an inert atmosphere.
-
Charge the flask with 4-bromobenzyl bromide (1.0 equivalent) and an excess of triethyl phosphite (1.5 to 15 equivalents).[3]
-
Heat the reaction mixture to 90-160°C with vigorous stirring.[1][2]
-
Monitor the reaction progress by TLC or ³¹P NMR. The reaction is typically complete within 4-19 hours.[1][3]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess triethyl phosphite and the ethyl bromide byproduct under reduced pressure.
-
Purify the crude product by vacuum distillation or flash column chromatography (e.g., hexane/ethyl acetate eluent).[3]
Mandatory Visualization: Michaelis-Arbuzov Reaction Mechanism
Caption: The two-step mechanism of the Michaelis-Arbuzov reaction.
Section 2: Troubleshooting Horner-Wadsworth-Emmons (HWE) Reactions
This compound is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction for the synthesis of stilbene derivatives and other alkenes. Low conversion rates and poor stereoselectivity are common challenges. This section provides solutions to these issues.
Frequently Asked Questions (FAQs) - HWE Reaction
Q1: My HWE reaction using this compound is resulting in a low yield or no product. What are the likely causes?
A1: Low yields in the HWE reaction can often be attributed to incomplete deprotonation of the phosphonate, issues with the aldehyde substrate, or suboptimal reaction conditions.
-
Inefficient Deprotonation: The acidity of the benzylic proton on the phosphonate is crucial for carbanion formation. If the base used is not strong enough, deprotonation will be incomplete.
-
Solution: Use a sufficiently strong base such as sodium hydride (NaH), lithium diisopropylamide (LDA), or n-butyllithium (n-BuLi). Ensure the base is fresh and handled under anhydrous conditions.
-
-
Aldehyde Reactivity and Purity: The aldehyde substrate may be impure or prone to side reactions.
-
Solution: Purify the aldehyde before use, for example, by distillation or chromatography. Aldehydes can undergo self-condensation (aldol reaction) in the presence of a base. To minimize this, add the aldehyde slowly to the pre-formed phosphonate carbanion at a low temperature (e.g., 0°C or -78°C).
-
-
Reaction Temperature: While the initial deprotonation is often performed at low temperatures, the subsequent reaction with the aldehyde may require warming to room temperature or gentle heating to proceed to completion.
-
Steric Hindrance: A sterically hindered aldehyde or phosphonate can slow down the reaction rate. In such cases, longer reaction times or elevated temperatures may be necessary.
Q2: I am observing a poor E/Z selectivity in my HWE reaction. How can I control the stereochemical outcome?
A2: The HWE reaction generally favors the formation of the more thermodynamically stable (E)-alkene.[5] However, the E/Z ratio can be influenced by several factors:
-
Choice of Base and Cation: The nature of the cation associated with the base plays a significant role. Lithium (Li⁺) and sodium (Na⁺) bases tend to favor the formation of the (E)-alkene, while potassium (K⁺) bases can sometimes lead to higher proportions of the (Z)-alkene, especially in the presence of crown ethers.[6]
-
Reaction Temperature: Higher reaction temperatures generally promote thermodynamic control, leading to a higher proportion of the (E)-isomer. Conversely, lower temperatures can sometimes enhance the formation of the kinetic (Z)-product, particularly with modified phosphonates.[6]
-
Solvent: The reaction is typically performed in aprotic solvents like tetrahydrofuran (THF) or diethyl ether. The choice of solvent can influence the solubility of the intermediates and thus affect the stereochemical outcome.
Q3: What are the common side products in the HWE reaction with this compound, and how can I minimize them?
A3: Besides unreacted starting materials, the most common side product is the result of the aldehyde self-condensation.
-
Aldol Condensation of the Aldehyde: As mentioned, the base can catalyze the self-reaction of the aldehyde.
-
Minimization Strategy: The most effective way to prevent this is to form the phosphonate carbanion first, and then slowly add the aldehyde to the reaction mixture at a reduced temperature. This ensures that the aldehyde preferentially reacts with the more nucleophilic phosphonate carbanion.
-
Data Presentation: Influence of Reaction Conditions on E/Z Selectivity
The following table provides illustrative data on how reaction conditions can affect the E/Z ratio in HWE reactions. While specific to different phosphonates, the general trends are applicable.
| Phosphonate Reagent | Aldehyde | Base/Conditions | Solvent | Temp (°C) | E/Z Ratio | Reference |
| Triethyl phosphonoacetate | Benzaldehyde | DBU, K₂CO₃ | Neat | rt | >99:1 | [7] |
| Diethyl phosphonate of γ-butyrolactone | Propionaldehyde | KHMDS, 18-crown-6 | THF | -78 to 30 | Almost exclusively Z | |
| Diethyl phosphonate of γ-butyrolactone | Propionaldehyde | KHMDS, 18-crown-6 | THF | -78 to rt (slow warm) | Predominantly E |
Experimental Protocol: General Procedure for the Horner-Wadsworth-Emmons Reaction
This protocol provides a general framework for the HWE reaction.
Materials:
-
This compound
-
Anhydrous aprotic solvent (e.g., THF)
-
Strong base (e.g., NaH, 60% dispersion in mineral oil)
-
Aldehyde
-
Inert atmosphere (Nitrogen or Argon)
-
Dry glassware
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the strong base (e.g., NaH, 1.2 equivalents). If using NaH in mineral oil, wash it with anhydrous hexanes.
-
Add anhydrous THF to the flask.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases, indicating the formation of the carbanion.
-
Cool the reaction mixture back to 0°C or -78°C.
-
Slowly add a solution of the aldehyde (1.0 equivalent) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Mandatory Visualization: HWE Reaction Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting low yields in HWE reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. DIETHYL 4-BROMOBENZYL PHOSPHONATE synthesis - chemicalbook [chemicalbook.com]
- 4. A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Base selection for Horner-Wadsworth-Emmons with base-sensitive aldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support for selecting the appropriate base in Horner-Wadsworth-Emmons (HWE) reactions, particularly when working with base-sensitive aldehydes. Proper base selection is critical to avoid common side reactions such as aldol condensation, epimerization, or substrate degradation, thereby ensuring high product yield and stereoselectivity.
Troubleshooting Guide
This section addresses specific issues you may encounter during your HWE experiments.
Issue 1: Low or No Product Yield
-
Probable Cause: Inefficient deprotonation of the phosphonate reagent. This can occur if the base is not strong enough to deprotonate the phosphonate, which typically has a pKa in the range of 18-25, depending on the electron-withdrawing group.
-
Solution: Select a base with a conjugate acid pKa that is significantly higher than that of the phosphonate. For standard phosphonates, strong bases like Sodium Hydride (NaH) are effective. However, for sensitive substrates, this may be too harsh.[1]
-
Probable Cause: Your aldehyde is degrading or participating in side reactions. Base-sensitive aldehydes, especially those with α-protons, can undergo self-condensation (aldol reaction) in the presence of a strong base.[2]
-
Solution: Switch to a milder base system. The Masamune-Roush conditions, which utilize lithium chloride (LiCl) with an amine base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (TEA), are specifically designed for base-sensitive substrates.[3][4][5][6][7] LiCl is thought to act as a Lewis acid, increasing the acidity of the phosphonate's α-proton, thus allowing a weaker base to be effective.[5]
Issue 2: Poor E/Z Stereoselectivity
-
Probable Cause: The reaction conditions are not optimized for the desired stereoisomer. The HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[3][6][8] However, factors like the base, cation, solvent, and temperature can influence the E/Z ratio.
-
Solution for (E)-Alkenes: To enhance (E)-selectivity, using lithium-based strong bases (e.g., LHMDS) at higher temperatures can be beneficial.[3][9] The Masamune-Roush conditions (LiCl/DBU or TEA) are also known to be highly (E)-selective.[4][10]
-
Probable Cause: You are trying to synthesize a (Z)-alkene using standard HWE conditions.
-
Solution for (Z)-Alkenes: To favor the kinetic (Z)-product, specific modifications are necessary. The Still-Gennari modification employs phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) in combination with strong, non-coordinating bases like Potassium bis(trimethylsilyl)amide (KHMDS) and 18-crown-6 in THF.[3][5][6][11][12] These conditions accelerate the elimination step, trapping the kinetic (Z)-oxaphosphetane intermediate.[6][11]
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose mild base for an aldehyde with an acidic α-proton?
A1: The most widely recommended system is the Masamune-Roush protocol, using a combination of LiCl and DBU or LiCl and triethylamine in a solvent like acetonitrile or THF.[3][4][13] This approach avoids the use of strong, harsh bases like NaH or BuLi, minimizing side reactions such as enolization and subsequent aldol condensation of the aldehyde.[2]
Q2: How does the choice of cation (e.g., Li+, Na+, K+) affect the reaction?
A2: The cation can significantly influence stereoselectivity. For standard reactions, lithium cations (from LiHMDS or BuLi) tend to give higher (E)-selectivity compared to sodium (NaH) or potassium (KHMDS) salts.[3][9] Conversely, for Z-selective reactions under Still-Gennari conditions, potassium salts with a crown ether (KHMDS/18-crown-6) are used to create a "naked" and highly reactive anion, which promotes the desired kinetic pathway.[11]
Q3: Can I use an inorganic base like K₂CO₃?
A3: Potassium carbonate (K₂CO₃) is generally considered a very mild base and may be effective for highly acidic phosphonates (e.g., those with multiple electron-withdrawing groups). However, for standard phosphonoacetates, it is often not strong enough to achieve complete deprotonation, leading to low yields.[1][12] It is sometimes used in conjunction with DBU under solvent-free conditions.[1]
Q4: My aldehyde is extremely sensitive and epimerizes easily. What are the mildest possible conditions?
A4: For exceptionally delicate substrates, the Masamune-Roush (LiCl/DBU) or Rathke conditions (magnesium halides with triethylamine) are the methods of choice.[3][10] These conditions were developed specifically to address base-sensitive substrates and have been successfully applied in numerous natural product syntheses where preserving stereocenters is crucial.[4]
Data Presentation
Table 1: Comparison of Common Bases for the HWE Reaction
| Base | Conjugate Acid pKa (approx.) | Typical Conditions | Advantages | Disadvantages |
| Sodium Hydride (NaH) | 35 | Anhydrous THF or DME, 0°C to RT | Strong, inexpensive, high (E)-selectivity | Insoluble, reactive with protic solvents, often too harsh for sensitive substrates |
| n-Butyllithium (n-BuLi) | 50 | Anhydrous THF or Ether, -78°C | Very strong, soluble | Can be nucleophilic, requires low temperatures, overkill for most phosphonates |
| LHMDS / KHMDS | 36 | Anhydrous THF, -78°C | Strong, non-nucleophilic, sterically hindered | Expensive, moisture-sensitive |
| DBU | 13.5 (in MeCN) | MeCN or THF, RT | Mild, organic-soluble, good for sensitive substrates (with LiCl) | May not be strong enough for less acidic phosphonates without additives |
| Triethylamine (TEA) | 10.7 (in H₂O) | MeCN or THF, RT | Mild, inexpensive, easy to remove | Weaker than DBU, typically requires LiCl or MgBr₂ additive |
| Potassium Carbonate (K₂CO₃) | 10.3 (in H₂O) | MeCN or DMF, often with heating | Very mild, inexpensive | Only suitable for highly activated phosphonates |
pKa values are approximate and can vary with solvent.[14][15][16]
Experimental Protocols
Protocol 1: Masamune-Roush Conditions for Base-Sensitive Aldehydes (E-Selective)
This protocol is designed for aldehydes prone to degradation or side reactions under strongly basic conditions.
Materials:
-
Anhydrous Lithium Chloride (LiCl)
-
Phosphonate reagent (e.g., Triethyl phosphonoacetate) (1.1 equiv.)
-
Base-sensitive aldehyde (1.0 equiv.)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv.)
-
Anhydrous Acetonitrile (MeCN)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous LiCl (1.1 equivalents).
-
Add anhydrous acetonitrile to the flask.
-
Add the phosphonate reagent (1.1 equivalents) to the suspension and stir for 10-15 minutes.
-
Add the aldehyde (1.0 equivalent) to the mixture.
-
Finally, add DBU (1.2 equivalents) dropwise to the stirring mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may take several hours to reach completion (typically 12-24 h).[13]
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Base Selection Workflow
The following diagram provides a decision-making framework for selecting an appropriate base for your Horner-Wadsworth-Emmons reaction.
Caption: Decision tree for HWE base selection.
General HWE Reaction Pathway
This diagram illustrates the key steps in the Horner-Wadsworth-Emmons reaction mechanism.
Caption: General mechanism of the HWE reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
- 5. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Horner-Wadsworth-Emmons Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. uwindsor.ca [uwindsor.ca]
- 15. library.gwu.edu [library.gwu.edu]
- 16. cactus.utahtech.edu [cactus.utahtech.edu]
Validation & Comparative
A Comparative Guide to Stilbene Synthesis: Diethyl (4-Bromobenzyl)phosphonate vs. Traditional Wittig Reagents
For Researchers, Scientists, and Drug Development Professionals
The synthesis of stilbenes, a class of compounds with significant pharmacological and material science applications, is a cornerstone of modern organic chemistry. The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are two of the most prevalent methods for constructing the characteristic 1,2-diarylethene backbone of stilbenes. This guide provides an objective comparison between the use of Diethyl (4-Bromobenzyl)phosphonate, an HWE reagent, and traditional Wittig reagents, such as benzyltriphenylphosphonium halides, for the synthesis of stilbene derivatives. This comparison is supported by experimental data to aid researchers in selecting the optimal synthetic strategy.
Executive Summary
The Horner-Wadsworth-Emmons reaction, utilizing phosphonate esters like this compound, generally offers distinct advantages over the classic Wittig reaction for the synthesis of (E)-stilbenes. These advantages include superior stereoselectivity, yielding predominantly the trans-isomer, and a significantly easier purification process due to the water-soluble nature of the phosphate byproduct. In contrast, the classic Wittig reaction often produces a mixture of (E) and (Z)-isomers and generates triphenylphosphine oxide, a byproduct that can complicate product isolation.
Performance Comparison: HWE vs. Wittig Reagents
The choice between the HWE and the classic Wittig reaction for stilbene synthesis often hinges on the desired stereochemistry and the ease of product purification. The following tables summarize the key differences and available experimental data for the synthesis of stilbenes, with a focus on 4-bromostilbene derivatives.
Table 1: General Comparison of HWE and Wittig Reactions for Stilbene Synthesis
| Feature | Horner-Wadsworth-Emmons (HWE) Reaction | Classic Wittig Reaction |
| Phosphorus Reagent | Phosphonate esters (e.g., this compound) | Phosphonium ylides (from phosphonium salts like benzyltriphenylphosphonium chloride) |
| Primary Product | Predominantly (E)-alkenes (trans-stilbenes)[1][2] | Mixture of (E) and (Z)-alkenes (cis/trans-stilbenes) |
| Byproduct | Water-soluble dialkyl phosphate salts[1] | Triphenylphosphine oxide (often requires chromatography for removal) |
| Reactivity of Carbanion | More nucleophilic, can react with hindered ketones[3] | Less nucleophilic |
| Base Requirements | Can be performed with milder bases (e.g., NaH, DBU, Et₃N)[4] | Often requires strong bases (e.g., n-BuLi, NaH, NaOH)[5] |
Table 2: Experimental Data for the Synthesis of 4-Bromostilbene and Related Derivatives
| Reaction Type | Reagents | Product | Yield | E/Z Ratio | Reference |
| HWE | This compound + Benzaldehyde | 4-Bromostilbene | High (Specific yield not reported) | Predominantly E | General HWE principles[1][2] |
| Wittig (Solvent-Free) | Benzyltriphenylphosphonium chloride + 4-Bromobenzaldehyde | 4-Bromostilbene | ~70% (mixture of isomers) | E/Z mixture | Leung & Angel, 2004[6][7] |
| Wittig (Aqueous) | Benzyltriphenylphosphonium chloride + 4-Bromobenzaldehyde | 4-Bromostilbene | 92% (as a related derivative) | Predominantly E | McNulty et al., 2009[8] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for adapting protocols to specific research needs. Below are representative experimental protocols for the synthesis of a stilbene derivative using both the HWE and Wittig reactions.
Protocol 1: Synthesis of (E)-4-Bromostilbene via Horner-Wadsworth-Emmons Reaction
This protocol is adapted from general procedures for the HWE reaction.[4]
Materials:
-
This compound
-
Benzaldehyde
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Phosphonate Carbanion: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.05 equivalents) in anhydrous THF to the NaH suspension.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases.
-
Reaction with Aldehyde: Cool the resulting ylide solution back to 0 °C.
-
Add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure (E)-4-bromostilbene.
Protocol 2: Synthesis of 4-Bromostilbene via a Solvent-Free Wittig Reaction
This protocol is based on the green chemistry experiment developed by Leung and Angel (2004).[6][7]
Materials:
-
Benzyltriphenylphosphonium chloride
-
4-Bromobenzaldehyde
-
Potassium phosphate (K₃PO₄), tribasic
-
Mortar and pestle
-
Heptane
-
Ethanol
Procedure:
-
Reaction Setup: In a clean, dry mortar, combine benzyltriphenylphosphonium chloride (1.2 equivalents), 4-bromobenzaldehyde (1.0 equivalent), and potassium phosphate (2.0 equivalents).
-
Reaction: Grind the solid mixture vigorously with a pestle for 15-20 minutes. The mixture should become a paste-like consistency and may change color.
-
Allow the reaction mixture to stand at room temperature for at least 1 hour.
-
Work-up: Add 10 mL of deionized water to the mortar and triturate the solid product.
-
Collect the crude solid by vacuum filtration and wash with additional water.
-
Purification: Recrystallize the crude product from a minimal amount of hot ethanol or a heptane/ethanol mixture to obtain the 4-bromostilbene product. The (E)-isomer is typically the major product and is less soluble, facilitating its isolation.
Mechanistic Overview and Visualization
The fundamental difference between the HWE and Wittig reactions lies in the nature of the phosphorus-stabilized carbanion and the subsequent elimination pathway.
Caption: A diagram comparing the reaction pathways of the HWE and Wittig reactions for stilbene synthesis.
Conclusion
For the synthesis of (E)-stilbenes, the Horner-Wadsworth-Emmons reaction using phosphonate reagents like this compound is often the superior method. It provides high (E)-stereoselectivity and a simplified purification process, which are critical considerations in both academic research and industrial drug development. The classic Wittig reaction remains a valuable tool, particularly when (Z)-stilbenes are the desired product or when exploring alternative, solvent-free reaction conditions. The choice of reagent and protocol should be guided by the specific stereochemical requirements of the target molecule and the practical considerations of reaction work-up and purification.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. gctlc.org [gctlc.org]
- 7. sciepub.com [sciepub.com]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Diethyl (4-Bromobenzyl)phosphonate and Diethyl (4-chlorobenzyl)phosphonate in Olefination Reactions
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount for the successful synthesis of target molecules. This guide provides a detailed comparison of the reactivity of Diethyl (4-Bromobenzyl)phosphonate and Diethyl (4-chlorobenzyl)phosphonate, two closely related reagents pivotal in the Horner-Wadsworth-Emmons (HWE) reaction for the synthesis of stilbene derivatives and other alkenes.
The Horner-Wadsworth-Emmons reaction is a widely utilized and reliable method for the formation of carbon-carbon double bonds, offering significant advantages over the traditional Wittig reaction, such as the formation of predominantly (E)-alkenes and the ease of removal of the phosphate byproduct.[1][2] The choice of substituted benzylphosphonates, such as the 4-bromo and 4-chloro analogs, allows for the introduction of specific functionalities into the final product, which is of particular interest in medicinal chemistry and materials science.
This guide delves into the physical and chemical properties of these two phosphonates and explores the subtle yet significant differences in their reactivity based on the electronic effects of the halogen substituent. While direct comparative kinetic studies are not extensively available in the public literature, a thorough analysis of their properties and the general principles of the HWE reaction allows for a well-grounded comparison.
Physical and Chemical Properties
A summary of the key physical properties of this compound and Diethyl (4-chlorobenzyl)phosphonate is presented in the table below. These properties are essential for handling, reaction setup, and purification.
| Property | This compound | Diethyl (4-chlorobenzyl)phosphonate |
| CAS Number | 38186-51-5[3] | 39225-17-7[4] |
| Molecular Formula | C₁₁H₁₆BrO₃P[5] | C₁₁H₁₆ClO₃P[4] |
| Molecular Weight | 307.12 g/mol [5] | 262.67 g/mol [4] |
| Appearance | Colorless to nearly colorless liquid[5] | Clear colorless liquid[6] |
| Boiling Point | 183 °C @ 0.6 mmHg[5][7] | 162 °C (lit.)[8] |
| Density | 1.37 g/mL[7] | 1.19 g/mL at 25 °C (lit.)[8] |
| Refractive Index | 1.5230-1.5270[7] | n20/D 1.509 (lit.)[8] |
Reactivity in the Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons reaction is initiated by the deprotonation of the phosphonate at the carbon alpha to the phosphorus atom, forming a stabilized carbanion.[1][9] This carbanion then undergoes a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. The reactivity of the phosphonate is influenced by the acidity of the α-proton, which is in turn affected by the electronic nature of the substituents on the benzyl ring.
The key differentiator between the bromo- and chloro-substituents is their electronegativity and inductive effect. Chlorine is more electronegative than bromine, leading to a stronger electron-withdrawing inductive effect (-I effect). This increased inductive effect in Diethyl (4-chlorobenzyl)phosphonate makes the benzylic protons slightly more acidic compared to those in this compound.
Theoretical Reactivity Comparison:
-
Deprotonation Step: Due to the stronger electron-withdrawing nature of chlorine, the formation of the phosphonate carbanion is expected to be slightly faster with Diethyl (4-chlorobenzyl)phosphonate in the presence of a base.
-
Nucleophilicity of the Carbanion: Conversely, the resulting carbanion from the chloro-substituted phosphonate will be slightly less nucleophilic than the carbanion derived from the bromo-substituted analog. The greater electron-withdrawing effect of chlorine delocalizes the negative charge to a larger extent, reducing its electron-donating ability.
-
Overall Reaction Rate: The overall rate of the HWE reaction is a composite of these two opposing effects. In many cases, the nucleophilic addition of the carbanion to the carbonyl compound is the rate-determining step.[1] Therefore, it is plausible that this compound may exhibit a slightly higher overall reaction rate due to the greater nucleophilicity of its corresponding carbanion.
While dedicated studies with quantitative kinetic data for these specific compounds are scarce, the principles of physical organic chemistry provide a strong basis for this comparative analysis.
Experimental Protocols
Below are generalized experimental protocols for the Horner-Wadsworth-Emmons reaction using either Diethyl (4-halobenzyl)phosphonate. These protocols can be adapted for specific aldehydes and reaction scales.
General Protocol for the Horner-Wadsworth-Emmons Olefination
Materials:
-
This compound or Diethyl (4-chlorobenzyl)phosphonate
-
Anhydrous tetrahydrofuran (THF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Aldehyde (e.g., Benzaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add sodium hydride (1.2 equivalents).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C.
-
Slowly add a solution of the Diethyl (4-halobenzyl)phosphonate (1.1 equivalents) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until the evolution of hydrogen gas ceases.
-
Cool the resulting solution of the phosphonate carbanion back to 0 °C.
-
Slowly add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired stilbene derivative.
Visualizing the Reaction Pathway and Workflow
To further clarify the processes involved, the following diagrams, generated using the DOT language, illustrate the Horner-Wadsworth-Emmons reaction mechanism and a typical experimental workflow.
Caption: Horner-Wadsworth-Emmons reaction mechanism.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. scbt.com [scbt.com]
- 4. Diethyl 4-chlorobenzylphosphonate | C11H16ClO3P | CID 99240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy this compound | 38186-51-5 [smolecule.com]
- 6. echemi.com [echemi.com]
- 7. DIETHYL 4-BROMOBENZYL PHOSPHONATE | 38186-51-5 [chemicalbook.com]
- 8. DIETHYL 4-CHLOROBENZYLPHOSPHONATE | 39225-17-7 [chemicalbook.com]
- 9. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
A Comparative Guide: The Horner-Wadsworth-Emmons vs. the Wittig Reaction for Olefin Synthesis
In the landscape of synthetic organic chemistry, the formation of carbon-carbon double bonds is a foundational transformation. Among the most powerful methods to achieve this are the Wittig reaction and its subsequent refinement, the Horner-Wadsworth-Emmons (HWE) reaction. For researchers, scientists, and professionals in drug development, understanding the nuances and advantages of each method is crucial for efficient and selective synthesis. This guide provides an objective comparison of the HWE and Wittig reactions, focusing on scenarios where the HWE reaction offers distinct advantages, supported by experimental data and detailed protocols.
Core Advantages of the Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes phosphonate-stabilized carbanions instead of phosphonium ylides.[1][2] This fundamental difference confers several significant advantages, particularly for specific substrates and desired outcomes.
-
Simplified Product Purification : The most celebrated practical advantage of the HWE reaction is the nature of its byproduct. It generates a water-soluble dialkylphosphate salt, which is easily removed from the reaction mixture through a simple aqueous extraction.[1][3][4] In stark contrast, the Wittig reaction produces triphenylphosphine oxide (Ph₃P=O), a non-polar, often crystalline solid that can be notoriously difficult to separate from the desired alkene product, frequently necessitating column chromatography.[3][5]
-
Enhanced Reactivity : The phosphonate carbanions used in the HWE reaction are generally more nucleophilic and less basic than the corresponding phosphonium ylides.[1][6] This heightened nucleophilicity allows for efficient reactions with a broader range of carbonyl compounds, including sterically hindered ketones that are often unreactive or provide poor yields in Wittig reactions.[7][8]
-
Superior (E)-Stereoselectivity : The HWE reaction, especially with stabilized phosphonates (where an electron-withdrawing group is adjacent to the phosphonate), strongly favors the formation of the thermodynamically more stable (E)-alkene.[1][7] While stabilized ylides in the Wittig reaction also tend to give (E)-alkenes, the HWE reaction is generally more reliable and provides higher selectivity.[2][9] For the synthesis of (Z)-alkenes, modifications to the HWE reaction, such as the Still-Gennari protocol, can be employed to achieve excellent (Z)-selectivity.[7]
Comparative Data Analysis: HWE vs. Wittig
The advantages of the HWE reaction are most evident when applied to challenging substrates. The following tables summarize quantitative data from studies comparing the two methods.
Table 1: Olefination of a Sterically Hindered Ketone (Camphor)
| Reaction | Reagent | Base | Yield (%) | Product | Reference |
| Wittig | Ph₃P=CH₂ | n-BuLi | ~65% | Methylene Camphor | [10] |
| HWE | (EtO)₂P(O)CH₂Na | NaH | >90% | Methylene Camphor | [7] |
Data illustrates the superior yield of the HWE reaction with a sterically hindered ketone.
Table 2: Stereoselectivity in the Synthesis of α,β-Unsaturated Esters
| Reaction | Aldehyde | Reagent | Base / Conditions | Yield (%) | E:Z Ratio | Reference |
| Wittig (Stabilized) | Benzaldehyde | Ph₃P=CHCO₂Et | NaOEt | 85% | ~90:10 | [9] |
| HWE | Benzaldehyde | (EtO)₂P(O)CH₂CO₂Et | NaH / THF | 95% | >98:2 | [4] |
| Wittig (Unstabilized) | Benzaldehyde | Ph₃P=CHCH₃ | n-BuLi (salt-free) | 80% | 5:95 | [10] |
| HWE (Still-Gennari) | Benzaldehyde | (CF₃CH₂O)₂P(O)CH₂CO₂Et | KHMDS / 18-crown-6 | 92% | <5:95 | [7] |
Data highlights the generally higher (E)-selectivity of the standard HWE reaction and the utility of the Still-Gennari modification for achieving high (Z)-selectivity.
Visualization of Reaction Pathways and Workflows
To further clarify the differences, the following diagrams illustrate the reaction mechanisms and a typical experimental workflow.
Caption: A diagram comparing the key stages of the Wittig and HWE reactions.
Caption: A comparison of typical purification workflows for the Wittig and HWE reactions.
Experimental Protocols
The following are representative experimental protocols for the olefination of an aldehyde to form an α,β-unsaturated ester.
Protocol 1: Horner-Wadsworth-Emmons Reaction (E-selective)
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Triethyl phosphonoacetate
-
Aldehyde (e.g., Benzaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
Procedure:
-
Under an inert atmosphere (e.g., Nitrogen or Argon), suspend sodium hydride (1.1 equivalents) in anhydrous THF in a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of triethyl phosphonoacetate (1.0 equivalent) in anhydrous THF to the NaH suspension via the dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The formation of the phosphonate carbanion is typically observed as the mixture becomes clear.[11]
-
Cool the reaction mixture back to 0 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which is typically of high purity.[7]
Protocol 2: Wittig Reaction (Stabilized Ylide)
Materials:
-
(Carbethoxymethylene)triphenylphosphorane (stabilized ylide)
-
Anhydrous Toluene
-
Aldehyde (e.g., Benzaldehyde)
-
Hexane
-
Silica gel for chromatography
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the aldehyde (1.0 equivalent) and (carbethoxymethylene)triphenylphosphorane (1.1 equivalents) in anhydrous toluene.
-
Heat the reaction mixture to reflux (approx. 110 °C) and monitor by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
The crude product will contain the desired alkene and triphenylphosphine oxide.
-
To purify, triturate the crude solid with a non-polar solvent like hexane to precipitate some of the triphenylphosphine oxide. Filter the solid.
-
The filtrate, which still contains both product and byproduct, must then be purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure alkene.
Conclusion
The Horner-Wadsworth-Emmons reaction offers significant and practical advantages over the classic Wittig reaction in many common synthetic scenarios. Its key benefits—facile purification of products due to a water-soluble byproduct, enhanced reactivity of the phosphonate carbanion with sterically demanding substrates, and reliable (E)-alkene stereoselectivity—make it a more robust and efficient method for many olefination challenges.[3] While the Wittig reaction remains an indispensable tool, particularly for the synthesis of (Z)-alkenes from non-stabilized ylides, the HWE reaction is often the superior choice for the stereoselective synthesis of (E)-alkenes and for reactions involving less reactive carbonyl compounds. For the modern researcher, a thorough understanding of both methods is essential for strategic and successful molecular design.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. differencebetween.com [differencebetween.com]
- 3. benchchem.com [benchchem.com]
- 4. Wittig-Horner Reaction [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. Wittig reaction - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Alternative Phosphonates for the Synthesis of Functionalized Alkenes
For Researchers, Scientists, and Drug Development Professionals
The stereocontrolled synthesis of functionalized alkenes is a critical endeavor in organic chemistry, with broad implications for the development of pharmaceuticals, agrochemicals, and advanced materials. While the Horner-Wadsworth-Emmons (HWE) reaction has long been a reliable method for constructing carbon-carbon double bonds, its inherent preference for forming thermodynamically stable (E)-alkenes presents a significant limitation.[1][2] This guide provides a comprehensive comparison of alternative phosphonate reagents that have emerged as powerful tools for overcoming this challenge, enabling the selective synthesis of (Z)-alkenes and other complex olefinic structures.
The Limitations of Traditional HWE Reagents
The classical HWE reaction, which utilizes dialkyl phosphonates, is a cornerstone of alkene synthesis due to its high reliability and the water-soluble nature of its phosphate byproduct, simplifying purification.[3] However, the reaction's strong bias towards the formation of (E)-alkenes often necessitates the exploration of alternative strategies when the (Z)-isomer is the desired product.[1][2]
Alternative Phosphonates for Enhanced Stereoselectivity
To address the limitations of traditional HWE reagents, several modified phosphonates have been developed, offering chemists greater control over the stereochemical outcome of olefination reactions. These alternatives are broadly categorized based on their structural features and the reaction conditions they employ.
In 1983, W. Clark Still and C. Gennari introduced a significant modification to the HWE reaction that allows for the preferential formation of (Z)-alkenes.[4][5] This method employs phosphonates with electron-withdrawing bis(2,2,2-trifluoroethyl) groups.[1][4]
The electron-withdrawing nature of the trifluoroethyl groups is believed to accelerate the elimination of the phosphate from the kinetically favored cis-oxaphosphetane intermediate, leading to the formation of the (Z)-alkene.[1][4] This reaction is typically carried out in the presence of a strong, non-coordinating base system, such as potassium bis(trimethylsilyl)amide (KHMDS) with 18-crown-6.[1]
Another highly effective method for achieving (Z)-selectivity involves the use of phosphonates bearing diaryl groups, as developed by Ando.[6] Similar to the Still-Gennari modification, the electron-withdrawing character of the aryl substituents favors the kinetic pathway leading to the (Z)-olefin.[1][3][7] An advantage of the Ando modification is that it can often be performed under milder conditions, sometimes using bases like potassium carbonate.[8]
Performance Comparison of Phosphonate Reagents
The choice of phosphonate reagent has a profound impact on the yield and stereoselectivity of the olefination reaction. The following table summarizes the performance of traditional HWE reagents against the Still-Gennari and Ando modifications for the synthesis of a model α,β-unsaturated ester.
| Reagent Type | Phosphonate Structure | Typical Base/Solvent | Predominant Isomer | Typical Z:E Ratio | Typical Yield (%) |
| Traditional HWE | (EtO)₂P(O)CH₂CO₂Et | NaH / THF | E | 1:10 to 1:20 | 80-95 |
| Still-Gennari | (CF₃CH₂O)₂P(O)CH₂CO₂Me | KHMDS, 18-crown-6 / THF | Z | 10:1 to >20:1 | 75-90 |
| Ando | (PhO)₂P(O)CH₂CO₂Et | K₂CO₃ / Toluene | Z | 5:1 to 15:1 | 70-85 |
Data compiled from various literature sources. Ratios and yields are representative and can vary depending on the specific substrates and reaction conditions.
Experimental Protocols
To a solution of the aldehyde (1.0 mmol) and bis(2,2,2-trifluoroethyl)phosphonoacetate (1.2 mmol) in anhydrous THF (10 mL) at -78 °C under an inert atmosphere is added a solution of KHMDS (1.1 mmol) in THF. The reaction mixture is stirred at -78 °C for 1-4 hours, or until TLC analysis indicates complete consumption of the starting material. The reaction is then quenched by the addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired (Z)-alkene.[5]
A mixture of the aldehyde (1.0 mmol), ethyl (diaryl)phosphonoacetate (1.1 mmol), and potassium carbonate (2.0 mmol) in toluene (10 mL) is heated to 80-110 °C. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and filtered. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the (Z)-alkene.
Reaction Mechanisms and Workflows
The stereochemical outcome of the HWE reaction and its modifications is determined by the relative rates of formation and decomposition of the intermediate oxaphosphetanes.
Caption: Simplified reaction pathways for traditional and modified HWE reactions.
The experimental workflow for a typical olefination reaction using an alternative phosphonate is outlined below.
Caption: General experimental workflow for phosphonate-based olefination.
Conclusion
The development of alternative phosphonates, such as those pioneered by Still-Gennari and Ando, has significantly expanded the synthetic chemist's toolbox for the stereoselective synthesis of functionalized alkenes.[1][9] By understanding the underlying principles that govern their reactivity and selectivity, researchers can now access a wider range of olefinic structures with high precision, paving the way for advancements in drug discovery and materials science. The choice between these reagents will depend on the specific substrate, desired stereochemistry, and reaction conditions, but their availability offers a powerful set of options for overcoming the limitations of the traditional Horner-Wadsworth-Emmons reaction.
References
- 1. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. TCI Practical Example: Z-Stereoselective Horner-Wadsworth-Emmons Olefination via Still-Gennari Method | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. Horner-Wadsworth-Emmons Reagents [Olefination] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. Wittig reagents - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Characterizing Diethyl (4-Bromobenzyl)phosphonate: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the precise characterization of synthetic products is paramount to ensure purity, confirm structure, and guarantee reproducible results in downstream applications. This guide provides a comprehensive comparison of analytical methods for the characterization of Diethyl (4-Bromobenzyl)phosphonate, a key intermediate in various synthetic endeavors.
This publication offers an objective look at the performance of various analytical techniques, supported by experimental data for this compound and its analogs. Detailed methodologies for key experiments are provided to facilitate the replication and adaptation of these methods in your own laboratory settings.
Spectroscopic Characterization: A Multi-faceted Approach
A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy each provide unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the chemical structure of a molecule. For this compound, ¹H, ¹³C, and ³¹P NMR are particularly informative.
¹H NMR provides information on the number and environment of hydrogen atoms. The spectrum of this compound is characterized by distinct signals for the aromatic protons, the benzylic methylene protons adjacent to the phosphorus atom, and the ethyl groups of the phosphonate ester.
¹³C NMR reveals the carbon framework of the molecule. The spectrum shows characteristic signals for the aromatic carbons, the benzylic carbon, and the carbons of the ethyl groups. Coupling to the phosphorus atom can often be observed, providing additional structural confirmation.
³¹P NMR is highly specific for phosphorus-containing compounds and provides a single peak for this compound, confirming the presence of the phosphonate group.[1] Its chemical shift is indicative of the phosphorus atom's chemical environment.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound and Analogs (in CDCl₃) [2][3]
| Compound | Ar-H (ppm) | CH₂-P (ppm) | O-CH₂ (ppm) | O-CH₂-CH₃ (ppm) | Ar-C (ppm) | CH₂-P (ppm) | O-CH₂ (ppm) | O-CH₂-CH₃ (ppm) |
| This compound | 7.30 (d, 2H), 7.05 (d, 2H) | 2.99 (s, 1H), 2.94 (s, 1H) | 3.99-3.88 (m, 4H) | 1.12 (t, 6H) | 131.7, 131.6, 131.5, 121.0 | 34.0, 32.0 | 62.3 | 16.5 |
| Diethyl benzylphosphonate | 7.14-7.39 (m, 5H) | 3.21 (d, 2H) | 3.94 (dq, 4H) | 1.16 (t, 6H) | ~128-132 | ~33 | ~62 | ~16 |
| Diethyl (4-methoxybenzyl)phosphonate | 7.18-7.23 (m, 2H), 6.76-6.83 (m, 2H) | 2.09 (d, 2H) | 4.18-4.37 (m, 4H) | 1.42-1.46 (m, 6H) | - | - | - | - |
| Diethyl (2,6-dichlorobenzyl)phosphonate | 7.2-7.5 (m, 3H) | ~3.4-3.7 (d) | ~4.0-4.2 (dq) | ~1.2-1.4 (t) | ~135, ~128-132, ~130 | ~33 | ~62 | ~16 |
Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula.
For this compound (C₁₁H₁₆BrO₃P), the expected protonated molecule [M+H]⁺ has a calculated mass of 307.0097. Experimental data shows a measured value of 307.0093, confirming the elemental composition.[3]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.
Table 2: Predicted Key FTIR Absorption Bands for Diethyl Benzylphosphonate Analogs [2]
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| C-H stretch (alkyl) | ~2980 |
| P=O stretch | ~1250 |
| P-O-C stretch | ~1030 |
| C-Br stretch | ~600-500 |
Purity Analysis: A Comparative Overview of Chromatographic Methods
Ensuring the purity of this compound is critical, especially in drug development where impurities can affect efficacy and safety. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques for purity assessment.[4]
Table 3: Comparison of HPLC and GC for Purity Analysis of this compound [4][5][6][7]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. |
| Analyte Suitability | Ideal for non-volatile or thermally labile compounds. | Suitable for volatile and thermally stable compounds. |
| Typical Stationary Phase | C18 reverse-phase. | Low to mid-polarity capillary column (e.g., DB-5ms). |
| Advantages | Versatile for a wide range of compounds. | Often provides higher resolution and faster analysis times for volatile compounds. |
| Limitations | May have lower resolution for some compounds compared to GC. | Requires the analyte to be thermally stable and volatile. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. The following are generalized protocols for the key analytical techniques discussed.
NMR Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of the this compound sample.[8]
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean NMR tube.[8]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.
Data Acquisition (¹H, ¹³C, and ³¹P NMR):
-
Insert the NMR tube into the spectrometer.
-
Lock and shim the magnetic field to achieve homogeneity.
-
Acquire the spectra using standard pulse programs. For ¹³C and ³¹P NMR, proton decoupling is typically used.
High-Resolution Mass Spectrometry (HRMS)
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable solvent such as acetonitrile or methanol.
Data Acquisition (ESI-TOF):
-
Infuse the sample solution into the electrospray ionization (ESI) source.
-
Acquire the mass spectrum in positive ion mode over an appropriate m/z range.
-
Perform internal or external calibration to ensure high mass accuracy.
High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[9]
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid) is often effective. A typical starting point is 60% acetonitrile, ramping to 95% over 20 minutes.[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Detection: UV at 254 nm.[9]
-
Injection Volume: 10 µL.[9]
Sample Preparation:
-
Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.[9]
-
Filter the solution through a 0.45 µm syringe filter before injection.[9]
Visualizing the Workflow
A logical workflow is essential for the systematic characterization of a synthesized product.
Caption: Workflow for the synthesis, purification, and analytical characterization of this compound.
Alternative Analytical Methods
While NMR, MS, FTIR, and chromatography are the workhorses for characterization, other techniques can provide valuable information.
-
UV Photochemical Oxidation Method: This method involves the photochemical oxidation of the phosphonate to orthophosphate, which is then determined colorimetrically. It is a rapid and relatively interference-free method suitable for both field and laboratory settings.[10]
-
Triple-resonance NMR experiments: For complex mixtures containing organophosphorus compounds, advanced NMR techniques like (¹H, ¹³C, ³¹P) triple-resonance experiments can be employed to map atomic connectivities and extract detailed structural information.[11]
By employing a combination of these analytical methods, researchers can achieve a thorough and accurate characterization of this compound products, ensuring the quality and reliability of their scientific work.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. DIETHYL 4-BROMOBENZYL PHOSPHONATE synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. emerypharma.com [emerypharma.com]
- 6. conquerscientific.com [conquerscientific.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. cdn.hach.com [cdn.hach.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Stereoselective Synthesis of Alkenes from Diethyl (4-Bromobenzyl)phosphonate
For Researchers, Scientists, and Drug Development Professionals
The stereoselective synthesis of alkenes is a critical endeavor in organic chemistry, with significant implications for the development of pharmaceuticals and functional materials. The E/Z configuration of a double bond can profoundly influence a molecule's biological activity and physicochemical properties. This guide provides a comprehensive comparison of key synthetic methodologies for preparing alkenes from Diethyl (4-Bromobenzyl)phosphonate, with a focus on confirming the resulting E/Z stereochemistry. We will delve into the widely used Horner-Wadsworth-Emmons (HWE) reaction and its variations, alongside alternative methods such as the Wittig and Heck reactions, supported by experimental data and detailed protocols.
Synthetic Strategies for Stilbene Derivatives: A Comparative Overview
The synthesis of stilbene derivatives, such as 4,4'-dibromostilbene, from this compound and 4-bromobenzaldehyde serves as an excellent case study for comparing the stereochemical outcomes of different olefination reactions. The choice of method is paramount in controlling the E/Z isomer ratio.
At a Glance: Comparison of Synthetic Routes
| Method | Key Reagents | Primary Advantages | Potential Drawbacks | Typical Yields | Stereoselectivity |
| Horner-Wadsworth-Emmons (HWE) Reaction | This compound, 4-bromobenzaldehyde, Base (e.g., NaH) | High (E)-alkene selectivity, Mild reaction conditions, Water-soluble byproduct, High yields, Scalable.[1][2] | Requires synthesis of the phosphonate reagent. | 80-95% | Excellent (Predominantly E).[1][3] |
| Still-Gennari Modification (HWE) | Bis(2,2,2-trifluoroethyl) (4-bromobenzyl)phosphonate, 4-bromobenzaldehyde, KHMDS, 18-crown-6 | High (Z)-alkene selectivity.[4] | Requires specialized phosphonate reagent and cryogenic conditions (-78 °C).[5] | 70-90% | Excellent (Predominantly Z).[4] |
| Wittig Reaction | 4-bromobenzyltriphenylphosphonium bromide, 4-bromobenzaldehyde, Strong base (e.g., n-BuLi) | Well-established method. | Formation of triphenylphosphine oxide byproduct complicates purification, Often yields mixtures of E/Z isomers.[1][2] | 50-75% | Variable (Can favor Z with non-stabilized ylides).[6] |
| Heck Reaction | 4-bromostyrene, 4-bromoiodobenzene, Palladium catalyst, Base | Atom-economical, Tolerant of many functional groups.[7] | Requires a catalyst, Can require elevated temperatures, Regioselectivity can be an issue.[7] | 70-95% | High (Predominantly E).[8] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and optimization. Below are representative protocols for the synthesis of (E)- and (Z)-4,4'-dibromostilbene.
Protocol 1: Synthesis of (E)-4,4'-Dibromostilbene via Horner-Wadsworth-Emmons Reaction[1]
This protocol is favored for its high E-selectivity and ease of purification, making it suitable for larger-scale synthesis.[1]
Step 1: Preparation of this compound (Michaelis-Arbuzov Reaction)
-
In a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, combine 4-bromobenzyl bromide (1.0 eq) and triethyl phosphite (1.1 eq).
-
Heat the mixture to 120-150 °C for 4-6 hours.
-
Monitor the reaction by observing the cessation of ethyl bromide evolution.
-
After cooling, remove the excess triethyl phosphite under high vacuum to obtain the crude phosphonate ester, which can often be used without further purification.
Step 2: Horner-Wadsworth-Emmons Olefination
-
In a dry, nitrogen-flushed flask, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C.
-
Add a solution of this compound (1.1 eq) in anhydrous THF dropwise to the NaH suspension.
-
Allow the mixture to stir at room temperature for 1 hour to ensure the complete formation of the phosphonate carbanion.
-
Cool the reaction mixture back to 0 °C and add a solution of 4-bromobenzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude solid by recrystallization from a suitable solvent such as ethanol or toluene to yield pure (E)-4,4'-dibromostilbene.
Protocol 2: Synthesis of (Z)-4,4'-Dibromostilbene via Still-Gennari Modification
This method is employed to achieve high Z-selectivity.
Step 1: Preparation of Bis(2,2,2-trifluoroethyl) (4-bromobenzyl)phosphonate
-
This reagent can be synthesized following literature procedures, typically involving the reaction of 4-bromobenzyl bromide with tris(2,2,2-trifluoroethyl) phosphite.[9]
Step 2: Still-Gennari Olefination [4][5]
-
In a flame-dried, nitrogen-flushed flask, dissolve bis(2,2,2-trifluoroethyl) (4-bromobenzyl)phosphonate (1.1 eq) and 18-crown-6 (1.1 eq) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add a solution of potassium bis(trimethylsilyl)amide (KHMDS) (1.05 eq) in toluene.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of 4-bromobenzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Continue stirring at -78 °C for 2-4 hours.
-
Quench the reaction at -78 °C with a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate (Z)-4,4'-dibromostilbene.
Confirming E/Z Stereochemistry: A Spectroscopic Approach
Unambiguous determination of the alkene geometry is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
¹H NMR Spectroscopy
The key diagnostic signals in the ¹H NMR spectrum for distinguishing E and Z isomers of stilbenes are the chemical shifts and coupling constants of the vinylic protons.
-
(E)-Isomer: The vinylic protons typically appear as a singlet (due to symmetry in 4,4'-disubstituted stilbenes) or as doublets with a large coupling constant (³JHH) of approximately 15-18 Hz, characteristic of a trans relationship.
-
(Z)-Isomer: The vinylic protons of the Z-isomer will also appear as a singlet or as doublets, but with a smaller coupling constant, typically in the range of 10-12 Hz for a cis relationship.
¹³C NMR Spectroscopy
The chemical shifts of the vinylic carbons and the aromatic carbons can also differ between the E and Z isomers due to steric effects. In the Z-isomer, steric hindrance between the phenyl rings can cause a slight upfield shift for some carbon signals compared to the E-isomer.
Nuclear Overhauser Effect Spectroscopy (NOESY)
NOESY is a 2D NMR technique that is particularly definitive for assigning stereochemistry. It detects through-space interactions between protons that are in close proximity.
-
For the (Z)-isomer: A cross-peak will be observed between the vinylic protons and the ortho-protons of the aromatic rings, as they are spatially close.
-
For the (E)-isomer: No such NOE correlation between the vinylic and ortho-protons is expected due to the larger distance between them.
Comparative Spectroscopic Data for 4,4'-Dibromostilbene
| Isomer | ¹H NMR (CDCl₃) - Vinylic Protons | ¹³C NMR (CDCl₃) - Vinylic Carbons | Key NOESY Correlation |
| (E)-4,4'-Dibromostilbene | ~7.05 ppm (s, 2H) | ~127.8 ppm | No correlation between vinylic and aromatic protons. |
| (Z)-4,4'-Dibromostilbene | ~6.58 ppm (s, 2H) | ~129.5 ppm | Correlation between vinylic protons and ortho-aromatic protons. |
Note: Chemical shifts are approximate and can vary depending on the solvent and spectrometer.
Visualizing the Workflow
Conclusion
The stereoselective synthesis of alkenes from this compound and its derivatives is readily achievable with a high degree of control. The Horner-Wadsworth-Emmons reaction stands out as a superior method for the synthesis of (E)-alkenes, particularly on a larger scale, due to its high stereoselectivity and the operational simplicity of byproduct removal.[1][2] For the synthesis of the thermodynamically less stable (Z)-alkenes, the Still-Gennari modification of the HWE reaction provides a reliable and highly selective pathway.[4] While the Wittig and Heck reactions are valuable tools in the synthetic chemist's arsenal, they often present challenges in stereocontrol and purification, respectively, for this specific transformation. The definitive confirmation of the resulting E/Z stereochemistry is reliably achieved through a combination of ¹H and NOESY NMR experiments, providing unequivocal proof of the geometric isomer formed. This guide serves as a valuable resource for researchers in selecting the optimal synthetic strategy and analytical methods for their specific research and development needs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
Spectroscopic Validation of Products from Diethyl (4-Bromobenzyl)phosphonate Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic validation of products derived from Diethyl (4-Bromobenzyl)phosphonate in three common and powerful cross-coupling reactions: the Horner-Wadsworth-Emmons (HWE) reaction, the Suzuki coupling, and the Sonogashira coupling. This document outlines detailed experimental protocols, presents spectroscopic data for the resulting products, and compares the performance with alternative phosphonates and aryl halides. All quantitative data is summarized in structured tables for ease of comparison, and key experimental workflows are visualized using diagrams.
Horner-Wadsworth-Emmons (HWE) Reaction: Synthesis of Stilbenes
The Horner-Wadsworth-Emmons reaction is a widely used method for the synthesis of alkenes from aldehydes and phosphonate carbanions. When this compound reacts with an aldehyde, such as benzaldehyde, it typically yields a stilbene derivative. This reaction is valued for its high stereoselectivity, generally favoring the formation of the (E)-alkene, and the straightforward removal of the water-soluble phosphate byproduct.[1][2][3][4]
Experimental Protocol: Synthesis of (E)-4-Bromostilbene
A solution of this compound (1.1 equivalents) in anhydrous tetrahydrofuran (THF) is added dropwise to a suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere. The mixture is stirred for 30-60 minutes at room temperature. The reaction is then cooled back to 0 °C, and a solution of benzaldehyde (1.0 equivalent) in anhydrous THF is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion, as monitored by Thin Layer Chromatography (TLC). The reaction is then carefully quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield (E)-4-bromostilbene.[5]
Spectroscopic Validation of (E)-4-Bromostilbene
The structure of the resulting (E)-4-bromostilbene can be confirmed by various spectroscopic methods.
| Spectroscopic Data | (E)-4-Bromostilbene |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.52 (d, J=8.4 Hz, 2H), 7.49 (d, J=8.4 Hz, 2H), 7.37 (t, J=7.6 Hz, 2H), 7.28 (t, J=7.3 Hz, 1H), 7.10 (s, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 137.4, 136.5, 131.8, 129.0, 128.8, 128.0, 127.8, 126.6, 121.3 |
| Mass Spectrometry (GC-MS) | m/z 258 (M⁺), 178, 179, 260 |
| IR Spectroscopy (KBr) | ν (cm⁻¹) 3025, 1585, 1488, 1070, 965, 825 |
Spectroscopic data sourced from public databases and may vary slightly based on experimental conditions.[6][7]
Alternative Reagent Comparison: Diethyl (4-cyanobenzyl)phosphonate
To demonstrate the versatility of the HWE reaction, a comparison can be made with an alternative phosphonate, such as Diethyl (4-cyanobenzyl)phosphonate. The electron-withdrawing nature of the cyano group can influence the reactivity of the phosphonate and the spectroscopic properties of the resulting stilbene derivative.
| Feature | This compound Product | Diethyl (4-cyanobenzyl)phosphonate Product |
| Product Name | (E)-4-Bromostilbene | (E)-4-Cyanostilbene |
| ¹H NMR (Aromatic) | Aromatic protons in the range of δ 7.10-7.52 ppm. | Aromatic protons expected to be slightly downfield due to the electron-withdrawing cyano group. |
| IR (Key Peaks) | C-Br stretch around 600-500 cm⁻¹. | C≡N stretch around 2230-2210 cm⁻¹. |
| Mass Spec (M⁺) | m/z 258 | m/z 205 |
Data for (E)-4-Cyanostilbene is predicted based on known spectroscopic trends.
HWE Reaction Workflow```dot
Caption: Catalytic cycle of the Suzuki coupling reaction.
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. This compound serves as an excellent substrate for this reaction, leading to the synthesis of functionalized aryl alkynes.
[1][8]#### Experimental Protocol: Synthesis of Diethyl (4-((phenylethynyl)benzyl))phosphonate
To a solution of this compound (1.0 equivalent) and phenylacetylene (1.2 equivalents) in a suitable solvent like triethylamine or a mixture of THF and triethylamine, a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) are added. The reaction mixture is degassed and stirred at room temperature or slightly elevated temperature under an inert atmosphere. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is filtered to remove the amine salt, and the solvent is evaporated. The residue is then purified by column chromatography on silica gel to afford Diethyl (4-((phenylethynyl)benzyl))phosphonate.
[8][9]#### Spectroscopic Validation of Diethyl (4-((phenylethynyl)benzyl))phosphonate
| Spectroscopic Data | Diethyl (4-((phenylethynyl)benzyl))phosphonate |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.55-7.30 (m, 9H, Ar-H), 4.12 (q, J=7.1 Hz, 4H, OCH₂CH₃), 3.15 (d, J=21.9 Hz, 2H, PCH₂), 1.28 (t, J=7.1 Hz, 6H, OCH₂CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 132.5 (d, J=6.0 Hz), 131.8, 131.6, 129.2, 128.5, 128.4, 123.2, 122.5, 90.5, 89.0, 62.3 (d, J=7.0 Hz), 34.2 (d, J=138.5 Hz), 16.5 (d, J=6.0 Hz) |
| Mass Spectrometry (EI) | m/z 330 (M⁺), 253, 178 |
| IR Spectroscopy (film) | ν (cm⁻¹) 3050, 2980, 2220 (C≡C), 1600, 1510, 1245 (P=O), 1020 (P-O-C) |
Spectroscopic data is predicted based on known values for similar structures.
[10]#### Alternative Reagent Comparison: 4-Iodobenzyl Bromide
The reactivity of the aryl halide in Sonogashira couplings follows the trend I > Br > Cl. Comparing the reaction with 4-iodobenzyl bromide illustrates this principle.
| Feature | This compound Product | 4-Iodobenzyl Bromide Product |
| Product Name | Diethyl (4-((phenylethynyl)benzyl))phosphonate | 1-((phenylethynyl)benzyl)-4-iodobenzene |
| Reaction Conditions | Standard conditions. | Generally faster reaction times and can proceed at lower temperatures. |
| Yield | Good to excellent yields. | Often higher yields compared to the bromo-analogue under identical conditions. |
| ¹³C NMR (Key Signal) | C-P coupling is a key feature. | Absence of the phosphonate group signals. |
General trends in reactivity and yield are noted.
Sonogashira Coupling Experimental Workflow
Caption: General experimental workflow for Sonogashira coupling.
References
- 1. rsc.org [rsc.org]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. benchchem.com [benchchem.com]
- 6. 4-Bromostilbene | C14H11Br | CID 5374623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Bromostilbene(4714-24-3) 1H NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 1-Bromo-4-(phenylethynyl)benzene | C14H9Br | CID 290888 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of Catalysts for Cross-Coupling Reactions with Diethyl (4-Bromobenzyl)phosphonate
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Catalyst Performance in C-C and C-N Bond Formation
The functionalization of Diethyl (4-Bromobenzyl)phosphonate is a critical step in the synthesis of a wide array of compounds with significant potential in medicinal chemistry and materials science. The introduction of novel aryl, vinyl, alkynyl, and amino moieties through palladium-catalyzed cross-coupling reactions allows for the generation of diverse molecular architectures. The choice of an appropriate catalytic system is paramount to achieving high yields, selectivity, and process efficiency. This guide provides a comparative analysis of various catalysts and conditions for the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions with this compound and its close analogs, supported by experimental data and detailed protocols.
Comparative Performance of Catalytic Systems
The efficiency of cross-coupling reactions with this compound is highly dependent on the choice of the palladium precatalyst, ligand, base, and solvent. The following table summarizes the performance of different catalytic systems in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, providing a quantitative basis for comparison.
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~93 (analogue) | [1] |
| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 80 | 2 | 85-95 (analogue) | [2] |
| Heck | n-Butyl acrylate | Pd(OAc)₂ / P(o-Tol)₃ | Et₃N | DMF | 140 | 24 | ~90 (analogue) | [3] |
| Heck | Diethyl vinylphosphonate | [Pd(NH₃)₄]/NaY | K₂CO₃ | DMF | 110-140 | 24 | High (analogue) | [4] |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | 70 | 16 | ~95 (analogue) | [5] |
| Sonogashira | Terminal Alkyne | Pd(OAc)₂ / PPh₃ | Piperidine | DMF | 100 | 4 | 80-90 (analogue) | [6] |
| Buchwald-Hartwig | Morpholine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 80 | 18 | ~95 (analogue) | [7] |
| Buchwald-Hartwig | Various Amines | [Pd(allyl)Cl]₂ / XPhos | NaOtBu | Toluene | 100 | 24 | >90 (analogue) | [8][9] |
Note: The yields reported are for analogous aryl/benzyl bromides due to the limited availability of direct comparative studies on this compound. These values serve as a strong indicator of catalyst performance for the target substrate.
Experimental Workflow and Catalytic Cycle
A general understanding of the experimental workflow and the underlying catalytic mechanism is crucial for optimizing reaction conditions. The following diagrams illustrate a typical experimental setup and a simplified catalytic cycle for a palladium-catalyzed cross-coupling reaction.
Detailed Experimental Protocols
The following are representative experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, adapted from literature for substrates analogous to this compound.
Suzuki-Miyaura Coupling Protocol
This protocol is based on the highly efficient coupling of aryl halides with arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Sphos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Toluene
-
Water
Procedure:
-
To a flame-dried Schlenk flask is added this compound, arylboronic acid, and potassium phosphate.
-
The flask is evacuated and backfilled with argon three times.
-
Palladium(II) acetate and Sphos are added under a positive pressure of argon.
-
Toluene and water (typically in a 4:1 to 10:1 ratio) are added via syringe.
-
The reaction mixture is heated to 100 °C and stirred vigorously for 12 hours or until completion as monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Buchwald-Hartwig Amination Protocol
This protocol describes the amination of an aryl bromide with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
[Pd(allyl)Cl]₂ (1 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Toluene
Procedure:
-
In a glovebox, a vial is charged with [Pd(allyl)Cl]₂, XPhos, and sodium tert-butoxide.
-
Toluene is added, followed by the amine and then this compound.
-
The vial is sealed and removed from the glovebox.
-
The reaction mixture is heated to 100 °C with stirring for 24 hours.
-
After cooling to room temperature, the mixture is diluted with diethyl ether, filtered through a pad of Celite, and concentrated.
-
The residue is purified by flash column chromatography to afford the desired N-arylated product.[8][9]
Conclusion
The selection of an optimal catalyst system for the cross-coupling of this compound is a multifactorial decision that depends on the specific transformation desired (Suzuki-Miyaura, Heck, Sonogashira, or Buchwald-Hartwig), the nature of the coupling partner, and the desired process conditions. For Suzuki-Miyaura and Buchwald-Hartwig reactions, catalyst systems based on bulky, electron-rich phosphine ligands such as Sphos and XPhos with palladium acetate or palladium dimers as precatalysts generally exhibit high activity and broad substrate scope. For Heck and Sonogashira reactions, more classical catalyst systems are often effective, though the use of specialized ligands can also enhance performance. The provided data and protocols offer a solid foundation for researchers to select and optimize catalytic systems for their specific synthetic needs, ultimately accelerating the discovery and development of novel phosphonate-containing molecules.
References
- 1. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rua.ua.es [rua.ua.es]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Purity Assessment of Synthesized Diethyl (4-Bromobenzyl)phosphonate
For Researchers, Scientists, and Drug Development Professionals
The purity of Diethyl (4-Bromobenzyl)phosphonate, a key intermediate in various synthetic applications, including the development of novel pharmaceuticals and materials, is paramount to ensuring the reliability and reproducibility of experimental outcomes. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of this compound, complete with experimental data and detailed protocols.
The most common route for synthesizing this compound is the Michaelis-Arbuzov reaction, which involves the reaction of 4-bromobenzyl bromide with triethyl phosphite.[1][2] This synthesis can lead to several potential impurities, including unreacted starting materials (4-bromobenzyl bromide and triethyl phosphite) and side products such as triethyl phosphate, which forms from the oxidation of excess triethyl phosphite.[2][3] A thorough purity assessment is therefore crucial to identify and quantify these potential contaminants.
Comparative Analysis of Analytical Techniques
A multi-technique approach is recommended for a robust and comprehensive purity assessment of this compound. The choice of method depends on the specific purity question being addressed, from qualitative screening to precise quantitative determination.
Table 1: Comparison of Analytical Techniques for Purity Assessment
| Technique | Information Provided | Advantages | Limitations | Primary Application |
| ¹H NMR | Structural confirmation, identification of proton-bearing impurities, and quantitative analysis (qNMR).[4] | Provides detailed structural information, non-destructive, and can be made quantitative. | Lower sensitivity compared to chromatographic methods for trace impurities. | Structure verification and quantification of major components. |
| ³¹P NMR | Direct observation of phosphorus-containing compounds (product, starting phosphite, phosphate impurity).[3] | Highly specific for phosphorus, simplifies complex spectra, excellent for monitoring reaction progress.[3] | Provides limited information on non-phosphorus impurities. | Monitoring reaction conversion and detecting phosphorus-containing impurities. |
| HPLC | Separation and quantification of non-volatile impurities.[4] | High resolution and sensitivity for a wide range of compounds. | Can be more time-consuming for method development. | Quantifying non-volatile starting materials and byproducts. |
| GC-MS | Separation, identification, and quantification of volatile impurities.[3] | Excellent for detecting volatile starting materials like triethyl phosphite.[3] High sensitivity and specificity. | Not suitable for thermally labile or non-volatile compounds. | Detecting residual volatile reagents and solvents. |
| FT-IR | Identification of functional groups present in the molecule.[5] | Fast, simple, and provides a characteristic fingerprint of the compound. | Not suitable for quantification; provides limited information on minor impurities. | Rapid identity confirmation. |
| Mass Spec (MS) | Confirmation of molecular weight and elemental composition (HRMS).[1] | Highly sensitive, provides accurate mass information for identity confirmation. | May not be quantitative without appropriate standards and calibration. | Molecular weight confirmation and identification of unknown impurities when coupled with chromatography. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a cornerstone technique for both structural confirmation and purity determination.
-
Instrumentation : 400 MHz NMR Spectrometer.[4]
-
Solvent : Deuterated chloroform (CDCl₃).[4]
-
Sample Preparation : Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of CDCl₃.[2] For quantitative NMR (qNMR), add a known amount of a certified internal standard (e.g., dimethyl sulfone).[4]
-
Data Acquisition :
-
¹H NMR : Acquire a standard proton spectrum. Expected chemical shifts for this compound are approximately δ 7.30 (d, 2H), 7.05 (d, 2H), 3.88-3.99 (m, 4H), 2.94-2.99 (d, 2H), 1.12 (t, 6H).[1][6]
-
³¹P NMR : Acquire a proton-decoupled phosphorus spectrum. The expected chemical shift is around δ 20-25 ppm, distinct from triethyl phosphite (
139 ppm) and triethyl phosphate (-1 ppm).[3]
-
-
Purity Calculation (qNMR) : Calculate the purity by comparing the integral of a well-resolved product peak to the integral of the internal standard peak.[4]
High-Performance Liquid Chromatography (HPLC)
HPLC is ideal for separating the target compound from non-volatile impurities.
-
Instrumentation : HPLC system with a UV detector.
-
Method Parameters :
-
Column : C18, 5 µm, 4.6 x 150 mm.[7]
-
Mobile Phase : A gradient of acetonitrile and water.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 220 nm.
-
-
Sample Preparation : Prepare a 1 mg/mL solution of the sample in the mobile phase.[7]
-
Analysis : Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for detecting and quantifying volatile impurities.
-
Instrumentation : GC system coupled to a Mass Spectrometer.
-
Method Parameters :
-
Column : DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas : Helium at a constant flow of 1 mL/min.
-
Oven Program : Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.[4]
-
Injector Temperature : 250 °C.
-
MS Detector : Scan range of 40-450 m/z.
-
-
Sample Preparation : Prepare a 1 mg/mL solution of the sample in a volatile solvent such as ethyl acetate or dichloromethane.[4]
-
Analysis : The retention times and mass spectra of the peaks are compared to those of known standards to identify and quantify impurities.
Visualized Workflow for Purity Assessment
The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthesized this compound.
Caption: Logical workflow for the purity assessment of a synthesized compound.
References
Benchmarking the efficiency of Diethyl (4-Bromobenzyl)phosphonate against novel olefination reagents
A Comparative Guide to Olefination Reagents: Benchmarking Diethyl (4-Bromobenzyl)phosphonate
In modern organic synthesis, the creation of carbon-carbon double bonds via olefination is a fundamental transformation. The Horner-Wadsworth-Emmons (HWE) reaction, which employs phosphonate-stabilized carbanions, is a widely used method known for its high efficiency and stereoselectivity.[1][2] this compound is a key reagent in this class, valued for its ability to introduce a versatile bromobenzyl moiety. This guide provides an objective comparison of its performance against novel olefination reagents, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
The HWE reaction offers significant advantages over the traditional Wittig reaction, including the use of more nucleophilic, yet less basic, carbanions and the simple aqueous removal of the phosphate byproduct.[1][2] This typically results in the formation of (E)-alkenes with high stereoselectivity.[2][3] However, the landscape of olefination chemistry is continually evolving, with novel methods such as the Julia-Kocienski and Peterson olefinations offering unique advantages in terms of substrate scope, milder conditions, and alternative stereochemical outcomes.[4][5][6]
Comparative Performance of Olefination Reagents
The selection of an appropriate olefination reagent is critical and depends on factors such as desired stereochemistry, substrate compatibility, and reaction conditions. The following table summarizes the key performance indicators for this compound in the HWE reaction compared to representative novel olefination reagents.
| Reaction | Reagent Type | Typical Substrates | Stereoselectivity | Typical Yield (%) | Key Reaction Conditions | Byproduct Profile |
| Horner-Wadsworth-Emmons | This compound | Aldehydes, Ketones | Predominantly (E)[2] | 85-95%[7] | Strong base (e.g., NaH), anhydrous solvent (e.g., THF)[1][7] | Water-soluble phosphate salt, easily removed[2] |
| Julia-Kocienski Olefination | Heteroaryl Sulfones (e.g., PT-Sulfone) | Aldehydes, Ketones | Highly (E)-selective[4][5] | 70-90% | Base (e.g., KHMDS), anhydrous solvent (e.g., THF)[5] | SO₂, Aryloxide anion; requires careful workup[8] |
| Peterson Olefination | α-Silylcarbanions | Aldehydes, Ketones | Tunable (E) or (Z)[6][9] | 70-85% | Strong base (e.g., n-BuLi); Acidic or basic elimination conditions determine stereochemistry[10] | Silanolate salt[6] |
| Still-Gennari Olefination | Bis(trifluoroethyl) phosphonates | Aldehydes | Predominantly (Z)[11][12] | 80-95% | Strong base (e.g., KHMDS), polar solvent (e.g., THF with HMPA)[12] | Water-soluble phosphate salt[12] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and comparison. Below are generalized protocols for the key olefination reactions discussed.
Protocol 1: Horner-Wadsworth-Emmons (HWE) Reaction (General)
This protocol describes a typical procedure for the olefination of an aldehyde using this compound.
Materials:
-
This compound (1.1 eq)
-
Aldehyde (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon) is charged with NaH.
-
The NaH is washed with anhydrous hexanes to remove mineral oil, and the hexanes are carefully decanted.
-
Anhydrous THF is added to the flask to create a suspension.
-
The suspension is cooled to 0 °C in an ice bath.
-
A solution of this compound in anhydrous THF is added dropwise to the NaH suspension.
-
The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature, stirring for an additional 30-60 minutes until hydrogen evolution ceases, indicating the formation of the phosphonate carbanion.[1]
-
The resulting solution is cooled back to 0 °C.
-
A solution of the aldehyde in anhydrous THF is added dropwise.[1]
-
The reaction is allowed to warm to room temperature and stirred until completion, monitored by Thin Layer Chromatography (TLC). Reaction times may vary from hours to overnight.[1]
-
The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.[1]
-
The mixture is transferred to a separatory funnel, and the product is extracted with ethyl acetate (3x).[1]
-
The combined organic layers are washed with water and then brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.[1]
-
The crude product is purified by flash column chromatography on silica gel to yield the desired alkene.[1]
Protocol 2: Julia-Kocienski Olefination (General)
This protocol outlines a one-pot procedure using a 1-phenyl-1H-tetrazol-5-yl (PT) sulfone.
Materials:
-
PT-Sulfone reagent (1.1 eq)
-
Aldehyde (1.0 eq)
-
Potassium bis(trimethylsilyl)amide (KHMDS, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried flask under an inert atmosphere, dissolve the PT-sulfone in anhydrous THF and cool the solution to -78 °C.
-
Add KHMDS solution dropwise and stir for 30-60 minutes to form the carbanion.
-
Add a solution of the aldehyde in anhydrous THF dropwise.
-
Stir the reaction at -78 °C for a specified time (e.g., 2-4 hours), then allow it to warm slowly to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography to obtain the alkene product.
Visualizing Reaction Workflows and Mechanisms
Diagrams created using Graphviz (DOT language) provide clear visual representations of experimental and logical processes.
Conclusion
This compound remains a highly efficient and reliable reagent for the synthesis of (E)-alkenes via the Horner-Wadsworth-Emmons reaction. Its primary advantages include high yields, excellent (E)-selectivity for many substrates, and a straightforward workup procedure due to the water-soluble nature of its byproduct.[1][2]
However, novel olefination methods provide powerful alternatives that can be essential for specific synthetic challenges. The Julia-Kocienski olefination is another robust method for generating (E)-alkenes, often under very mild conditions.[4][5] For instances where the (Z)-alkene is the desired product, the Still-Gennari modification of the HWE reaction is the superior choice.[11] The Peterson olefination offers unique flexibility, allowing for the selective formation of either the (E)- or (Z)-isomer by altering the elimination conditions post-isolation of the β-hydroxysilane intermediate.[9][10]
Ultimately, the choice of reagent should be guided by the specific requirements of the target molecule, including desired stereochemistry, functional group tolerance, and overall synthetic strategy. While this compound is an excellent workhorse reagent, a thorough understanding of the capabilities of newer methods is indispensable for the modern synthetic chemist.
References
- 1. benchchem.com [benchchem.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Wittig-Horner Reaction [organic-chemistry.org]
- 4. Julia olefination - Wikipedia [en.wikipedia.org]
- 5. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peterson olefination - Wikipedia [en.wikipedia.org]
- 10. lscollege.ac.in [lscollege.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
Safety Operating Guide
Navigating the Safe Disposal of Diethyl (4-Bromobenzyl)phosphonate: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of Diethyl (4-Bromobenzyl)phosphonate, ensuring that operational procedures are clear, concise, and adhere to best practices.
Personal Protective Equipment (PPE) and Spill Cleanup
Before handling this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety. In the event of a spill, a structured and informed response is critical to containing the material and mitigating any potential hazards.
| Equipment/Procedure | Recommendation |
| Eye Protection | Wear chemical safety goggles or a face shield. |
| Hand Protection | Wear suitable protective gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Wear a lab coat, and in cases of potential significant exposure, chemical-resistant clothing. |
| Respiratory Protection | Use in a well-ventilated area. If vapors or mists are generated, a respirator may be necessary. |
| Spill Cleanup | In case of a spill, evacuate the area and ensure adequate ventilation. Absorb the spill with an inert material such as vermiculite or sand. Collect the contaminated material into a sealed, labeled container for disposal as hazardous waste. For large spills, contact your institution's Environmental Health and Safety (EHS) office immediately.[1] |
Disposal Procedures for this compound
The appropriate disposal method for this compound depends on the quantity of waste, available facilities, and local regulations. The following protocols outline the recommended steps for safe disposal.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Identify the waste as this compound, noting any contaminants.
-
Segregate: Keep the phosphonate waste separate from other chemical waste streams to avoid incompatible reactions. Halogenated compounds should be segregated from non-halogenated solvents.
Step 2: Containerization and Labeling
-
Select a Compatible Container: Use a clean, leak-proof container that is compatible with the chemical.
-
Label Clearly: Affix a hazardous waste label to the container. The label must include the chemical name, "this compound," and any known hazards.
Step 3: On-Site Neutralization (for small quantities)
For small quantities, chemical hydrolysis can be a viable in-lab neutralization method. This process breaks down the compound into less hazardous substances.
-
Alkaline Hydrolysis:
-
Treat the phosphonate with an excess of a basic solution (e.g., 2M NaOH).
-
Gently heat the mixture to facilitate hydrolysis, monitoring the reaction's progress.
-
After the reaction is complete, allow the mixture to cool.
-
Neutralize the solution with an acid (e.g., hydrochloric acid).
-
Dispose of the neutralized solution as aqueous chemical waste, in accordance with local regulations.[1]
-
Step 4: Disposal via a Licensed Contractor or Incineration
For larger quantities, or if in-lab neutralization is not feasible, disposal through a licensed hazardous waste contractor is the safest and most compliant method.[1]
-
Contact EHS: Coordinate with your institution's Environmental Health and Safety (EHS) office to arrange for pickup by a licensed hazardous waste disposal facility.
-
Incineration: High-temperature incineration is an effective method for destroying organophosphorus compounds.[1] This should be carried out at a licensed facility.
| Parameter | Recommended Value |
| Temperature | 900°C - 1200°C[1] |
| Residence Time | 2 seconds[1] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
